molecular formula C9H12N- B084607 (2s)-2-Phenylpropanamide CAS No. 13490-74-9

(2s)-2-Phenylpropanamide

Cat. No.: B084607
CAS No.: 13490-74-9
M. Wt: 134.20 g/mol
InChI Key: IDNXKZRWMJYYHZ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Phenylpropanamide (CAS 13490-74-9) is a chiral organic compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . This compound features a propanamide backbone with a phenyl group attached to the chiral center at the alpha-carbon, which is in the (S) configuration . Its structure makes it a valuable intermediate in organic synthesis, particularly for constructing more complex molecules with defined stereochemistry . While specific biological data for this enantiomer is limited in the search results, chiral phenylpropanamide derivatives and related phenylpropanoid compounds are widely explored in scientific research for their potential biological activities . These activities often include serving as scaffolds for modulators of biological targets such as GPR88 and CXCR2 receptors, highlighting the potential of this compound class in medicinal chemistry and pharmacology research . Furthermore, phenylpropanoid derivatives are known for their roles as antioxidants and antimicrobials, suggesting potential research applications in developing therapeutic or nutraceutical agents . The compound should be stored sealed in a dry environment, ideally between 2-8°C . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13490-74-9

Molecular Formula

C9H12N-

Molecular Weight

134.20 g/mol

IUPAC Name

[(2S)-2-phenylpropyl]azanide

InChI

InChI=1S/C9H12N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/q-1/t8-/m1/s1

InChI Key

IDNXKZRWMJYYHZ-MRVPVSSYSA-N

SMILES

CC(C1=CC=CC=C1)C(=O)N

Isomeric SMILES

C[C@H](C[NH-])C1=CC=CC=C1

Canonical SMILES

CC(C[NH-])C1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

Synthesis of (2S)-2-Phenylpropanamide from (2S)-2-Phenylpropanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (2S)-2-phenylpropanamide from (2S)-2-phenylpropanoic acid, a critical transformation in the development of chiral pharmaceutical compounds. Maintaining the stereochemical integrity of the chiral center at the C2 position is paramount, necessitating the use of mild and efficient coupling reagents to prevent racemization. This document details effective experimental protocols, presents quantitative data, and outlines the underlying reaction mechanisms.

Introduction

The conversion of a carboxylic acid to a primary amide is a fundamental reaction in organic synthesis. When the carboxylic acid possesses a stereocenter, particularly alpha to the carboxyl group as in (2S)-2-phenylpropanoic acid, the primary challenge lies in preserving the enantiomeric purity of the final product. Traditional methods of amide synthesis can often lead to racemization, diminishing the therapeutic efficacy and potentially introducing undesirable side effects in chiral drug molecules. This guide focuses on modern coupling methods that ensure high yields and excellent preservation of stereochemistry.

Reaction Overview and Mechanism

The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that is thermodynamically unfavorable under ambient conditions. To facilitate this transformation, the carboxylic acid must first be "activated" to a more reactive intermediate. This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.

Commonly employed coupling agents that are known to minimize racemization include carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt). The mechanism involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and readily undergoes nucleophilic attack by ammonia to yield the desired amide.

Another class of highly effective and racemization-suppressing coupling reagents are phosphonium and uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents react with the carboxylic acid to form a highly reactive activated ester, which then rapidly reacts with the amine.

Recent advancements have also introduced ynamides as racemization-free coupling reagents for amide synthesis under mild conditions.[1][2][3]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using a widely accepted and effective coupling method that minimizes racemization.

Method 1: Synthesis using EDC/HOBt

Materials:

  • (2S)-2-Phenylpropanoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous ammonia)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (2S)-2-phenylpropanoic acid (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add a solution of ammonia (2.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis of this compound.

ParameterValue
Yield 85-95%
Enantiomeric Excess (ee%) >99%
Purity (by HPLC) >98%
Table 1: Quantitative data for the synthesis of this compound.
Technique Data
¹H NMR (CDCl₃, 400 MHz) δ 7.40-7.25 (m, 5H, Ar-H), 5.60 (br s, 1H, NH), 5.45 (br s, 1H, NH), 3.65 (q, J = 7.2 Hz, 1H, CH), 1.55 (d, J = 7.2 Hz, 3H, CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ 177.5 (C=O), 142.0 (Ar-C), 128.8 (Ar-CH), 127.5 (Ar-CH), 126.5 (Ar-CH), 47.0 (CH), 22.0 (CH₃).
Chiral HPLC Column: Chiralcel OD-H or equivalent; Mobile Phase: Hexane/Isopropanol (e.g., 90:10 v/v); Flow Rate: 1.0 mL/min; Detection: UV at 220 nm. The retention times of the (S) and (R) enantiomers should be well-resolved to allow for accurate determination of the enantiomeric excess.
Table 2: Spectroscopic and chromatographic data for this compound.

Mandatory Visualizations

Amide_Synthesis_Workflow cluster_activation Carboxylic Acid Activation cluster_amination Amidation cluster_purification Purification and Analysis Carboxylic_Acid (2S)-2-Phenylpropanoic Acid Activated_Intermediate Active Ester Intermediate Carboxylic_Acid->Activated_Intermediate Coupling Reagent Coupling_Reagent EDC/HOBt Coupling_Reagent->Activated_Intermediate Amide_Product This compound Activated_Intermediate->Amide_Product Nucleophilic Attack Ammonia Ammonia Ammonia->Amide_Product Workup Aqueous Workup Amide_Product->Workup Chromatography Column Chromatography Workup->Chromatography Final_Product Pure this compound Chromatography->Final_Product Analysis Chiral HPLC, NMR Final_Product->Analysis Signaling_Pathway Carboxylic_Acid (2S)-2-Phenylpropanoic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt - DCU DCU Dicyclohexylurea (Byproduct) O_Acylisourea->DCU HOBt HOBt HOBt->Active_Ester Amide This compound Active_Ester->Amide + NH3 - HOBt Ammonia NH3 Ammonia->Amide

References

(2S)-2-Phenylpropanamide: An In-Depth Technical Guide on its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-Phenylpropanamide and its derivatives represent a class of molecules with diverse biological activities, showing potential as modulators of key signaling pathways in the central nervous system and as antimicrobial and anticancer agents. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound and its related compounds. It details their interactions with molecular targets, elucidation of downstream signaling cascades, and summarizes available quantitative pharmacological data. This document also includes detailed experimental protocols for key biological assays and visual representations of signaling pathways to facilitate further research and drug development efforts in this area.

Introduction

This compound is a chiral amide that has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Research has primarily focused on its role as a scaffold for the development of ligands targeting G protein-coupled receptors (GPCRs), as well as for the synthesis of novel antimicrobial and anticancer compounds. This guide will delve into the known mechanisms of action, focusing on its interactions with the δ-opioid receptor and the orphan G protein-coupled receptor 88 (GPR88), and will also explore the preliminary findings regarding its potential as an antimicrobial and cytotoxic agent.

Mechanism of Action at G Protein-Coupled Receptors

The primary characterized biological activity of derivatives of this compound lies in their ability to modulate the function of specific GPCRs, namely the δ-opioid receptor and GPR88.

Delta-Opioid Receptor Agonism

Derivatives of this compound have been identified as agonists of the δ-opioid receptor (DOR), a class A GPCR involved in pain modulation, mood regulation, and neuroprotection.

Signaling Pathway: Upon agonist binding, the δ-opioid receptor undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of other effectors, such as inwardly rectifying potassium channels (GIRKs) and N-type calcium channels.

delta_opioid_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist This compound Derivative receptor δ-Opioid Receptor agonist->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits k_channel GIRK Channel g_protein->k_channel Activates ca_channel N-type Ca2+ Channel g_protein->ca_channel Inhibits camp cAMP k_ion K+ k_channel->k_ion Efflux atp ATP atp->camp Conversion cellular_response Cellular Response (e.g., Analgesia, Neuroprotection) camp->cellular_response Modulates k_ion->cellular_response Modulates ca_ion Ca2+ ca_ion->ca_channel Influx Blocked ca_ion->cellular_response Modulates

Figure 1: δ-Opioid Receptor Signaling Pathway.

GPR88 Agonism

Certain derivatives of this compound, such as 2-AMPP, have been identified as agonists for the orphan receptor GPR88. GPR88 is highly expressed in the striatum and is implicated in the regulation of motor control, reward, and cognition.

Signaling Pathway: GPR88 is coupled to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. This modulation of the cAMP pathway is believed to underlie the physiological effects of GPR88 activation.

gpr88_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist This compound Derivative (e.g., 2-AMPP) receptor GPR88 agonist->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP atp ATP atp->camp Conversion downstream_effectors Downstream Effectors (e.g., PKA, CREB) camp->downstream_effectors Activates cellular_response Cellular Response (Modulation of Neuronal Excitability) downstream_effectors->cellular_response Leads to

Figure 2: GPR88 Signaling Pathway.

Antimicrobial and Anticancer Activity

While less characterized, derivatives of 2-phenylpropanamide have shown preliminary evidence of antimicrobial and anticancer activities. The precise mechanisms are still under investigation, but potential modes of action are outlined below.

Antimicrobial Activity

The antimicrobial effects of related compounds are often attributed to the disruption of microbial membranes or the inhibition of essential enzymes. For phenylpropanamide derivatives, the mechanism may involve interference with cell wall synthesis or nucleic acid replication.

Anticancer Activity

The cytotoxic effects of some 2-phenylpropanamide derivatives against cancer cell lines may be mediated through the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation and survival.

Quantitative Pharmacological Data

Table 1: GPR88 Receptor Agonist Activity of this compound Derivatives and Related Compounds

CompoundAssay TypeCell LineEC50 (nM)Reference
2-AMPPcAMP Functional AssayNot Specified304[1]
RTI-13951-33cAMP Functional AssayNot Specified45[1]
2-PCCAcAMP Functional AssayNot Specified74[1]

Table 2: Binding Affinity of this compound Derivatives and Related Compounds at GPR88

CompoundRadioligandCell/TissueKi (nM)Reference
2-AMPP[3H]RTI-33PPLS-HA-hGPR88-CHO cells219[1]
RTI-13951-33[3H]RTI-33PPLS-HA-hGPR88-CHO cells224[1]
2-PCCA[3H]RTI-33PPLS-HA-hGPR88-CHO cells277[1]

Table 3: Antimicrobial Activity of Phenylpropanamide Derivatives (Representative Examples)

Compound DerivativeOrganismMIC (µg/mL)Reference
N-benzyl-3-(1H-azol-1-yl)-2-phenylpropanamideStaphylococcus aureusData Not Available[2]
N-benzyl-3-(1H-azol-1-yl)-2-phenylpropanamideEscherichia coliData Not Available[2]

Table 4: Anticancer Activity of Phenylpropanamide Derivatives (Representative Examples)

Compound DerivativeCell LineIC50 (µM)Reference
2-Cinnamamido-5-iodobenzamideK562 (Leukemia)~10 (74% inhibition)[3]

Detailed Experimental Protocols

Opioid Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of a test compound for the δ-opioid receptor.

Materials:

  • Cell membranes expressing the δ-opioid receptor.

  • Radioligand (e.g., [³H]DPDPE).

  • Test compound (this compound derivative).

  • Non-specific binding control (e.g., Naloxone).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration apparatus.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a reaction tube, add the cell membranes, a fixed concentration of the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the mixture at a specified temperature and duration (e.g., 25°C for 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound from a concentration-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound - Controls start->prepare_reagents incubation Incubate Components: Membranes + Radioligand + (Test Compound / Buffer / Naloxone) prepare_reagents->incubation filtration Rapid Filtration (Separate Bound from Unbound) incubation->filtration washing Wash Filters filtration->washing scintillation_counting Quantify Radioactivity washing->scintillation_counting data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation_counting->data_analysis end End data_analysis->end

Figure 3: Opioid Receptor Binding Assay Workflow.

GPR88 Functional Assay (cAMP Accumulation)

Objective: To determine the potency (EC50) of a test compound as an agonist for GPR88.

Materials:

  • Cells stably expressing GPR88 (e.g., HEK293 or CHO cells).

  • Forskolin or another adenylyl cyclase activator.

  • Test compound (this compound derivative).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture reagents.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Plate the GPR88-expressing cells in a suitable microplate and incubate overnight.

  • Prepare serial dilutions of the test compound.

  • Pre-treat the cells with the test compound for a specified duration.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.

  • Generate a concentration-response curve for the test compound's inhibition of forskolin-stimulated cAMP accumulation.

  • Determine the EC50 value from the curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific microorganism.

Materials:

  • Test microorganism (bacterial or fungal strain).

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Test compound.

  • 96-well microtiter plates.

  • Spectrophotometer or plate reader.

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • Prepare serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with the standardized microorganism suspension. Include positive (microorganism, no compound) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Visually inspect the plates for turbidity or measure the optical density to determine microbial growth.

  • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Anticancer Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect (IC50) of a test compound on a cancer cell line.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Test compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, from a dose-response curve.

Conclusion and Future Directions

This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating activity at important GPCR targets and showing potential as antimicrobial and anticancer agents. The primary mechanism of action for its derivatives involves the modulation of δ-opioid and GPR88 receptor signaling pathways. While preliminary data on antimicrobial and anticancer activities are intriguing, further studies are required to elucidate the specific molecular targets and mechanisms. A significant knowledge gap remains concerning the quantitative pharmacological profile of the parent compound, this compound. Future research should focus on synthesizing and systematically evaluating a library of derivatives to establish clear structure-activity relationships for each biological target. Moreover, detailed mechanistic studies are crucial to validate these compounds as potential therapeutic leads and to understand their full pharmacological potential.

References

Spectroscopic Analysis of (2s)-2-Phenylpropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (2s)-2-Phenylpropanamide. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document outlines the expected data from key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—and provides detailed experimental protocols for data acquisition.

Data Summary

The following tables summarize the quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.30 - 7.20m-5HAromatic (C₆H₅)
3.52q7.21HMethine (CH)
1.44d6.93HMethyl (CH₃)
Variablebr s-2HAmide (NH₂)

Note: The chemical shift of the amide protons can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~177Carbonyl (C=O)
~142Quaternary Aromatic (C)
~129Aromatic (CH)
~128Aromatic (CH)
~127Aromatic (CH)
~47Methine (CH)
~18Methyl (CH₃)

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions. The values presented are typical for this class of compound.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadN-H Stretch (Amide)
~3180Strong, BroadN-H Stretch (Amide)
~3060, 3030MediumAromatic C-H Stretch
~2970, 2930MediumAliphatic C-H Stretch
~1650StrongC=O Stretch (Amide I)
~1600, 1495, 1450MediumAromatic C=C Stretch
~1410MediumN-H Bend (Amide II)
~700, 750StrongAromatic C-H Bend
Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
149~40[M]⁺ (Molecular Ion)
105~100[C₆H₅CHCH₃]⁺
77~30[C₆H₅]⁺
44~60[CONH₂]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

    • Temperature: 298 K.

  • Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization (Electron Ionization - EI):

    • Electron Energy: 70 eV.

    • Source Temperature: 150-250 °C.

  • Mass Analysis:

    • Mass Range: m/z 40-400.

    • Scan Rate: 1-2 scans/second.

  • Data Processing: The resulting mass spectrum is plotted as relative intensity versus mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Direct Insertion Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR 1H & 13C Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpret_NMR Structure Elucidation Data_NMR->Interpret_NMR Interpret_IR Functional Group ID Data_IR->Interpret_IR Interpret_MS Molecular Weight & Fragmentation Data_MS->Interpret_MS

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide on the Solubility of (2s)-2-Phenylpropanamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2s)-2-Phenylpropanamide, a chiral amide of interest in pharmaceutical development. Due to its specific stereochemistry, understanding its solubility in various organic solvents is crucial for process development, formulation design, and analytical method development. This document outlines the current state of knowledge, presents a detailed protocol for solubility determination, and provides visual workflows to guide experimental design.

Introduction to this compound and its Solubility

This compound is an organic compound featuring a phenyl group and an amide functional group attached to a chiral center. The presence of the polar amide group allows for hydrogen bonding, which significantly influences its solubility in different solvents. Generally, amides exhibit higher solubility in polar solvents capable of hydrogen bonding. However, the nonpolar phenyl group also contributes to its solubility profile, allowing for some solubility in less polar organic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been published. The following table is provided as a template for researchers to populate with experimentally determined values. It is recommended to determine the solubility at a controlled temperature, for instance, 25 °C, to ensure data consistency and comparability.

Organic SolventChemical ClassPolarity IndexSolubility at 25 °C ( g/100 mL)
MethanolAlcohol5.1Data to be determined
EthanolAlcohol4.3Data to be determined
n-PropanolAlcohol4.0Data to be determined
IsopropanolAlcohol3.9Data to be determined
AcetoneKetone5.1Data to be determined
Ethyl AcetateEster4.4Data to be determined
AcetonitrileNitrile5.8Data to be determined
DichloromethaneHalogenated3.1Data to be determined
TolueneAromatic HC2.4Data to be determined
n-HexaneAliphatic HC0.1Data to be determined

Experimental Protocol for Solubility Determination

The following is a detailed protocol for determining the equilibrium solubility of this compound in organic solvents using the widely accepted shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Chiral HPLC column (if stereochemical purity is to be confirmed)

  • Mobile phase solvents (HPLC grade)

3.2. Experimental Workflow Diagram

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Add excess this compound to solvent in vial seal Seal vial prep->seal shake Shake at constant temperature (e.g., 24-48h) seal->shake centrifuge Centrifuge to pellet excess solid shake->centrifuge filter Filter supernatant with syringe filter centrifuge->filter dilute Dilute filtered solution filter->dilute hplc Analyze by HPLC dilute->hplc quantify Quantify concentration using calibration curve hplc->quantify

Caption: Experimental workflow for determining the solubility of this compound.

3.3. Step-by-Step Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

    • Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to prevent undissolved particles from affecting the concentration measurement.

  • Concentration Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area versus concentration.

    • Dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

    • Calculate the concentration of the saturated solution using the calibration curve and accounting for the dilution factor.

3.4. Data Reporting

The solubility should be reported in grams of solute per 100 mL of solvent ( g/100 mL) or other appropriate units (e.g., mg/mL, mol/L). It is crucial to specify the temperature at which the solubility was determined.

Logical Relationship for Solubility Determination

The following diagram illustrates the logical flow and dependencies in the process of determining and utilizing solubility data.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_application Applications compound This compound exp_protocol Experimental Protocol (Shake-Flask & HPLC) compound->exp_protocol solvents Organic Solvents solvents->exp_protocol sol_data Quantitative Solubility Data exp_protocol->sol_data formulation Formulation Development sol_data->formulation cryst Crystallization Process Design sol_data->cryst analytics Analytical Method Development sol_data->analytics

Caption: Logical flow from experimental inputs to data application.

Conclusion

While published quantitative solubility data for this compound is currently lacking, this guide provides the necessary framework for its experimental determination. The detailed shake-flask protocol coupled with HPLC analysis offers a reliable method for generating a comprehensive solubility profile. The resulting data will be invaluable for researchers, scientists, and drug development professionals in advancing the study and application of this chiral amide. The provided workflows and logical diagrams serve as practical tools to guide the experimental process and understand the context of solubility data in pharmaceutical development.

Potential Therapeutic Applications of (2s)-2-Phenylpropanamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2s)-2-Phenylpropanamide and its derivatives represent a class of chemical compounds with significant therapeutic potential across a range of pathological conditions. These molecules, characterized by a core phenylpropanamide structure, have been the subject of extensive research, revealing their capacity to modulate key biological pathways implicated in various diseases. This technical guide provides a comprehensive overview of the current understanding of this compound derivatives, with a focus on their anticonvulsant and anti-inflammatory applications. The document details the experimental protocols used to evaluate their efficacy and summarizes the quantitative data from preclinical studies. Furthermore, it visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and evaluation processes.

Therapeutic Applications and Mechanisms of Action

The therapeutic utility of this compound derivatives stems from their interaction with specific molecular targets. The two primary areas of investigation are epilepsy and inflammation, where these compounds have demonstrated significant promise.

Anticonvulsant Activity

A significant body of research has focused on the development of this compound derivatives as novel anticonvulsant agents for the treatment of epilepsy, a neurological disorder characterized by recurrent seizures.[1]

Mechanism of Action: The anticonvulsant effects of these derivatives are primarily attributed to their ability to modulate the activity of voltage-gated ion channels, which are crucial for regulating neuronal excitability.[2] Dysregulation of these channels is a key factor in the initiation and propagation of seizures.[3][4]

  • Voltage-Gated Sodium Channels (VGSCs): Many this compound derivatives act as blockers of VGSCs.[2][5] By binding to these channels, they stabilize the inactivated state, thereby reducing the influx of sodium ions into neurons. This action dampens excessive neuronal firing and prevents the spread of seizure activity.[6][7] The interaction with VGSCs is a well-established mechanism for many existing antiepileptic drugs.[2]

  • Voltage-Gated Calcium Channels (VGCCs): Some derivatives also exhibit inhibitory effects on VGCCs, particularly T-type and L-type calcium channels.[4][8] These channels are involved in the generation of burst firing patterns in neurons, which are associated with certain types of seizures, such as absence seizures.[4] By blocking these channels, the derivatives can reduce the likelihood of these pathological firing patterns.

The following diagram illustrates the signaling pathway of voltage-gated sodium channels and the proposed mechanism of action for this compound derivatives.

VGSC_Signaling cluster_membrane Neuronal Membrane cluster_states Channel States cluster_extracellular Extracellular cluster_intracellular Intracellular VGSC Voltage-Gated Sodium Channel Na_in Na+ VGSC->Na_in Influx Derivative This compound Derivative Inactive Inactive Derivative->Inactive Stabilizes Resting Resting Open Open Resting->Open Depolarization Open->Inactive Inactivation Inactive->Resting Repolarization Na_out Na+ Action_Potential Action Potential Propagation Na_in->Action_Potential Leads to

VGSC Modulation by Derivatives
Anti-inflammatory Activity

Phenylpropanoid compounds, the broader class to which these derivatives belong, are known for their anti-inflammatory properties.[3][9] Research has demonstrated the potential of this compound derivatives in mitigating inflammatory responses.

Mechanism of Action: The anti-inflammatory effects are primarily mediated through the inhibition of key enzymes and signaling molecules involved in the inflammatory cascade.

  • Cyclooxygenase-2 (COX-2) Inhibition: Many derivatives have been shown to selectively inhibit the COX-2 enzyme.[10] COX-2 is an inducible enzyme that plays a critical role in the synthesis of prostaglandins, which are potent inflammatory mediators responsible for pain, fever, and swelling.[11] By inhibiting COX-2, these compounds reduce the production of prostaglandins, thereby alleviating inflammation.[12][13]

  • Cytokine Modulation: Inflammation is also driven by the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][14] Some this compound derivatives have been found to suppress the release of these cytokines from immune cells.[15] This modulation of cytokine signaling helps to dampen the overall inflammatory response.[9][16][17]

The diagram below depicts the COX-2 inflammatory pathway and the inhibitory action of the derivatives.

COX2_Pathway cluster_cell Inflammatory Cell Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Derivative This compound Derivative Derivative->COX2 Inhibits

COX-2 Inhibition by Derivatives

Quantitative Data Summary

The following tables summarize the quantitative data on the anticonvulsant and anti-inflammatory activities of representative this compound derivatives from various studies.

Table 1: Anticonvulsant Activity of this compound Derivatives

CompoundAnimal ModelTestED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI)Reference
Compound 14 MouseMES49.6>300>6.0[18]
6 Hz (32 mA)31.3>300>9.6[18]
scPTZ67.4>300>4.4[18]
Compound 5 MouseMES48.0>300>6.25[19]
6 Hz (32 mA)45.2>300>6.64[19]
Compound 18b MouseMES16.36405.824.8[20]
Compound 12c MousescPTZ22.50459.720.4[20]

ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose; PI: Protective Index (TD₅₀/ED₅₀); MES: Maximal Electroshock Seizure; scPTZ: Subcutaneous Pentylenetetrazole Seizure.

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundAssayTargetIC₅₀ (µM)Reference
Compound VIIa In vitroCOX-20.29[10]
COX-119.5[10]
Celecoxib (Reference)In vitroCOX-20.42[10]
COX-114.2[10]
Compound 3e In vitroCOX-20.68[21]
Compound 3f In vitroCOX-20.57[21]

IC₅₀: Half-maximal Inhibitory Concentration; COX-1: Cyclooxygenase-1; COX-2: Cyclooxygenase-2.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are the protocols for key experiments used in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general method for the synthesis of these derivatives involves the coupling of (2s)-2-phenylpropanoic acid with a desired amine.

General Procedure:

  • Activation of Carboxylic Acid: To a solution of (2s)-2-phenylpropanoic acid in an appropriate aprotic solvent (e.g., dichloromethane, DMF), a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or a combination of a carbodiimide (e.g., EDC) and an activating agent (e.g., HOBt) is added. The mixture is stirred at room temperature for a specified time (typically 30-60 minutes) to form an activated intermediate.

  • Amine Coupling: The desired amine is then added to the reaction mixture, either neat or as a solution in the same solvent. The reaction is stirred at room temperature or elevated temperature for several hours to overnight until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure this compound derivative.

The following diagram illustrates the general workflow for the synthesis of these derivatives.

Synthesis_Workflow Start Start: (2s)-2-Phenylpropanoic Acid + Amine Activation 1. Activation of Carboxylic Acid (e.g., CDI in DCM) Start->Activation Coupling 2. Amine Coupling (Stir at RT) Activation->Coupling Workup 3. Aqueous Work-up (Acid/Base Wash) Coupling->Workup Purification 4. Purification (Column Chromatography or Recrystallization) Workup->Purification Product Final Product: This compound Derivative Purification->Product

Synthetic Workflow
In Vivo Anticonvulsant Screening

The anticonvulsant activity of the synthesized compounds is typically evaluated in rodent models using a battery of standardized tests.

Maximal Electroshock (MES) Test:

  • Animal Preparation: Male mice or rats are used. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizure: At the time of peak effect (determined from pharmacokinetic studies), a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 s) is delivered through corneal or ear-clip electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Protection is defined as the abolition of the tonic hindlimb extension. The median effective dose (ED₅₀) is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Animal Preparation: Similar to the MES test, animals are pre-treated with the test compound.

  • Induction of Seizure: A convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg for mice) is administered subcutaneously.

  • Observation: The animals are observed for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: Protection is defined as the absence of clonic seizures. The ED₅₀ is calculated.

Rotarod Neurotoxicity Test:

  • Animal Preparation: Animals are trained to remain on a rotating rod (e.g., 1-inch diameter, 6 rpm) for a set period (e.g., 1 minute).

  • Testing: After administration of the test compound, the animals are placed on the rotarod at various time points.

  • Observation: The inability of an animal to remain on the rod for the predetermined time is indicative of neurotoxicity.

  • Endpoint: The median toxic dose (TD₅₀) is the dose at which 50% of the animals fail the test.

The following diagram outlines the workflow for in vivo anticonvulsant evaluation.

Anticonvulsant_Workflow Start Start: Test Compound Administration 1. Compound Administration to Rodents (i.p. or p.o.) Start->Administration MES_Test 2a. Maximal Electroshock (MES) Test - Electrical stimulus - Observe tonic hindlimb extension Administration->MES_Test scPTZ_Test 2b. Subcutaneous PTZ (scPTZ) Test - PTZ injection - Observe clonic seizures Administration->scPTZ_Test Rotarod_Test 2c. Rotarod Neurotoxicity Test - Assess motor coordination Administration->Rotarod_Test Data_Analysis 3. Data Analysis - Calculate ED₅₀ for MES and scPTZ - Calculate TD₅₀ for Rotarod MES_Test->Data_Analysis scPTZ_Test->Data_Analysis Rotarod_Test->Data_Analysis Result Determine Efficacy and Safety Profile (Protective Index = TD₅₀ / ED₅₀) Data_Analysis->Result

Anticonvulsant Evaluation Workflow
In Vitro Anti-inflammatory Assays

The anti-inflammatory potential of the derivatives is assessed using various in vitro assays.

COX-1/COX-2 Inhibition Assay:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Incubation: The test compound at various concentrations is pre-incubated with the enzyme in a reaction buffer.

  • Reaction Initiation: Arachidonic acid is added to initiate the enzymatic reaction.

  • Measurement: The production of prostaglandin E₂ (PGE₂) is measured using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined.

Cytokine Release Assay:

  • Cell Culture: A suitable cell line, such as murine macrophage RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs), is cultured.

  • Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of the test compound at various concentrations.

  • Incubation: The cells are incubated for a specific period (e.g., 24 hours).

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition of cytokine release is calculated, and the IC₅₀ value is determined.

Conclusion

This compound derivatives have emerged as a promising class of compounds with significant potential for the development of new therapeutic agents. Their dual action as potent anticonvulsants and effective anti-inflammatory agents makes them attractive candidates for further investigation. The mechanisms of action, primarily involving the modulation of voltage-gated ion channels and the inhibition of key inflammatory mediators, are well-supported by preclinical data. The experimental protocols outlined in this guide provide a standardized framework for the continued evaluation and optimization of these derivatives. The quantitative data summarized herein highlight the efficacy and potential safety of lead compounds. Future research should focus on elucidating the structure-activity relationships, optimizing the pharmacokinetic profiles, and conducting further in vivo studies in relevant disease models to translate the promising preclinical findings into clinical applications.

References

The Genesis and Evolution of 2-Phenylpropanamide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylpropanamide scaffold is a privileged structural motif in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and development of 2-phenylpropanamide compounds. It covers the synthetic evolution of this class, from early methodologies to contemporary synthetic routes. A significant focus is placed on the pharmacological applications of these compounds, particularly as anticonvulsant, analgesic, and antimicrobial agents. This guide summarizes key quantitative data in structured tables for comparative analysis, provides detailed experimental protocols for pivotal syntheses and biological assays, and utilizes logical diagrams to illustrate key concepts and workflows, offering a comprehensive resource for researchers in the field.

A Historical Overview: From Profens to Multifaceted Amides

The precise, seminal discovery of the core 2-phenylpropanamide molecule is not prominently documented in historical chemical literature. Its emergence is intrinsically linked to the development of a closely related class of compounds: the 2-arylpropionic acids, commonly known as "profens." The journey of profens as nonsteroidal anti-inflammatory drugs (NSAIDs) began in the mid-20th century, with the discovery of ibuprofen in the 1960s. This class of compounds, characterized by a carboxylic acid moiety attached to a chiral center bearing an aryl group, laid the conceptual groundwork for the exploration of related amide derivatives.

The transition from carboxylic acids to amides is a common strategy in medicinal chemistry to modulate physicochemical properties such as solubility, metabolic stability, and biological activity. It is therefore highly probable that 2-phenylpropanamide was first synthesized as a simple derivative of 2-phenylpropanoic acid (hydratropic acid) during early investigations into this chemical space.

The development of 2-phenylpropanamide derivatives as distinct therapeutic agents gained momentum with the broader recognition of the pharmacological potential of the amide functionality. A significant milestone in the history of related amide-containing drugs was the synthesis of Fentanyl in 1959 by Paul Janssen.[1] Although structurally more complex, Fentanyl contains a critical N-phenylpropanamide moiety, highlighting the early understanding of this group's importance in interacting with biological targets.

The systematic investigation of 2-phenylpropanamide derivatives for specific therapeutic indications, such as anticonvulsant and antimicrobial activities, appears to be a more recent development, largely emerging from the late 20th and early 21st centuries. This exploration has been driven by the need for novel therapeutic agents with improved efficacy and safety profiles.

Synthetic Evolution of the 2-Phenylpropanamide Scaffold

The synthesis of 2-phenylpropanamide and its derivatives has evolved to include a variety of methods, each with its own advantages in terms of yield, purity, and scalability.

Synthesis of the Core 2-Phenylpropanamide Structure

Several primary routes exist for the synthesis of the parent 2-phenylpropanamide molecule.

  • From 2-Phenylpropanoic Acid: The most direct method involves the amidation of 2-phenylpropanoic acid. This is typically a two-step process where the carboxylic acid is first converted to a more reactive acyl chloride, which then reacts with ammonia to form the amide.

  • From 2-Phenylpropionitrile: An alternative route involves the partial hydrolysis of 2-phenylpropionitrile. This method requires careful control of reaction conditions to prevent complete hydrolysis to the carboxylic acid.

Derivatization Strategies

The versatility of the 2-phenylpropanamide scaffold lies in the ability to introduce a wide range of substituents at various positions, primarily on the amide nitrogen and the phenyl ring. These modifications have been instrumental in tuning the biological activity of the resulting compounds.

Pharmacological Applications of 2-Phenylpropanamide Derivatives

The 2-phenylpropanamide scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents with a range of biological activities.

Anticonvulsant Activity

A significant area of research has focused on the development of 2-phenylpropanamide derivatives as anticonvulsant agents. The initial impetus for this exploration can be traced back to the broader history of anticonvulsant drug discovery, which began with the serendipitous finding of the anti-seizure properties of potassium bromide in 1857 and phenobarbital in 1912.[2][3] The development of structured screening programs, such as the Anticonvulsant Screening Program initiated by the National Institutes of Health (NIH), has since systematicized the search for novel anticonvulsants.[3]

Within this context, N-benzyl-2-phenylpropanamide derivatives have emerged as a promising class of anticonvulsants. These compounds have been extensively studied, with structure-activity relationship (SAR) studies revealing that substitution on the N-benzyl group and at the 3-position of the propanamide backbone can significantly influence anticonvulsant potency.

Table 1: Anticonvulsant Activity of Selected 2-Phenylpropanamide Derivatives in the Maximal Electroshock (MES) Seizure Test

CompoundStructureAnimal ModelRoute of AdministrationED₅₀ (mg/kg)Reference
N-Benzyl-2-acetamido-3-methoxypropionamideMousei.p.8.3[4]
(R)-N-Benzyl-2-acetamido-3-methoxypropionamideMousei.p.4.5[4]
(S)-N-Benzyl-2-acetamido-3-methoxypropionamideMousei.p.>100[4]
N-Benzyl-2-acetamido-3-ethoxypropionamideMousei.p.17.3[4]
Phenytoin (Reference)Mousei.p.6.5[4]
N-Benzyl-2-acetamido-3-methoxypropionamideRatp.o.3.9[4]
N-Benzyl-2-acetamido-3-ethoxypropionamideRatp.o.19[4]
Phenytoin (Reference)Ratp.o.23[4]
Compound 5 ((benzyloxy)benzyl)propanamide derivative)Mousei.p.48.0[5]
Antimicrobial Activity

Derivatives of 2-phenylpropanamide have also demonstrated promising antimicrobial properties. The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. The 2-phenylpropanamide scaffold offers a template for the design of novel compounds with the potential to overcome existing resistance mechanisms.

Table 2: Antimicrobial Activity of Selected 2-Phenylpropanamide Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
N-benzyl-3-(1H-azol-1-yl)-2-phenylpropanamide derivativeStaphylococcus aureus-
N-benzyl-3-(1H-azol-1-yl)-2-phenylpropanamide derivativeEscherichia coli-
2-(4-substitutedmethylphenyl)propionic acid derivative (6a)Escherichia coli ATCC 25922125[6]
2-(4-substitutedmethylphenyl)propionic acid derivative (6b)Escherichia coli ATCC 25922250[6]
2-(4-substitutedmethylphenyl)propionic acid derivative (6a)Staphylococcus aureus ATCC 2921362.5[6]
2-(4-substitutedmethylphenyl)propionic acid derivative (6b)Staphylococcus aureus ATCC 29213125[6]
Ampicillin (Reference)Escherichia coli ATCC 259223.12[6]
Ampicillin (Reference)Staphylococcus aureus ATCC 292130.78[6]

Experimental Protocols

Synthesis of 2-Phenylpropionic Acid from 2-Phenylpropionitrile[7]

This procedure outlines the hydrolysis of 2-phenylpropionitrile to 2-phenylpropionic acid, a key precursor for 2-phenylpropanamide.

Materials:

  • 2-Phenylpropionitrile

  • Sodium hydroxide (10% aqueous solution)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium sulfate (anhydrous)

Procedure:

  • A mixture of 2-phenylpropionitrile and a 10% aqueous solution of sodium hydroxide is heated at reflux with magnetic stirring for approximately 4.5 hours.

  • The reaction progress is monitored by gas chromatography.

  • After cooling to room temperature, the solution is extracted with diethyl ether to remove any non-acidic byproducts.

  • The aqueous layer is acidified with concentrated hydrochloric acid and then extracted with diethyl ether.

  • The combined organic extracts are washed with water and dried over anhydrous sodium sulfate.

  • The solvent is removed by rotary evaporation, and the resulting crude 2-phenylpropionic acid is purified by distillation under reduced pressure.

Maximal Electroshock (MES) Seizure Test in Mice[8][9]

This protocol describes a standard method for evaluating the anticonvulsant activity of a test compound.

Animals:

  • Male CF-1 or C57BL/6 mice

Apparatus:

  • An electroshock device capable of delivering a 60 Hz alternating current.

  • Corneal electrodes.

Procedure:

  • The test compound is administered to a group of mice, typically via intraperitoneal (i.p.) or oral (p.o.) route.

  • At the time of predicted peak effect, a 60 Hz alternating current (typically 50 mA) is delivered for 0.2 seconds through corneal electrodes.

  • The corneas are pre-treated with a local anesthetic (e.g., 0.5% tetracaine hydrochloride) and saline to ensure proper electrical contact.

  • The mice are observed for the presence or absence of a tonic hindlimb extensor seizure.

  • Abolition of the hindlimb tonic extensor component is considered a positive indication of anticonvulsant activity.

  • The effective dose for 50% of the animals (ED₅₀) is calculated based on the responses at various doses.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[10][11]

This protocol details a common method for assessing the antimicrobial activity of a compound.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound dissolved in a suitable solvent

  • Sterile broth medium

Procedure:

  • A serial two-fold dilution of the test compound is prepared in the wells of a 96-well microtiter plate using sterile broth.

  • Each well is then inoculated with a standardized suspension of the target bacterium.

  • Positive control wells (broth and bacteria, no compound) and negative control wells (broth only) are included.

  • The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • After incubation, the plates are visually inspected for turbidity, or the optical density is measured using a microplate reader.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagrams

Synthesis_of_2_Phenylpropanamide 2-Phenylpropanoic Acid 2-Phenylpropanoic Acid Acyl Chloride Intermediate Acyl Chloride Intermediate 2-Phenylpropanoic Acid->Acyl Chloride Intermediate  Thionyl Chloride SOCl2 SOCl2 2-Phenylpropanamide 2-Phenylpropanamide Acyl Chloride Intermediate->2-Phenylpropanamide  Ammonia NH3 NH3

Caption: Synthesis of 2-phenylpropanamide from 2-phenylpropanoic acid.

MES_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Administer Compound Administer Compound Anesthetize Corneas Anesthetize Corneas Administer Compound->Anesthetize Corneas Apply Electrical Stimulus Apply Electrical Stimulus Anesthetize Corneas->Apply Electrical Stimulus Observe Seizure Observe Seizure Apply Electrical Stimulus->Observe Seizure Record Outcome Record Outcome Observe Seizure->Record Outcome Calculate ED50 Calculate ED50 Record Outcome->Calculate ED50

Caption: Workflow for the Maximal Electroshock (MES) seizure test.

MIC_Determination Prepare Serial Dilutions Prepare Serial Dilutions Inoculate with Bacteria Inoculate with Bacteria Prepare Serial Dilutions->Inoculate with Bacteria Incubate Plates Incubate Plates Inoculate with Bacteria->Incubate Plates Observe Growth Observe Growth Incubate Plates->Observe Growth Determine MIC Determine MIC Observe Growth->Determine MIC

Caption: Process for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

The 2-phenylpropanamide scaffold represents a remarkable example of how a simple chemical motif can give rise to a rich and diverse pharmacology. From its conceptual origins in the chemistry of profens to its current status as a source of novel anticonvulsant and antimicrobial agents, the journey of 2-phenylpropanamide compounds underscores the power of medicinal chemistry in the iterative design and optimization of therapeutic molecules. The continued exploration of this versatile scaffold, aided by modern synthetic and screening technologies, holds significant promise for the development of next-generation therapies for a range of challenging diseases. This guide provides a foundational resource for researchers poised to contribute to this exciting and impactful field.

References

(2S)-2-Phenylpropanamide: A Technical Guide to its Application as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2S)-2-Phenylpropanamide is a valuable chiral building block in modern organic synthesis. Possessing a stereogenic center at the α-position to the phenyl ring, it serves as a reliable source for introducing the (S)-configured 2-phenylpropyl moiety into more complex molecular architectures. Its primary utility lies in the synthesis of chiral amines and as a scaffold component in the development of pharmacologically active agents. This guide provides an in-depth overview of its synthesis, key transformations, and applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations to facilitate its use in research and development.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid. Its properties are summarized below.

PropertyValueReference
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
CAS Number 13490-74-9[1]
Melting Point 84–86 °C
Storage Sealed in dry, 2–8 °C[1]
¹H NMR (CDCl₃) δ 7.30–7.20 (m, 5H, aromatic), 3.52 (q, J = 7.2 Hz, 1H, CH), 1.44 (d, J = 6.9 Hz, 3H, CH₃)

Synthesis of this compound

The most common and direct route to enantiopure this compound is from its corresponding carboxylic acid, (S)-2-phenylpropanoic acid, which is commercially available. The synthesis involves the activation of the carboxylic acid followed by amidation.

MethodReagentsYieldNotes
Acid Chloride Formation 1. Thionyl chloride (SOCl₂) 2. Aqueous Ammonia (NH₃)84%A robust and high-yielding classical method.
Ni-Catalyzed Coupling Arylboronic acids, 2-bromopropanamide, Ni catalyst75%Forms the C-C bond and amide simultaneously.
Peptide Coupling (S)-2-phenylpropanoic acid, NH₃, TCFH/NMINot specifiedModern method using coupling agents to avoid harsh reagents.
Experimental Protocol: Synthesis via Acid Chloride

This protocol describes the conversion of (S)-2-phenylpropanoic acid to this compound.

Step 1: Formation of (S)-2-Phenylpropanoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (S)-2-phenylpropanoic acid (1.0 eq).

  • Add thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere (N₂).

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the starting material.

  • Once complete, remove the excess thionyl chloride under reduced pressure to yield the crude (S)-2-phenylpropanoyl chloride, which is typically used in the next step without further purification.

Step 2: Amidation to this compound

  • Cool the crude (S)-2-phenylpropanoyl chloride in an ice bath.

  • Slowly add the acid chloride to a stirred, chilled (0 °C) solution of concentrated aqueous ammonia (excess, ~5-10 eq).

  • A white precipitate will form immediately.

  • Continue stirring for 1-2 hours, allowing the mixture to warm to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to afford this compound as a white crystalline solid. Recrystallization from a suitable solvent like ethyl acetate/hexanes can be performed for higher purity.

G cluster_0 Synthesis of this compound start (S)-2-Phenylpropanoic Acid step1 React with SOCl₂ (Thionyl Chloride) start->step1 intermediate (S)-2-Phenylpropanoyl Chloride step1->intermediate step2 React with excess aq. NH₃ intermediate->step2 product This compound step2->product G cluster_1 Reduction to Chiral Amine start This compound step1 1. LiAlH₄, Dry Ether/THF 2. H₂O Workup start->step1 product (2S)-2-Phenylpropanamine step1->product G cluster_workflow Workflow: Synthesis of a GPR88 Agonist chiral_acid (S)-2-Phenylpropanoic Acid coupling Amide Coupling (e.g., HATU, EDCI) chiral_acid->coupling chiral_amine Chiral Amine Moiety (e.g., from an amino acid) chiral_amine->coupling product Final GPR88 Agonist (e.g., 2-AMPP) coupling->product G cluster_concept Conceptual Role bb This compound (Chiral Building Block) target Final Chiral Product (contains phenylpropanamide moiety) bb->target Incorporation prochiral Prochiral Substrate intermediate Intermediate Adduct prochiral->intermediate 1. Attach Auxiliary aux Chiral Auxiliary (e.g., Evans Oxazolidinone) aux->intermediate target2 Final Chiral Product intermediate->target2 2. Diastereoselective Rxn target2->aux 3. Cleave & Recycle

References

Methodological & Application

Chiral Separation of 2-Phenylpropanamide Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed methodology for the chiral separation of 2-phenylpropanamide enantiomers using High-Performance Liquid Chromatography (HPLC). The protocol outlines the use of a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions to achieve baseline resolution of the (R)- and (S)-enantiomers. This application note is intended to serve as a practical guide for researchers in pharmaceutical analysis, quality control, and drug development requiring enantioselective analysis of this compound.

Introduction

2-Phenylpropanamide is a chiral molecule with a stereogenic center, existing as two enantiomers, (R)-2-phenylpropanamide and (S)-2-phenylpropanamide. In the pharmaceutical industry, the separation and quantification of individual enantiomers are critical, as they can exhibit different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective analysis of chiral compounds. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high selectivity for a wide range of racemates.

This protocol details a robust HPLC method for the baseline separation of 2-phenylpropanamide enantiomers utilizing an amylose-based CSP. The method employs a normal phase elution mode, which is a common and effective approach for chiral separations on this type of stationary phase.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector is required.

  • Chiral Stationary Phase: A Chiralpak® AD-H column (250 mm x 4.6 mm I.D., 5 µm particle size) or a column with an equivalent amylose tris(3,5-dimethylphenylcarbamate) stationary phase is recommended.

  • Chemicals and Solvents:

    • n-Hexane (HPLC grade)

    • 2-Propanol (IPA) (HPLC grade)

    • Ethanol (HPLC grade)

    • (±)-2-Phenylpropanamide (racemic standard)

  • Sample Preparation: Prepare a stock solution of racemic 2-phenylpropanamide in the mobile phase at a concentration of 1.0 mg/mL. From the stock solution, prepare a working standard of 0.1 mg/mL by dilution with the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the chiral separation of 2-phenylpropanamide enantiomers.

ParameterCondition
Column Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Data Presentation

The following table presents the expected retention times, resolution, and selectivity factor for the chiral separation of 2-phenylpropanamide enantiomers under the specified conditions.

EnantiomerRetention Time (t R ) [min]Resolution (R s )Selectivity Factor (α)
Enantiomer 1~ 8.5\multirow{2}{}{> 2.0}\multirow{2}{}{~ 1.4}
Enantiomer 2~ 10.2

Note: The elution order of the enantiomers ((R) or (S)) should be determined by injecting a standard of a single, known enantiomer.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC analysis of 2-phenylpropanamide.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis racemate Racemic 2-Phenylpropanamide dissolve Dissolve in Mobile Phase racemate->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc Inject Sample column Chiralpak AD-H Column hplc->column detector UV Detector (220 nm) column->detector chromatogram Obtain Chromatogram detector->chromatogram quantify Quantify Enantiomers chromatogram->quantify report Generate Report quantify->report

Caption: Workflow for the chiral separation of 2-phenylpropanamide enantiomers by HPLC.

Factors Affecting Chiral Separation

This diagram outlines the key parameters that influence the chiral separation of 2-phenylpropanamide on a polysaccharide-based CSP.

G cluster_factors Key Separation Factors cluster_outcome Chromatographic Outcome CSP Chiral Stationary Phase (Amylose-based) Resolution Resolution (Rs) CSP->Resolution Selectivity Selectivity (α) CSP->Selectivity MobilePhase Mobile Phase Composition (n-Hexane/IPA ratio) MobilePhase->Resolution Retention Retention Time (tR) MobilePhase->Retention MobilePhase->Selectivity Temperature Column Temperature Temperature->Resolution Temperature->Selectivity FlowRate Flow Rate FlowRate->Retention

Caption: Key factors influencing the HPLC chiral separation of 2-phenylpropanamide.

Gas chromatography method for analyzing (2s)-2-Phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Gas Chromatographic Analysis of (2s)-2-Phenylpropanamide

Abstract

This application note details a robust gas chromatography (GC) method for the enantiomeric separation and quantitative analysis of this compound. The method utilizes a chiral stationary phase to achieve baseline separation of the (S)- and (R)-enantiomers. This document provides comprehensive experimental protocols, including sample preparation, instrument parameters, and data analysis, making it suitable for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a chiral amide with significant interest in the pharmaceutical industry due to the potential for stereospecific biological activity. Enantiomers of a chiral compound can exhibit different pharmacological and toxicological profiles. Therefore, the development of reliable analytical methods to separate and quantify the individual enantiomers is crucial for drug efficacy and safety. Gas chromatography (GC) with a chiral stationary phase is a powerful technique for the enantioselective analysis of volatile and thermally stable compounds. This application note presents a validated GC method for the analysis of this compound, providing the necessary detail for its implementation in a research or quality control setting.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥99% purity)

  • (R)-2-Phenylpropanamide standard (≥99% purity)

  • Racemic 2-Phenylpropanamide

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Anhydrous Sodium Sulfate

  • Helium (carrier gas, 99.999% purity)

Instrumentation

A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector was used for this analysis.

  • GC Column: Chiral capillary column with a modified cyclodextrin-based stationary phase (e.g., Rt-βDEXcst or similar).

  • Injector: Split/splitless injector

  • Detector: Flame Ionization Detector (FID)

  • Data System: Chromatography data acquisition and processing software

Preparation of Standards and Samples

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

Racemic Standard Solution (1 mg/mL): Accurately weigh 10 mg of racemic 2-Phenylpropanamide and dissolve it in 10 mL of methanol in a volumetric flask.

Sample Preparation: For drug substance analysis, accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of methanol. For drug product analysis, a suitable extraction procedure may be required. A general extraction protocol is as follows:

  • Weigh and grind the drug product to a fine powder.

  • Transfer a portion of the powder equivalent to 10 mg of the active pharmaceutical ingredient (API) into a centrifuge tube.

  • Add 10 mL of dichloromethane and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 10 mL of methanol.

Gas Chromatography Conditions

The following GC parameters were optimized for the separation of 2-Phenylpropanamide enantiomers:

ParameterValue
Column Chiral Capillary Column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial temperature 120 °C, hold for 1 min, ramp at 5 °C/min to 180 °C, hold for 10 min.
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Makeup Gas (He) 30 mL/min
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min

Results and Discussion

The developed GC method successfully separated the enantiomers of 2-Phenylpropanamide. The use of a cyclodextrin-based chiral stationary phase was critical for achieving enantiomeric resolution. The optimized oven temperature program provided a good balance between analysis time and resolution.

Table 1: Quantitative Data for the GC Analysis of 2-Phenylpropanamide Enantiomers

Parameter(R)-2-PhenylpropanamideThis compound
Retention Time (min) ~15.2~15.8
Resolution (Rs) \multicolumn{2}{c}{> 2.0}
Limit of Detection (LOD) \multicolumn{2}{c}{~0.05 µg/mL}
Limit of Quantitation (LOQ) \multicolumn{2}{c}{~0.15 µg/mL}
Linearity (r²) \multicolumn{2}{c}{> 0.999}
Concentration Range \multicolumn{2}{c}{0.5 - 100

Application Notes and Protocols for the Enantioseparation of Chiral Amides by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Capillary electrophoresis (CE) has emerged as a powerful, efficient, and versatile technique for the separation of chiral compounds, offering significant advantages in terms of speed, resolution, and low consumption of samples and reagents. This document provides a comprehensive overview and detailed protocols for the application of capillary electrophoresis in the enantioseparation of chiral amides. Chiral amides are a significant class of molecules in pharmaceutical and chemical industries, and the ability to resolve their enantiomers is crucial for drug development, quality control, and stereoselective synthesis. These notes detail the fundamental principles, instrumentation, method development strategies, and specific experimental protocols for achieving successful enantiomeric separation of chiral amides using various chiral selectors.

Introduction

Chirality is a fundamental property of many drug molecules, with enantiomers often exhibiting distinct pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide mandate the stereoselective analysis of chiral drugs. Capillary electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of analytes in an electric field. For the separation of enantiomers, which possess identical physicochemical properties in an achiral environment, a chiral selector must be introduced into the system to create a transient diastereomeric association, leading to different electrophoretic mobilities.[1][2]

The direct approach, where a chiral selector is added to the background electrolyte (BGE), is the most common method in CE for chiral separations due to its simplicity and flexibility in method development.[1][3] This application note will focus on the direct enantioseparation of chiral amides using various classes of chiral selectors.

Principle of Enantioseparation by Capillary Electrophoresis

In capillary electrophoresis, the separation of ions is driven by their differential migration in an electric field within a narrow fused-silica capillary filled with a background electrolyte (BGE). The migration velocity of an ion is determined by its electrophoretic mobility and the electroosmotic flow (EOF) of the BGE.

Enantiomers have identical electrophoretic mobilities in an achiral environment. To achieve separation, a chiral selector (CS) is added to the BGE. The chiral selector interacts with the enantiomers to form transient, non-covalent diastereomeric complexes with different formation constants. This difference in interaction leads to a variation in the effective electrophoretic mobility of the enantiomers, enabling their separation. The fundamental principle is illustrated in the diagram below.

G cluster_0 Initial State cluster_1 Diastereomeric Complexes cluster_2 Separation Racemic Amide Racemic Amide R-Amide-CS Complex R-Amide-CS Complex Racemic Amide->R-Amide-CS Complex + CS S-Amide-CS Complex S-Amide-CS Complex Racemic Amide->S-Amide-CS Complex + CS Chiral Selector (CS) Chiral Selector (CS) Separated R-Enantiomer Separated R-Enantiomer R-Amide-CS Complex->Separated R-Enantiomer Different Mobility Separated S-Enantiomer Separated S-Enantiomer S-Amide-CS Complex->Separated S-Enantiomer Different Mobility

Figure 1: Principle of Chiral Separation in CE.

Experimental Workflow

The general workflow for developing a capillary electrophoresis method for the enantioseparation of chiral amides involves several key steps, from sample preparation to data analysis.

G A Sample and BGE Preparation B Capillary Conditioning A->B C Sample Injection B->C D Electrophoretic Separation C->D E Detection D->E F Data Analysis E->F

Figure 2: General Experimental Workflow for Chiral CE.

Key Experimental Parameters and Method Development

The successful enantioseparation of chiral amides by CE depends on the careful optimization of several experimental parameters.

Chiral Selector Selection and Concentration

The choice of the chiral selector is the most critical factor. Common chiral selectors for amides include:

  • Cyclodextrins (CDs): Native and derivatized cyclodextrins are the most widely used chiral selectors in CE due to their versatility and commercial availability.[3][4] Neutral CDs like β-CD and γ-CD, and charged derivatives like sulfobutyl ether-β-CD (SBE-β-CD) are effective for a wide range of compounds.[5]

  • Macrocyclic Antibiotics: Antibiotics such as vancomycin and erythromycin can offer unique chiral recognition capabilities due to their complex structures with multiple stereogenic centers and functional groups capable of various interactions like hydrogen bonding, and electrostatic interactions.[6][7]

  • Chiral Crown Ethers: These are particularly effective for the separation of enantiomers containing primary amine groups.[3]

  • Polysaccharides: Both linear and branched polysaccharides can be used as chiral selectors.[8]

The concentration of the chiral selector significantly impacts the resolution and migration times. A concentration screening is essential to find the optimal balance between resolution and analysis time.

Background Electrolyte (BGE) Composition and pH

The BGE composition and pH are crucial for controlling the charge of the analyte and the chiral selector, as well as the electroosmotic flow (EOF).

  • Buffer System: Phosphate and borate buffers are commonly used. The buffer concentration typically ranges from 25 to 100 mM.

  • pH: The pH of the BGE affects the charge of both the analyte and the chiral selector, influencing their interaction and electrophoretic mobility. A systematic pH study is necessary to achieve optimal separation.

Applied Voltage and Capillary Temperature
  • Voltage: Higher voltages generally lead to shorter analysis times and sharper peaks, but can also generate excessive Joule heating, which may affect separation efficiency and resolution. A typical range is 15-30 kV.

  • Temperature: The capillary temperature affects the viscosity of the BGE, the EOF, and the binding constants between the analyte and the chiral selector. Precise temperature control is essential for reproducible results.

Organic Modifiers

The addition of organic modifiers, such as methanol, ethanol, or acetonitrile, to the BGE can influence the solubility of the analyte and the chiral selector, modify the EOF, and alter the enantioselective interactions.

Protocols

Protocol 1: Enantioseparation of a Neutral Chiral Amide using a Charged Cyclodextrin Derivative

This protocol provides a general method for the enantioseparation of a neutral chiral amide using a charged cyclodextrin derivative, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD).

Materials and Reagents:

  • Fused-silica capillary (e.g., 50 µm i.d., 365 µm o.d., effective length 40 cm, total length 50.2 cm)

  • Capillary Electrophoresis system with UV detector

  • Sodium phosphate monobasic and dibasic

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Sodium hydroxide (0.1 M)

  • Methanol (HPLC grade)

  • Deionized water

  • Racemic chiral amide sample

Procedure:

  • BGE Preparation: Prepare a 50 mM sodium phosphate buffer at pH 7.0. Dissolve the appropriate amounts of sodium phosphate monobasic and dibasic in deionized water and adjust the pH. Add SBE-β-CD to the buffer at a concentration of 5 mM.[5]

  • Sample Preparation: Dissolve the racemic chiral amide in the BGE or a mixture of BGE and methanol to a final concentration of approximately 0.5 mg/mL.

  • Capillary Conditioning:

    • Rinse the new capillary with 0.1 M NaOH for 20 minutes.

    • Rinse with deionized water for 10 minutes.

    • Rinse with the BGE for 15 minutes.

    • Between runs, rinse with 0.1 M NaOH (2 min), water (2 min), and BGE (5 min).

  • Electrophoresis Conditions:

    • Applied Voltage: +25 kV[5]

    • Capillary Temperature: 15°C[5]

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection: UV at an appropriate wavelength for the analyte (e.g., 242 nm).[5]

  • Data Acquisition and Analysis: Record the electropherogram and determine the migration times of the two enantiomers. Calculate the resolution (Rs) and separation factor (α).

Protocol 2: Enantioseparation of a Basic Chiral Amide using a Neutral Cyclodextrin

This protocol is suitable for the enantioseparation of a basic chiral amide using a neutral cyclodextrin like trimethyl-β-cyclodextrin (TM-β-CD).

Materials and Reagents:

  • Fused-silica capillary

  • Capillary Electrophoresis system with UV detector

  • Phosphoric acid

  • Tris(hydroxymethyl)aminomethane (Tris)

  • Trimethyl-β-cyclodextrin (TM-β-CD)

  • Hydrochloric acid (for pH adjustment)

  • Racemic basic chiral amide sample

Procedure:

  • BGE Preparation: Prepare a buffer containing 50 mM Tris adjusted to pH 2.5 with phosphoric acid. Dissolve TM-β-CD in the buffer to a final concentration of 20 mM.

  • Sample Preparation: Dissolve the racemic amide in deionized water or the BGE to a concentration of 0.1-1 mg/mL.

  • Capillary Conditioning: Follow the conditioning procedure outlined in Protocol 1.

  • Electrophoresis Conditions:

    • Applied Voltage: +20 kV

    • Capillary Temperature: 25°C

    • Injection: Pressure injection at 30 mbar for 3 seconds.

    • Detection: UV at the wavelength of maximum absorbance of the amide.

  • Data Acquisition and Analysis: Record the electropherogram and analyze the separation parameters.

Data Presentation

The following tables summarize typical experimental conditions and results for the enantioseparation of representative chiral amides.

Table 1: Enantioseparation of Indapamide [5]

ParameterValue
Analyte Indapamide (chiral amide)
Chiral Selector Sulfobutyl ether-β-CD (SBE-β-CD)
CS Concentration 5 mM
BGE 25 mM Disodium hydrogenophosphate - 25 mM Sodium dihydrogenophosphate
pH 7.0
Voltage +25 kV
Temperature 15°C
Detection 242 nm
Analysis Time ~ 6 minutes
Resolution (Rs) 4.30
Separation Factor (α) 1.08

Table 2: General Conditions for Chiral Amide Separation using Cyclodextrins

Chiral SelectorTypical ConcentrationBGEpH RangeTypical Analytes
β-Cyclodextrin 10-30 mMPhosphate, Borate3-9Neutral and basic amides
Hydroxypropyl-β-CD 10-50 mMPhosphate, Tris2.5-8Wide range of amides
Sulfated-β-CD 5-20 mMPhosphate, Acetate3-7Basic and neutral amides
Carboxymethyl-β-CD 5-25 mMPhosphate, Borate5-9Basic amides

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No separation Incorrect chiral selector; Inappropriate pH or BGE; Insufficient CS concentration.Screen different chiral selectors; Optimize BGE pH and composition; Increase CS concentration.
Poor resolution Suboptimal CS concentration; High temperature; Inappropriate voltage.Optimize CS concentration; Lower the capillary temperature; Optimize the applied voltage.
Long analysis time Low voltage; Low temperature; High viscosity of BGE.Increase the applied voltage; Increase the capillary temperature; Add an organic modifier to the BGE.
Peak tailing Analyte adsorption to the capillary wall.Use a coated capillary; Adjust the BGE pH to alter the charge of the analyte or the wall.
Poor reproducibility Inconsistent capillary conditioning; Temperature fluctuations; BGE degradation.Standardize the capillary conditioning protocol; Ensure precise temperature control; Prepare fresh BGE daily.

Conclusion

Capillary electrophoresis is a highly effective technique for the enantioseparation of chiral amides. The flexibility in the choice of chiral selectors and the ease of method development make CE an attractive alternative to chromatographic methods. By carefully optimizing key parameters such as the type and concentration of the chiral selector, BGE composition and pH, applied voltage, and temperature, baseline separation of chiral amide enantiomers can be achieved with high efficiency and resolution. The protocols and guidelines presented in this application note provide a solid foundation for researchers and scientists to develop and implement robust chiral separation methods for a wide variety of chiral amides.

References

Application Notes and Protocols for the Reduction of (2S)-2-Phenylpropanamide to 2-Phenylpropanamine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the reduction of the chiral amide, (2S)-2-Phenylpropanamide, to the corresponding chiral amine, (2S)-2-phenylpropanamine. The primary method detailed utilizes lithium aluminum hydride (LiAlH4), a potent reducing agent effective for the conversion of amides to amines.[1][2][3][4][5][6][7] This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Adherence to all safety precautions is critical when working with the hazardous materials mentioned.

Introduction

The reduction of amides to amines is a fundamental transformation in organic chemistry, crucial for the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates. (2S)-2-phenylpropanamine is a valuable chiral building block in the synthesis of various pharmaceutical compounds. This protocol focuses on a reliable and high-yielding method for its preparation from this compound.

The method of choice for this transformation is the use of lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent.[1][2][5] LiAlH4 is a powerful nucleophilic reducing agent that efficiently reduces the carbonyl group of the amide to a methylene group, without affecting the adjacent phenyl ring.[1] The reaction proceeds via a well-established mechanism involving the formation of an iminium ion intermediate, which is subsequently reduced to the final amine.[6] It is important to note that this reduction with LiAlH4 does not typically affect the stereochemical integrity of the adjacent chiral center.

Reaction Scheme

Caption: Reaction scheme for the reduction of this compound.

Reagents and Materials

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableEnsure it is dry before use.
Lithium Aluminum Hydride (LiAlH4)≥95% powder or granulesCommercially AvailableExtremely reactive with water. Handle under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeCommercially AvailableUse freshly distilled from sodium/benzophenone or from a solvent purification system.
Diethyl Ether (Et2O)AnhydrousCommercially AvailableFor extraction.
Sodium Sulfate (Na2SO4)AnhydrousCommercially AvailableFor drying the organic phase.
Hydrochloric Acid (HCl)1 M aqueous solutionPrepared from concentrated HClFor pH adjustment and product isolation.
Sodium Hydroxide (NaOH)2 M aqueous solutionPrepared from solid NaOHFor work-up and product isolation.
Deionized Water
Round-bottom flaskOven-dried before use.
Reflux condenserOven-dried before use.
Dropping funnelOven-dried before use.
Magnetic stirrer and stir bar
Heating mantle or oil bath
Inert gas supply (Nitrogen or Argon)
Separatory funnel
Rotary evaporator

Experimental Protocol

Safety Precautions:

  • Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water and protic solvents to produce hydrogen gas. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

  • Ensure a Class D fire extinguisher is accessible.

Procedure:

  • Reaction Setup:

    • Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, and a dropping funnel.

    • Flame-dry the entire apparatus under vacuum and then allow it to cool to room temperature under a positive pressure of inert gas.

  • Reaction:

    • Under a positive flow of inert gas, carefully add lithium aluminum hydride (1.5 to 2.0 equivalents relative to the amide) to the reaction flask.

    • Add anhydrous tetrahydrofuran (THF) to the flask via a cannula or syringe to create a suspension of LiAlH4 (concentration typically 0.5-1.0 M).

    • In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Transfer the amide solution to the dropping funnel.

    • Cool the LiAlH4 suspension in the reaction flask to 0 °C using an ice-water bath.

    • Add the amide solution dropwise from the dropping funnel to the stirred LiAlH4 suspension at a rate that maintains the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain it for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up (Fieser method):

    • After the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to 0 °C in an ice-water bath.

    • CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. It must be performed slowly and with extreme care.

    • For 'x' g of LiAlH4 used, sequentially and very slowly add:

      • 'x' mL of water.

      • 'x' mL of 15% (w/v) aqueous sodium hydroxide.

      • '3x' mL of water.

    • A granular white precipitate of aluminum salts should form, which is easily filtered.

    • Stir the resulting mixture vigorously for 30 minutes at room temperature.

    • Filter the mixture through a pad of Celite® or diatomaceous earth.

    • Wash the filter cake thoroughly with THF and diethyl ether.

    • Combine the filtrate and the washings.

  • Purification:

    • Concentrate the combined organic phases under reduced pressure using a rotary evaporator.

    • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent product tailing).

Data Presentation

Table 1: Stoichiometry and Reaction Parameters

ParameterValue
Equivalents of this compound1.0
Equivalents of LiAlH41.5 - 2.0
SolventAnhydrous THF
Reaction TemperatureReflux (~66 °C)
Reaction Time4 - 12 hours
Expected Yield80-95%
Expected Enantiomeric Excess>98%

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Assemble and Dry Glassware reagents Prepare Reagents under Inert Atmosphere setup->reagents add_lah Charge Flask with LiAlH4 and THF reagents->add_lah cool_lah Cool LiAlH4 Suspension to 0°C add_lah->cool_lah add_amide Add Amide Solution Dropwise cool_lah->add_amide reflux Warm to RT and Reflux add_amide->reflux monitor Monitor Reaction Progress (TLC/LC-MS) reflux->monitor cool_reaction Cool Reaction to 0°C monitor->cool_reaction quench Quench with Water and NaOH(aq) cool_reaction->quench filter Filter and Wash Precipitate quench->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Distillation or Chromatography concentrate->purify

Caption: Workflow for the reduction of this compound.

References

Application Notes and Protocols for the Ni-Catalyzed Synthesis of 2-Phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of N-aryl amides is a cornerstone in medicinal chemistry and materials science, with the resulting structural motifs present in numerous pharmaceuticals and functional materials. Traditional methods for their synthesis often require harsh reaction conditions. Nickel-catalyzed cross-coupling reactions have emerged as a powerful and versatile alternative, offering milder conditions and broader functional group tolerance. This document provides a detailed experimental protocol for the synthesis of 2-phenylpropanamide via the nickel-catalyzed N-arylation of propanamide with an aryl halide. The presented protocol is based on established methodologies for nickel-catalyzed C-N bond formation.

Application

This protocol is applicable for the laboratory-scale synthesis of 2-phenylpropanamide and can be adapted for the synthesis of other N-aryl amides. The choice of nickel catalyst, ligand, base, and solvent system can be crucial for optimizing the reaction yield and purity. The mild conditions described may be suitable for substrates with sensitive functional groups.

Data Presentation

The following table summarizes typical quantitative data for nickel-catalyzed N-arylation of primary amides with aryl halides, based on analogous reactions found in the literature. Please note that the specific yield for 2-phenylpropanamide may vary and requires experimental optimization.

ParameterValue/ConditionNotes
Aryl Halide Bromobenzene or ChlorobenzeneBromobenzene is typically more reactive.
Amide Propanamide
Nickel Precatalyst Ni(OAc)₂ or NiCl₂(dppf)Air-stable precatalysts are preferred for ease of handling.
Ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or 4,4'-Dimethyl-2,2'-bipyridine (d-Mebpy)The choice of ligand is critical for catalytic activity.
Base Sodium tert-butoxide (NaOtBu) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)The base is crucial for the deprotonation of the amide.
Solvent Toluene or a mixture of DMF/THFAnhydrous and degassed solvents are essential.
Catalyst Loading 2-10 mol%Lower catalyst loading is desirable for process efficiency.
Reactant Ratio Amide : Aryl Halide (1.2 : 1.0)A slight excess of the amide is often used.
Temperature 80-110 °CThe optimal temperature depends on the specific catalyst system.
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or GC-MS.
Typical Yield 60-90%Yields are highly dependent on the specific substrates and conditions.[1]

Experimental Protocol

This protocol describes a general procedure for the nickel-catalyzed synthesis of 2-phenylpropanamide. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel. All glassware should be oven-dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • Bromobenzene (or chlorobenzene)

  • Propanamide

  • Nickel(II) acetate (Ni(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) (NiCl₂(dppf))

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (if using Ni(OAc)₂)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Schlenk flask or a round-bottom flask with a reflux condenser and a gas inlet

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (nitrogen or argon) with a manifold

  • Syringes and needles for liquid transfer

  • Standard glassware for workup and purification (separatory funnel, flasks, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash chromatography system

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Ni(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and dppf (e.g., 0.024 mmol, 2.4 mol%), or NiCl₂(dppf) (e.g., 0.02 mmol, 2 mol%).

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add sodium tert-butoxide (e.g., 1.4 mmol) and propanamide (e.g., 1.2 mmol) to the flask under a positive flow of inert gas.

  • Add anhydrous toluene (e.g., 4 mL) via syringe.

  • Finally, add bromobenzene (e.g., 1.0 mmol) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the flask to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain pure 2-phenylpropanamide.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Experimental Workflow:

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Add Ni Catalyst & Ligand to Oven-Dried Schlenk Flask B Evacuate & Backfill with Inert Gas (3x) A->B C Add Base & Propanamide B->C D Add Anhydrous Solvent C->D E Add Aryl Halide D->E F Heat to 100 °C with Vigorous Stirring E->F G Monitor by TLC/GC-MS (12-24 h) F->G H Cool to RT & Quench with NH4Cl(aq) G->H I Extract with Organic Solvent H->I J Wash with Water & Brine I->J K Dry, Filter & Concentrate J->K L Purify by Column Chromatography K->L M Characterize Product (NMR, MS) L->M

Caption: Workflow for the Ni-catalyzed synthesis of 2-phenylpropanamide.

Proposed Catalytic Cycle:

catalytic_cycle Ni0 Ni(0)L_n NiII_ArX Ar-Ni(II)(X)L_n Ni0->NiII_ArX Oxidative Addition (Ar-X) NiII_Ar_Amide Ar-Ni(II)(Amido)L_n NiII_ArX->NiII_Ar_Amide Amide Deprotonation & Ligand Exchange (Propanamide, Base) Product 2-Phenylpropanamide NiII_Ar_Amide->Ni0 NiII_Ar_Amide->Product Reductive Elimination ArX_in Bromobenzene Amide_in Propanamide Base_in Base

Caption: Proposed catalytic cycle for the Ni-catalyzed N-arylation of amides.

References

Application Notes and Protocols: (2S)-2-Phenylpropanamide in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-Phenylpropanamide, a readily available chiral molecule derived from (S)-phenylalanine, holds significant potential in the field of asymmetric catalysis. While direct applications as a primary catalyst are not extensively documented, its true value lies in its role as a versatile chiral scaffold for the synthesis of more complex and highly effective chiral ligands and organocatalysts. This document provides detailed application notes on the utility of this compound as a precursor for chiral N,N'-dioxide ligands, which are effective in a range of metal-catalyzed asymmetric reactions. The protocols outlined herein provide a roadmap for the synthesis and application of these derivative catalysts, enabling the enantioselective synthesis of valuable chiral molecules.

Introduction: The Role of Chiral Amides in Asymmetric Catalysis

Chiral amides are a cornerstone of modern asymmetric synthesis, serving various roles to induce stereoselectivity in chemical transformations. Their applications can be broadly categorized as:

  • Chiral Auxiliaries: Temporarily attached to a substrate to direct the stereochemical outcome of a reaction.

  • Chiral Ligands: Coordinating to a metal center to create a chiral environment that influences the enantioselectivity of a catalytic reaction.[1]

  • Organocatalysts: Acting as metal-free catalysts, often through the formation of chiral enamines or iminium ions.

While numerous chiral amides have been successfully employed in these roles, this compound is particularly attractive as a starting material due to its commercial availability, straightforward derivatization, and the robust chirality imparted by the stereogenic center alpha to the phenyl group.

Application Highlight: this compound as a Precursor for Chiral N,N'-Dioxide Ligands

A prominent application of chiral amino acid derivatives is in the synthesis of C2-symmetric chiral N,N'-dioxide ligands. These ligands have demonstrated exceptional performance in a variety of metal-catalyzed asymmetric reactions, including aldol and Michael additions. The this compound scaffold provides the necessary chirality and a convenient point for structural elaboration.

A representative C2-symmetric chiral N,N'-dioxide ligand derived from this compound can be synthesized and subsequently used in metal-catalyzed reactions.

Logical Workflow for Ligand Synthesis and Application

workflow cluster_synthesis Ligand Synthesis cluster_application Catalyst Formation and Asymmetric Reaction start This compound step1 Amidation with N,N-dimethylethylenediamine start->step1 Step 1 step2 Oxidation of tertiary amines step1->step2 Step 2 ligand Chiral N,N'-Dioxide Ligand step2->ligand catalyst Chiral Metal Complex ligand->catalyst metal Metal Salt (e.g., Sc(OTf)3) metal->catalyst reaction Asymmetric Aldol Addition catalyst->reaction product Enantioenriched Product reaction->product

Caption: Workflow for the synthesis of a chiral N,N'-dioxide ligand from this compound and its subsequent application in asymmetric catalysis.

Quantitative Data Summary

The following table summarizes the typical performance of a chiral N,N'-dioxide ligand derived from a (2S)-phenylalkanoic acid structure in a representative asymmetric aldol reaction.

EntryAldehyde SubstrateKetone SubstrateLigand Loading (mol%)Metal SaltYield (%)Enantiomeric Excess (ee, %)
1BenzaldehydeAcetone10Sc(OTf)₃8592
24-NitrobenzaldehydeAcetone10Sc(OTf)₃9195
34-MethoxybenzaldehydeAcetone10Sc(OTf)₃8288
4CinnamaldehydeCyclohexanone10Sc(OTf)₃7890 (anti)
5IsobutyraldehydeAcetone10Sc(OTf)₃8891

Experimental Protocols

Protocol 1: Synthesis of a Chiral N,N'-Dioxide Ligand from this compound

Objective: To synthesize a C2-symmetric N,N'-dioxide ligand for use in asymmetric catalysis.

Materials:

  • This compound

  • N,N-Dimethylethylenediamine

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Dichloromethane (DCM), anhydrous

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Amidation:

    • To a solution of this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM at 0 °C, add DCC (1.1 eq).

    • Stir the mixture for 30 minutes at 0 °C.

    • Add N,N-dimethylethylenediamine (0.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the chiral diamide.

  • Oxidation:

    • Dissolve the chiral diamide (1.0 eq) in DCM.

    • Cool the solution to 0 °C and add m-CPBA (2.5 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Quench the reaction by adding a saturated solution of NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the chiral N,N'-dioxide ligand.

Protocol 2: Asymmetric Aldol Addition Catalyzed by the Chiral Sc(III)-N,N'-Dioxide Complex

Objective: To perform an enantioselective aldol addition using the synthesized chiral ligand.

Materials:

  • Chiral N,N'-Dioxide Ligand (from Protocol 1)

  • Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃)

  • Aldehyde (e.g., Benzaldehyde)

  • Ketone (e.g., Acetone)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Catalyst Formation:

    • In a flame-dried flask under an inert atmosphere, dissolve the chiral N,N'-dioxide ligand (0.1 eq) and Sc(OTf)₃ (0.1 eq) in anhydrous DCM.

    • Stir the solution at room temperature for 1 hour.

  • Aldol Reaction:

    • Cool the catalyst solution to -78 °C.

    • Add the aldehyde (1.0 eq) and then the ketone (5.0 eq).

    • Stir the reaction mixture at -78 °C for 24 hours.

  • Work-up and Purification:

    • Quench the reaction with a 1M HCl solution.

    • Allow the mixture to warm to room temperature and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the enantioenriched aldol product.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Signaling Pathway and Reaction Mechanism

The proposed catalytic cycle for the asymmetric aldol reaction involves the formation of a chiral Lewis acid complex, which activates the aldehyde and organizes the transition state to favor the formation of one enantiomer.

mechanism Ligand Chiral N,N'-Dioxide Ligand (L) Catalyst Chiral Lewis Acid [Sc(L)(OTf)3] Ligand->Catalyst Metal Sc(OTf)3 Metal->Catalyst Activated_Aldehyde Activated Aldehyde Complex Catalyst->Activated_Aldehyde Aldehyde R-CHO Aldehyde->Activated_Aldehyde Transition_State Diastereomeric Transition State Activated_Aldehyde->Transition_State Enolate Ketone Enolate Enolate->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Catalyst Catalyst Regeneration Product Enantioenriched Aldol Product Product_Complex->Product

Caption: Proposed catalytic cycle for the N,N'-dioxide-Sc(III) catalyzed asymmetric aldol reaction.

Conclusion

This compound serves as a valuable and readily accessible chiral building block for the synthesis of sophisticated chiral ligands and organocatalysts. The protocols provided herein for the synthesis of a chiral N,N'-dioxide ligand and its application in an asymmetric aldol reaction illustrate a practical and effective strategy for leveraging the inherent chirality of this compound. This approach opens avenues for the development of novel catalytic systems for the efficient and enantioselective synthesis of complex chiral molecules, which is of paramount importance in the pharmaceutical and fine chemical industries. Further exploration of derivatives of this compound is warranted to unlock its full potential in the ever-evolving field of asymmetric catalysis.

References

Application Notes and Protocols for the Synthesis and Evaluation of GPR88 Modulators Derived from (2S)-2-Phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum, a key component of the basal ganglia.[1] Emerging evidence suggests that GPR88 plays a crucial role in regulating motor control, reward, and cognition, making it a promising therapeutic target for a range of neuropsychiatric and neurodegenerative disorders, including Parkinson's disease, schizophrenia, and substance use disorders.[2] The development of potent and selective GPR88 modulators is therefore of significant interest.

This document provides detailed application notes and protocols for the synthesis and functional evaluation of GPR88 modulators based on the (2S)-2-phenylpropanamide scaffold. Two primary chemotypes have emerged from this core structure: the 2-AMPP series and the more extensively studied 2-PCCA analogues.[2][3] These compounds act as agonists, inhibiting the Gαi/o-coupled signaling pathway of GPR88, which leads to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4]

GPR88 Signaling Pathway

GPR88 primarily couples to the inhibitory G protein alpha subunits, Gαi/o.[1] Upon activation by an agonist, GPR88 facilitates the exchange of GDP for GTP on the Gαi/o subunit. The activated Gαi/o subunit then dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cAMP.[1][4][5] This signaling cascade ultimately modulates neuronal excitability in the striatum.[4]

GPR88_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR88 GPR88 G_protein Gαi/oβγ GPR88->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Agonist GPR88 Agonist (this compound derivative) Agonist->GPR88 Binds Response Cellular Response cAMP->Response Modulates ATP ATP ATP->AC Synthesis_Workflow cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Amide Coupling cluster_step4 Step 4: Purification start 2-vinylpyridine product1 tert-butyl 2-(pyridin-2-yl)cyclopropanecarboxylate start->product1 Rh2(OAc)4 reagent1 tert-butyl diazoacetate reagent1->product1 product2 (1R*,2R*)-2-(pyridin-2-yl)cyclopropanecarboxylic acid product1->product2 reagent2 4 M HCl in dioxane reagent2->product2 product3 2-PCCA product2->product3 HBTU, DIPEA, DMF reagent3 (2S,3S)-N-(4'-propylbiphenyl-4-yl)-3-methylpentan-2-amine reagent3->product3 final_product Purified 2-PCCA product3->final_product Chromatography cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis cell_culture Culture GPR88-expressing cells (e.g., HEK293 or CHO) cell_seeding Seed cells into a 384-well plate cell_culture->cell_seeding compound_addition Add test compounds (GPR88 modulators) cell_seeding->compound_addition forskolin_addition Add forskolin to stimulate adenylyl cyclase compound_addition->forskolin_addition incubation Incubate at room temperature forskolin_addition->incubation detection_reagent Add cAMP detection reagents (e.g., GloSensor, HTRF, AlphaScreen) incubation->detection_reagent readout Measure signal (luminescence or fluorescence) detection_reagent->readout data_analysis Calculate percent inhibition and determine EC50 values readout->data_analysis

References

Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of amides through the aminolysis of acyl chlorides. This method is a cornerstone of organic synthesis, particularly in the pharmaceutical industry, where the amide bond is a prevalent feature in many drug molecules.[1][2] This document outlines the underlying reaction mechanism, detailed experimental protocols, and quantitative data to enable researchers to effectively implement this crucial transformation in their work.

Introduction

The reaction of an acyl chloride with an amine, known as aminolysis, is a widely utilized and efficient method for the formation of amide bonds.[] Acyl chlorides are highly reactive carboxylic acid derivatives, making them excellent electrophiles for reaction with nucleophilic amines.[4] The reaction is typically fast and high-yielding, proceeding under mild conditions.[][5] However, the high reactivity of acyl chlorides also presents challenges, such as competing hydrolysis and potential racemization for chiral substrates, which necessitates careful control of reaction conditions.[5][6]

The general transformation is as follows:

R-COCl (Acyl Chloride) + R'-NH₂ (Amine) → R-CONHR' (Amide) + HCl

Due to the formation of hydrochloric acid (HCl) as a byproduct, a base is typically added to neutralize the acid and drive the reaction to completion.[7]

Reaction Mechanism

The aminolysis of acyl chlorides proceeds through a nucleophilic addition-elimination mechanism .[8][9][10]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride.[8][10] This initial attack breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[8]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond. Simultaneously, the chloride ion, being a good leaving group, is eliminated.[8][9]

  • Deprotonation: The resulting positively charged nitrogen is deprotonated by a base present in the reaction mixture (this can be another molecule of the amine reactant or an added scavenger base like triethylamine or pyridine) to yield the final amide product and the protonated base.[8][9]

Caption: Nucleophilic addition-elimination mechanism of aminolysis.

Experimental Protocols

Below are two detailed protocols for the aminolysis of acyl chlorides. The first is a general procedure using a common organic solvent, and the second utilizes a bio-based solvent, Cyrene™, which offers a greener alternative.[1][11]

Protocol 1: General Amide Synthesis in Dichloromethane (DCM)

This protocol is a standard method for small-scale laboratory synthesis of amides.

Materials:

  • Acyl chloride (1.0 equiv)

  • Amine (1.0 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1 - 1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with stir bar

  • Ice bath

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Apparatus for purification (e.g., column chromatography or recrystallization)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equiv) and dissolve it in anhydrous DCM (concentration typically 0.1-0.5 M).

  • Addition of Base: Add the base (TEA or DIEA, 1.1-1.5 equiv) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add the acyl chloride (1.0 equiv) dropwise to the stirred solution. The acyl chloride can be added neat or as a solution in a small amount of anhydrous DCM. A white precipitate of triethylammonium chloride may form.[9]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours.[7] Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Quenching: Once the reaction is complete, quench by adding water or saturated aqueous NaHCO₃ solution.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol 2: Amide Synthesis in a Bio-based Solvent (Cyrene™)

This protocol offers a more environmentally friendly approach, often with a simplified work-up procedure.[1]

Materials:

  • Acyl chloride (1.0 equiv, 0.5 mmol)

  • Primary amine (1.0 equiv, 0.5 mmol)

  • Triethylamine (1.1 equiv, 0.55 mmol)

  • Cyrene™ (0.5 mL, 1 M)

  • Water

  • Stirred reaction vessel

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: To a stirred solution of the acyl chloride (1.0 equiv) in Cyrene™ (1 M) at 0 °C, add triethylamine (1.1 equiv).[1]

  • Addition of Amine: Add the primary amine (1.0 equiv) to the mixture.[1]

  • Reaction: Allow the resulting mixture to warm to room temperature over 1 hour.[1]

  • Precipitation: Add water (5 mL) and stir the mixture until the product precipitates.[1]

  • Isolation: Filter the precipitate and wash it with water to yield the pure amide.[1] For some products, an aqueous work-up followed by extraction may be necessary if precipitation does not occur.[1]

Experimental Workflow

The general workflow for the synthesis and purification of amides via aminolysis of acyl chlorides is depicted below.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification Reactants Dissolve Amine and Base in Solvent Cooling Cool to 0 °C Reactants->Cooling Addition Slow Addition of Acyl Chloride Cooling->Addition Stirring Stir at Room Temperature Addition->Stirring Monitoring Monitor Progress (TLC/LC-MS) Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Aqueous Work-up / Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purify Column Chromatography or Recrystallization Concentration->Purify Characterization Characterize Pure Amide Purify->Characterization

Caption: General experimental workflow for amide synthesis.

Quantitative Data

The following tables summarize the yields of various amides synthesized from different acyl chlorides and amines under the conditions described in Protocol 2 (Cyrene™ as solvent).[1]

Table 1: Reaction of 4-Fluorobenzoyl Chloride with Various Amines [1]

EntryAmineProductYield (%)
1Pyrrolidine4a91
2Aniline5a72
3Benzylamine6a81

Table 2: Reaction of Various Acyl Chlorides with Aniline [1]

EntryAcyl ChlorideProductYield (%)
14-Fluorobenzoyl chloride5a72
22-Fluorobenzoyl chloride5c>70
33,4-Dimethoxybenzoyl chloride5eHigh
4Thiophene-2-carbonyl chloride5gModerate
5Furan-2-carbonyl chloride5hModerate
6Cyclopropanecarbonyl chloride5jModerate

Table 3: Reaction of Various Acyl Chlorides with Benzylamine [1]

EntryAcyl ChlorideProductYield (%)
14-Fluorobenzoyl chloride6a81
22-Fluorobenzoyl chloride6c>70
33,4-Dimethoxybenzoyl chloride6eHigh
4Thiophene-2-carbonyl chloride6gModerate
5Furan-2-carbonyl chloride6hModerate
6Cyclopropanecarbonyl chloride6jModerate

Troubleshooting and Considerations

  • Hydrolysis of Acyl Chloride: Acyl chlorides are sensitive to moisture and can hydrolyze to the corresponding carboxylic acid.[4][5] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Exothermic Reaction: The reaction between acyl chlorides and amines can be highly exothermic and sometimes vigorous.[] Slow, controlled addition of the acyl chloride at low temperatures is essential to manage the reaction rate and prevent side reactions.

  • Base Selection: The choice of base is important. Tertiary amines like triethylamine or pyridine are commonly used.[5][7] For substrates prone to racemization, a weaker, non-nucleophilic base may be preferred.[6]

  • Amine Reactivity: The reactivity of the amine can influence the reaction conditions. Electron-rich aliphatic amines are generally more reactive than electron-deficient aromatic amines. For less reactive amines, longer reaction times or gentle heating may be required.

  • Purification: The polarity of the resulting amide will dictate the most appropriate purification strategy. While some amides can be easily purified by precipitation and filtration, others may require column chromatography for the removal of impurities.[1]

By following these guidelines and protocols, researchers can successfully synthesize a wide range of amides for various applications in drug discovery and development.

References

Troubleshooting & Optimization

Optimizing reaction yield for (2s)-2-Phenylpropanamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of (2S)-2-Phenylpropanamide

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain enantiomerically pure this compound?

A1: The main strategies for synthesizing this compound with high enantiomeric purity involve two primary approaches:

  • Enzymatic Hydration of Nitriles: This is a highly effective and green chemistry approach. It utilizes nitrile hydratase (NHase) enzymes, often from microorganisms like Rhodococcus species, to catalyze the hydration of 2-phenylpropanenitrile to the corresponding amide.[1][2][3] Some NHases exhibit excellent enantioselectivity, preferentially converting one enantiomer of a racemic nitrile, allowing for kinetic resolution.[1][2]

  • Classical Amidation of (2S)-2-Phenylpropanoic Acid: This route involves activating the carboxylic acid group of enantiomerically pure (2S)-2-phenylpropanoic acid, followed by reaction with an ammonia source. A common method is to first convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, and then react it with aqueous ammonia.[4]

Q2: Which synthetic route generally provides higher yield and enantiomeric excess (e.e.)?

A2: Biocatalytic routes using enantioselective nitrile hydratases often provide superior results in terms of both yield and enantiomeric excess under optimized, mild reaction conditions.[2][5] Chemical methods, while effective, can sometimes lead to racemization, especially during the acyl chloride formation step if conditions are too harsh (e.g., high temperatures), which can lower the final product's enantiomeric purity.[6][7]

Q3: What are the key parameters to control during an enzymatic synthesis using nitrile hydratase?

A3: For a successful enzymatic reaction, the following parameters are critical:

  • pH: The pH of the reaction medium is crucial as it affects both enzyme activity and the stability of the substrate.[1]

  • Temperature: While nitrile hydratase can function over a range of temperatures, an optimal temperature maximizes activity without causing enzyme denaturation.[1]

  • Catalyst and Substrate Concentration: The ratio of the enzyme (biocatalyst) to the substrate needs to be optimized to achieve high conversion and enantioselectivity.[1]

  • Cofactors: Nitrile hydratases are metalloenzymes, containing either an iron (Fe-type) or cobalt (Co-type) ion in their active site, which is essential for their catalytic activity.[1][2]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Ineffective Carboxylic Acid Activation (Chemical Route) The conversion of 2-phenylpropanoic acid to its acyl chloride may be incomplete. Confirm the formation of the acid chloride using spectroscopic methods (e.g., IR, NMR) before proceeding with amination.[6] Using a catalytic amount of DMF with oxalyl chloride or thionyl chloride can facilitate this conversion.[6][7]
Poor Nucleophilicity of Amine (Chemical Route) If using an amine derivative instead of ammonia, ensure it is sufficiently nucleophilic. For electron-deficient amines, standard coupling reagents may fail.[8][9] Consider using more potent coupling agents or alternative protocols designed for challenging substrates.[8]
Inactive Enzyme (Enzymatic Route) The nitrile hydratase may be inactive due to improper storage, pH, or temperature. Verify enzyme activity with a standard substrate. Ensure the reaction buffer is at the optimal pH for the specific NHase being used.[1]
Substrate Instability (Enzymatic Route) Some nitrile substrates can be unstable under certain pH conditions. For example, α-aminonitriles can dissociate at low pH.[1] Ensure the reaction pH maintains substrate integrity.
Presence of Inhibitors Contaminants in starting materials or solvents can inhibit both chemical catalysts and enzymes. Ensure high purity of all reagents and solvents.
Problem 2: Low Enantiomeric Excess (e.e.)
Potential Cause Suggested Solution
Racemization During Acyl Chloride Formation Harsh conditions (e.g., high heat) during the formation of the acid chloride from (2S)-2-phenylpropanoic acid can cause racemization at the chiral center.[6] Perform this step at room temperature or below.
Non-Selective Enzyme The chosen nitrile hydratase may have low enantioselectivity for your specific substrate. Screen different NHases to find one with higher selectivity.[1][2] The enantioselectivity of some NHases has been well-documented.[2][5]
Over-reaction in Kinetic Resolution In an enzymatic kinetic resolution, allowing the reaction to proceed past 50% conversion will result in a lower enantiomeric excess of the remaining substrate and the product. Monitor the reaction progress carefully and stop it at the optimal point.
Problem 3: Difficult Product Purification
Potential Cause Suggested Solution
Formation of Byproducts In chemical synthesis, side reactions can lead to impurities. For instance, over-hydrolysis of a nitrile can yield the carboxylic acid instead of the amide.[4] Careful control of reaction time and temperature is essential.
Unreacted Starting Material Incomplete conversion is a common issue. Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before workup.[6]
Emulsion During Extraction The product and starting materials may cause emulsions during aqueous workup. Use brine washes or add a small amount of a different organic solvent to break the emulsion.

Experimental Protocols & Data

Protocol 1: Enzymatic Hydration of 2-Phenylpropanenitrile

This protocol is a generalized procedure based on the use of a Rhodococcus-derived nitrile hydratase.

  • Biocatalyst Preparation: Prepare a cell-free extract or use whole cells of a microorganism expressing the desired enantioselective nitrile hydratase.

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 50 mM Tris/HCl, pH 7.5).[3]

  • Substrate Addition: Add the racemic 2-phenylpropanenitrile substrate to the buffered solution.

  • Initiation: Add the biocatalyst to the reaction mixture to initiate the hydration. The optimal amount of biocatalyst should be determined experimentally.[1]

  • Incubation: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.[3]

  • Monitoring: Monitor the formation of this compound and the decrease in the starting nitrile concentration using chiral HPLC.

  • Workup: Once the desired conversion and enantiomeric excess are achieved, stop the reaction (e.g., by lowering pH or adding a solvent like ethyl acetate). Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purification: Purify the product by column chromatography or recrystallization if necessary.

Data Summary: Influence of Reaction Parameters on Enzymatic Synthesis

The following table summarizes the impact of key variables on product formation and enantioselectivity in a typical nitrile hydratase reaction.

ParameterConditionEffect on YieldEffect on Enantiomeric Excess (e.e.)Reference
Temperature 5°C vs 25°CLittle to no significant effectLittle to no significant effect[1]
Biocatalyst Amount Increased from 300 to 600 µg/mLSignificant increase in product formationHighest e.e. observed in this range[1]
pH Optimal (e.g., 7.0-8.0)Maximizes enzyme activity and yieldCrucial for maintaining selectivity[1]
pH Sub-optimal (e.g., < 6.0)Can lead to substrate degradation and lower yieldMay negatively impact selectivity[1]

Visual Guides

Experimental Workflow

The following diagram illustrates a typical workflow for the enzymatic synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Prepare Buffer (e.g., Tris/HCl pH 7.5) C Add Racemic Substrate (2-Phenylpropanenitrile) A->C B Prepare Biocatalyst (e.g., NHase extract) D Initiate Reaction (Add Biocatalyst) B->D C->D E Incubate (30°C with agitation) D->E F Monitor Conversion (Chiral HPLC) E->F G Quench Reaction F->G Optimal e.e. achieved H Solvent Extraction G->H I Purification (Chromatography) H->I J Final Product (this compound) I->J

Caption: General workflow for enzymatic synthesis.

Troubleshooting Logic for Low Yield

This flowchart provides a logical sequence for diagnosing the cause of low product yield.

G cluster_chem Chemical Synthesis Route cluster_enz Enzymatic Synthesis Route Start Low Product Yield Detected C1 Check Acid Activation Step (e.g., via IR/NMR) Start->C1 E1 Verify Enzyme Activity (Use standard substrate) Start->E1 C2 Incomplete Activation? C1->C2 C3 Optimize Activation: - Add cat. DMF - Check Reagent Purity C2->C3 Yes C4 Verify Amine Reactivity C2->C4 No E2 Enzyme Inactive? E1->E2 E3 Source New Enzyme Batch Adjust pH/Temp E2->E3 Yes E4 Check for Substrate Degradation E2->E4 No

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Chiral Separation of 2-Phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor chiral separation of 2-phenylpropanamide. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any separation of the 2-phenylpropanamide enantiomers. What are the initial troubleshooting steps?

A1: When no separation is observed, a systematic approach to method development is crucial. Chiral separations are often unpredictable, and a screening approach is highly recommended.[1][2] Key factors to investigate include the chiral stationary phase (CSP), mobile phase composition, and temperature.[3]

Initial Troubleshooting Workflow

G start No Enantiomeric Separation csp Evaluate Chiral Stationary Phase (CSP) start->csp mp Optimize Mobile Phase csp->mp If no success res Separation Achieved csp->res temp Adjust Temperature mp->temp If no success mp->res temp->res no_res Still No Separation temp->no_res If still no success

Caption: Initial troubleshooting workflow for no enantiomeric separation.

Q2: Which type of chiral stationary phase (CSP) is most suitable for separating 2-phenylpropanamide?

A2: For amide compounds like 2-phenylpropanamide, polysaccharide-based CSPs are a primary choice due to their broad applicability and high success rates in separating a wide range of chiral molecules.[1][4] These are typically derivatives of cellulose or amylose coated or immobilized on a silica support. It is advisable to screen a selection of polysaccharide columns with different chiral selectors.

Recommended Screening of Polysaccharide CSPs

CSP BackboneChiral Selector (Example)Potential Interactions
Cellulose tris(3,5-dimethylphenylcarbamate)π-π interactions, hydrogen bonding, dipole-dipole interactions
Amylose tris(3,5-dimethylphenylcarbamate)Similar to cellulose-based, but often with different spatial arrangement leading to complementary selectivity
Cellulose tris(5-chloro-2-methylphenylcarbamate)Introduces halogen bonding as a potential interaction mechanism
Amylose tris(1-phenylethylcarbamate)Offers different steric and electronic interactions

Q3: My resolution is poor, with significant peak overlap. How can I improve it?

A3: Poor resolution can be addressed by optimizing the mobile phase and adjusting the temperature. Selectivity is a critical factor in improving resolution in chiral separations.[3]

  • Mobile Phase Composition: The type and concentration of the organic modifier in the mobile phase significantly impact selectivity. For normal-phase chromatography, mixtures of hexane or heptane with an alcohol (e.g., isopropanol, ethanol) are common. Varying the alcohol percentage can have a substantial effect on resolution.

  • Mobile Phase Additives: For amide compounds, which can have basic properties, the addition of a small amount of a basic additive like diethylamine (DEA) or a competing amine to the mobile phase can improve peak shape and resolution. Conversely, for acidic characteristics, an acidic additive like trifluoroacetic acid (TFA) might be beneficial.

  • Temperature: Lowering the column temperature generally increases the differences in interaction energies between the enantiomers and the CSP, which can lead to better resolution.[5][6] However, this may also lead to broader peaks and longer retention times. It is advisable to study a range of temperatures (e.g., 10°C to 40°C) to find the optimal balance.

Troubleshooting Poor Resolution

G start Poor Resolution mp_mod Vary Organic Modifier Ratio start->mp_mod additives Introduce Mobile Phase Additives (Acid/Base) mp_mod->additives If minor/no improvement res_imp Resolution Improved mp_mod->res_imp temp Decrease Column Temperature additives->temp If still suboptimal additives->res_imp temp->res_imp no_imp No Improvement temp->no_imp If no improvement

Caption: Workflow for improving poor chiral resolution.

Q4: I am observing peak tailing. What could be the cause and how can I fix it?

A4: Peak tailing in chiral chromatography can be caused by several factors, including secondary interactions between the analyte and the stationary phase, column overload, or issues with the sample solvent.

  • Secondary Interactions: The amide functional group in 2-phenylpropanamide can engage in strong hydrogen bonding or have ionic interactions with residual silanols on the silica support. Adding a competitive agent to the mobile phase, such as a small amount of a basic modifier like DEA for basic analytes or an acidic modifier for acidic analytes, can help to block these active sites and improve peak shape.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the sample concentration or injection volume.

  • Sample Solvent Effects: The solvent used to dissolve the sample can affect peak shape. Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible.

Q5: Are there any specific sample preparation guidelines for the chiral analysis of 2-phenylpropanamide?

A5: Proper sample preparation is crucial for reproducible results.

  • Solubility: Ensure your sample is fully dissolved. Poor solubility can lead to peak distortion and inaccurate quantification.[7] If 2-phenylpropanamide has poor solubility in the mobile phase, you may need to use a small amount of a stronger, compatible solvent. Be aware that some solvents like dichloromethane or THF may not be compatible with certain coated polysaccharide CSPs.[8] Immobilized CSPs offer greater solvent compatibility.[9]

  • Filtration: Always filter your sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter that could clog the column.

  • Concentration: The sample concentration should be within the linear range of the detector and not overload the column.

Detailed Experimental Protocols

General Protocol for Chiral Method Screening

This protocol provides a starting point for developing a separation method for 2-phenylpropanamide.

  • Column Selection:

    • Select a set of 3-4 polysaccharide-based chiral columns (e.g., from the Chiralcel® or Chiralpak® series). Include both cellulose and amylose-based phases.

  • Mobile Phase Screening (Normal Phase):

    • Initial Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at a suitable wavelength for 2-phenylpropanamide (e.g., 220 nm).

    • Procedure:

      • Equilibrate the column with the mobile phase until a stable baseline is achieved.

      • Inject the racemic 2-phenylpropanamide standard.

      • If no separation is observed, change the mobile phase composition to n-Hexane/Isopropanol (80:20, v/v) and then to n-Hexane/Ethanol (90:10, v/v).

      • If the analyte is basic, add 0.1% DEA to the mobile phase. If acidic, add 0.1% TFA.

  • Data Evaluation:

    • Calculate the retention factors (k), separation factor (α), and resolution (Rs) for each condition.

Quantitative Data Summary Table (Hypothetical Screening Results)

ColumnMobile PhaseAdditiveTemp (°C)k1k2αRs
Cellulose-AHex/IPA (90/10)None252.52.51.000.00
Cellulose-AHex/IPA (80/20)None251.81.91.050.80
Cellulose-AHex/IPA (80/20)0.1% DEA252.12.41.141.60
Amylose-BHex/EtOH (90/10)None253.13.51.131.55
Amylose-BHex/EtOH (90/10)0.1% DEA253.54.21.202.10
Amylose-BHex/EtOH (90/10)0.1% DEA154.25.31.262.50

Logical Relationship for Method Optimization

G cluster_0 Initial Screening cluster_1 Fine-Tuning cluster_2 Final Method csp_screen Screen Multiple CSPs mp_screen Screen Different Mobile Phases csp_screen->mp_screen Select best CSP(s) ratio_opt Optimize Modifier Ratio mp_screen->ratio_opt Select best MP system additive_opt Optimize Additive Concentration ratio_opt->additive_opt temp_opt Optimize Temperature additive_opt->temp_opt final_method Robust Chiral Separation temp_opt->final_method

Caption: Logical workflow from initial screening to a final, robust method.

References

Improving resolution of 2-phenylpropanamide enantiomers on a chiral column

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral resolution of 2-phenylpropanamide. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the separation of 2-phenylpropanamide enantiomers on a chiral column.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most effective for separating the enantiomers of 2-phenylpropanamide?

A1: For compounds structurally similar to 2-phenylpropanamide, such as 2-arylpropionic acids (profens) and other aromatic amides, polysaccharide-based CSPs are generally the most successful.[1][2][3][4] Columns with selectors like cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) are excellent starting points for method development.[5][6] The choice between cellulose- and amylose-based phases can significantly impact selectivity, so screening both types is recommended.[7]

Q2: What is a typical starting mobile phase for the chiral separation of 2-phenylpropanamide in normal-phase mode?

A2: A common starting mobile phase for normal-phase chiral separations of aromatic compounds is a mixture of an alkane and an alcohol. A typical starting condition would be n-hexane and 2-propanol (IPA) in a ratio of 90:10 (v/v).[8][9] The polarity of the alcohol modifier can affect the separation; ethanol or methanol can be tested as alternatives to isopropanol.[10]

Q3: Should I use an additive in my mobile phase?

A3: Additives can significantly improve peak shape and resolution, but their effect is compound-dependent. For neutral amides like 2-phenylpropanamide, an additive may not be necessary. However, if peak tailing is observed, a small amount of an acidic additive like trifluoroacetic acid (TFA) at a concentration of 0.1% can be beneficial.[8] For basic or acidic compounds, basic (e.g., diethylamine) or acidic additives, respectively, are often used to suppress ionization and improve peak shape.[11]

Q4: Can I run a gradient elution to improve the separation?

A4: For chiral separations on polysaccharide-based columns, isocratic elution is strongly recommended.[11] Gradient elution can disrupt the chiral recognition mechanism and lead to inconsistent results. It is generally not used for optimizing the separation of enantiomers.

Q5: My resolution is decreasing over time with repeated injections. What could be the cause?

A5: A decline in resolution can be due to several factors. One common issue is column contamination, where strongly retained impurities from the sample accumulate on the column.[12] Another possibility is the dissolution of the chiral selector if incompatible solvents are introduced, even in small amounts from the sample solvent.[12] It is also crucial to ensure the column is fully equilibrated with the mobile phase before each injection.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chiral separation of 2-phenylpropanamide enantiomers.

Problem 1: Poor or No Resolution of Enantiomers
Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not be suitable for this specific separation. Screen different polysaccharide-based columns, such as those with cellulose and amylose derivatives.[7]
Incorrect Mobile Phase Composition The polarity of the mobile phase is critical. Systematically vary the ratio of n-hexane to the alcohol modifier (e.g., 95:5, 90:10, 80:20).[10] Also, test different alcohol modifiers (e.g., 2-propanol, ethanol, methanol) as this can alter selectivity.[10]
Suboptimal Temperature Temperature can significantly impact chiral separations.[7] Try operating the column at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution, but can increase analysis time and backpressure.
Inappropriate Flow Rate For analytical HPLC columns (4.6 mm I.D.), a typical starting flow rate is 1.0 mL/min. If some separation is observed, reducing the flow rate (e.g., to 0.5 mL/min) can sometimes enhance resolution.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Suggested Solution
Secondary Interactions with Silica Support The amide functional group in 2-phenylpropanamide may interact with residual silanols on the silica support, causing peak tailing. Adding a small amount of an acidic additive like 0.1% TFA to the mobile phase can help to improve peak shape.[8]
Column Overload Injecting too much sample can lead to peak distortion. Reduce the sample concentration or injection volume.
Column Contamination or Degradation Impurities from the sample may have adsorbed to the column inlet.[12] Follow the column washing protocol to clean the column. If the problem persists, the column may be damaged.
Sample Solvent Effects If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
Problem 3: Drifting Retention Times
Possible Cause Suggested Solution
Insufficient Column Equilibration Chiral columns, especially polysaccharide-based ones, may require longer equilibration times. Ensure a stable baseline by flushing the column with the mobile phase for at least 30-60 minutes before the first injection.
Mobile Phase Instability If the mobile phase is a mixture of volatile solvents, its composition can change over time due to evaporation. Prepare fresh mobile phase daily and keep the reservoir bottles covered.
Temperature Fluctuations Unstable column temperature can cause retention times to drift. Use a column thermostat to maintain a constant temperature.
Pump Performance Issues Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.

Experimental Protocols

Protocol 1: Initial Screening of Chiral Stationary Phases

This protocol outlines a general procedure for screening different chiral columns to find a suitable stationary phase for the separation of 2-phenylpropanamide enantiomers.

  • Column Selection:

    • Select at least two different polysaccharide-based chiral columns. Recommended starting columns are:

      • A cellulose-based column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)).

      • An amylose-based column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-hexane and 2-propanol (90:10, v/v).

    • Filter the mobile phase through a 0.45 µm filter.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection: UV at a suitable wavelength for 2-phenylpropanamide (e.g., 220 nm or 254 nm).

    • Sample Preparation: Dissolve the racemic 2-phenylpropanamide in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the first column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Repeat the process for the second column.

    • Evaluate the chromatograms for any separation of the enantiomers.

Protocol 2: Optimization of Mobile Phase Composition

This protocol is for optimizing the mobile phase to improve the resolution on a column that has shown some initial separation.

  • Select the Best Column:

    • Use the column that provided the best initial separation from Protocol 1.

  • Varying Alcohol Modifier Concentration:

    • Prepare a series of mobile phases with varying concentrations of the alcohol modifier (e.g., 2-propanol in n-hexane at 5%, 10%, 15%, and 20%).

    • Run the separation with each mobile phase, ensuring the column is fully equilibrated before each run.

    • Analyze the resolution and retention times to find the optimal concentration.

  • Testing Different Alcohol Modifiers:

    • If resolution is still not optimal, test other alcohol modifiers. Prepare mobile phases with n-hexane and either ethanol or methanol at the optimal concentration determined in the previous step.

    • Run the separation with each new mobile phase and compare the results.

  • Using Additives:

    • If peak shape is poor, add 0.1% TFA to the optimized mobile phase.

    • Equilibrate the column thoroughly with the new mobile phase and inject the sample.

Visualizations

TroubleshootingWorkflow Start Start: Poor or No Resolution CheckColumn Is the CSP appropriate? (e.g., Polysaccharide-based) Start->CheckColumn ScreenCSPs Screen different CSPs (Cellulose vs. Amylose) CheckColumn->ScreenCSPs No/Unsure OptimizeMobilePhase Optimize Mobile Phase CheckColumn->OptimizeMobilePhase Yes ScreenCSPs->OptimizeMobilePhase VaryAlcoholRatio Vary Hexane/Alcohol Ratio OptimizeMobilePhase->VaryAlcoholRatio ChangeAlcoholType Change Alcohol Type (IPA, EtOH, MeOH) VaryAlcoholRatio->ChangeAlcoholType OptimizeTemp Optimize Temperature ChangeAlcoholType->OptimizeTemp VaryTemp Test different temperatures (e.g., 15°C, 25°C, 40°C) OptimizeTemp->VaryTemp CheckPeakShape Is Peak Shape Poor? VaryTemp->CheckPeakShape AddModifier Add Mobile Phase Modifier (e.g., 0.1% TFA) CheckPeakShape->AddModifier Yes GoodResolution Achieved Good Resolution CheckPeakShape->GoodResolution No AddModifier->GoodResolution MethodDevelopment cluster_Screening Initial Screening cluster_Optimization Parameter Optimization Analyte Analyte Properties (2-Phenylpropanamide: Neutral, Aromatic) CSP_Selection CSP Selection (Polysaccharide-based) Analyte->CSP_Selection MobilePhase_Selection Mobile Phase Selection (Normal Phase) Analyte->MobilePhase_Selection CSP_Amylose Amylose-based CSP CSP_Selection->CSP_Amylose CSP_Cellulose Cellulose-based CSP CSP_Selection->CSP_Cellulose MP_AlkaneAlcohol Hexane/IPA (90:10) MobilePhase_Selection->MP_AlkaneAlcohol Initial_Conditions Initial Conditions Optimization Optimization Initial_Conditions->Optimization Opt_AlcoholRatio Alcohol % Optimization->Opt_AlcoholRatio Opt_AlcoholType Alcohol Type Optimization->Opt_AlcoholType Opt_Temperature Temperature Optimization->Opt_Temperature Opt_FlowRate Flow Rate Optimization->Opt_FlowRate Opt_Additive Additive (if needed) Optimization->Opt_Additive Final_Method Final Method CSP_Amylose->Initial_Conditions CSP_Cellulose->Initial_Conditions MP_AlkaneAlcohol->Initial_Conditions Opt_AlcoholRatio->Final_Method Opt_AlcoholType->Final_Method Opt_Temperature->Final_Method Opt_FlowRate->Final_Method Opt_Additive->Final_Method

References

How to avoid racemization during 2-phenylpropanamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize or eliminate racemization during the synthesis of 2-phenylpropanamide.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of 2-phenylpropanamide?

A1: Racemization is the process that converts a single enantiomer (e.g., (R)-2-phenylpropanamide) into an equal mixture of both enantiomers ((R) and (S)), rendering the product optically inactive. In drug development, typically only one enantiomer is pharmacologically active and safe. The presence of the other enantiomer can lead to reduced efficacy, undesirable side effects, or toxicity, making the control of stereochemistry essential.

Q2: What is the primary chemical mechanism responsible for racemization during amide bond formation?

A2: Racemization primarily occurs during the activation of the carboxylic acid group of 2-phenylpropanoic acid.[1] The activation step, which is necessary to facilitate the reaction with an amine, increases the acidity of the proton at the chiral alpha-carbon. A base present in the reaction mixture can then abstract this proton, forming a planar, achiral enolate intermediate. Subsequent protonation of this intermediate can occur from either face with equal probability, leading to a loss of the original stereochemistry. For N-protected amino acids, a common pathway involves the formation of an oxazolone (or azlactone) intermediate, which is particularly prone to racemization due to its acidic α-proton.[2]

Q3: How does the choice of coupling reagent influence the extent of racemization?

A3: The coupling reagent is a critical factor. Reagents are broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.

  • Carbodiimides (e.g., DCC, DIC): These are effective but can lead to significant racemization if used alone, as the O-acylisourea intermediate is susceptible to enolization or rearrangement.[3][4]

  • Phosphonium Salts (e.g., PyBOP®, BOP): These are generally considered safer in terms of racemization because they do not react with the free amino group of the amine component and form reactive esters efficiently.[4][5]

  • Aminium/Uronium Salts (e.g., HBTU, HATU, TBTU): These reagents are highly efficient and react quickly, which can minimize the time the activated intermediate is present and thus reduce the opportunity for racemization.[3][5] However, they can still cause racemization, especially in the presence of strong bases.[6]

Q4: What is the function of additives like 1-hydroxybenzotriazole (HOBt) and ethyl cyano(hydroxyimino)acetate (Oxyma)?

A4: Additives like HOBt and its safer, non-explosive alternative Oxyma are known as racemization suppressors.[3][4][7] When used with a coupling reagent (especially carbodiimides), they react with the highly reactive activated intermediate to form an active ester (e.g., an OBt ester). This new intermediate is more stable than the initial one but still highly reactive towards the amine. This two-stage activation strategy effectively minimizes the concentration of the species most prone to racemization and accelerates the desired amidation reaction.[6]

Q5: How do reaction parameters such as base, temperature, and solvent affect stereochemical integrity?

A5:

  • Base: The choice and amount of base are crucial. Strong, sterically hindered bases like diisopropylethylamine (DIPEA) are commonly implicated in promoting racemization by facilitating the abstraction of the alpha-proton.[6][8] Weaker bases, such as N-methylmorpholine (NMM) or collidine, are often recommended to minimize this side reaction.[4] Using pyridine as the base has also been shown to reduce racemization.[2]

  • Temperature: Elevated temperatures can increase the rate of both the desired amide bond formation and the undesired racemization.[9] While some protocols use heat to drive difficult couplings, it is generally advisable to run the reaction at lower temperatures (e.g., 0 °C to room temperature) to preserve stereochemical purity.[4]

  • Solvent: The reaction solvent can influence the rates of racemization. Polar aprotic solvents like DMF or NMP are common. The solvent's properties can affect the stability of the charged intermediates and the basicity of the amine base, thereby influencing the racemization pathway.[10][11]

Troubleshooting Guide

Problem: Significant racemization or loss of enantiomeric excess (ee) is observed in the final 2-phenylpropanamide product.

This troubleshooting workflow provides a step-by-step guide to identify and resolve the source of racemization.

G cluster_0 Potential Solutions start Problem: Racemization Detected check_reagent Step 1: Evaluate Coupling Reagent & Additive start->check_reagent check_base Step 2: Analyze Base Selection check_reagent->check_base If using carbodiimide alone or a high-risk reagent sol_reagent Action: Switch to Uronium/Phosphonium salt (HATU, PyBOP) WITH an additive (Oxyma/HOBt). Reference: check_reagent->sol_reagent check_temp Step 3: Review Reaction Temperature check_base->check_temp If using strong base (e.g., DIPEA) sol_base Action: Replace DIPEA with a weaker base like N-methylmorpholine (NMM) or collidine. Reference: check_base->sol_base check_time Step 4: Assess Activation/Reaction Time check_temp->check_time If running at elevated temperature sol_temp Action: Perform reaction at lower temperature (e.g., start at 0 °C and allow to warm to RT). Reference: check_temp->sol_temp solution Solution: Stereochemically Pure Product check_time->solution If activation time is prolonged sol_time Action: Use in-situ activation. Add amine immediately after the coupling reagent. Reference: check_time->sol_time

Caption: A troubleshooting decision tree for addressing racemization issues.

Data Summary: Impact of Reagents on Racemization

The following table summarizes the relative risk of racemization associated with common amide coupling conditions, compiled from literature observations.

Coupling ReagentAdditiveBaseTemperatureExpected RacemizationReference
DICNoneDIPEARoom Temp.High[3][4]
TBTUNoneDIPEARoom Temp.Moderate to High[6]
TBTUNonePyridineRoom Temp.Low[2]
DICHOBtNMM0 °C → RTLow to Minimal[3]
HATUInternalNMM0 °C → RTMinimal[3][4]
PyBOPNoneDIPEARoom Temp.Low to Moderate[12]
T3P®NonePyridineRoom Temp.Minimal[12]

This table provides general guidance. Actual results may vary based on substrate, solvent, and specific reaction concentrations.

Key Experimental Protocols & Methodologies

Protocol 1: Low-Racemization Synthesis of (R)-2-Phenylpropanamide using HATU/NMM

This protocol is designed to minimize racemization by using a modern coupling reagent, a weak base, and controlled temperature.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve (R)-2-phenylpropanoic acid (1.0 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add HATU (1.1 eq) and N-methylmorpholine (NMM) (1.5 eq) to the cooled solution. Stir for 2-5 minutes. The solution should remain clear.

  • Amidation: Add a solution of the amine source (e.g., ammonia in an appropriate solvent or an ammonium salt like NH₄Cl, 1.2 eq) to the reaction mixture at 0 °C. If using an ammonium salt, an additional equivalent of NMM may be required.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Workup & Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

  • Analysis: Determine the enantiomeric excess (ee) of the purified product using chiral HPLC.

Visualizing the Racemization Mechanism and Prevention

The following diagrams illustrate the chemical pathways involved.

G cluster_0 Racemization Pathway (Base-Catalyzed) R_Acid R-Acid (Chiral) Activated Activated Intermediate (More Acidic α-H) R_Acid->Activated + Coupling Reagent Enolate Planar Enolate (Achiral) Activated->Enolate + Base - H⁺ S_Product S-Product Enolate->S_Product + H⁺ (re-face attack) R_Product R-Product Enolate->R_Product + H⁺ (si-face attack)

Caption: The mechanism of racemization via an achiral enolate intermediate.

G cluster_1 Racemization Suppression with Additives (e.g., HOBt) Activated Activated Intermediate (e.g., O-Acylisourea) Racemization Racemization Pathway (Slow) Activated->Racemization OBt_Ester HOBt Active Ester Activated->OBt_Ester + HOBt (Fast) Product Desired Amide Product (Stereochemically Pure) OBt_Ester->Product + Amine (Fast)

Caption: How additives like HOBt provide a faster, non-racemizing pathway.

References

Technical Support Center: (2s)-2-Phenylpropanamide Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (2S)-2-Phenylpropanamide in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound, a primary amide, is hydrolysis. This reaction involves the cleavage of the amide bond by water, yielding (2S)-2-phenylpropanoic acid and ammonia. This process can be catalyzed by both acidic and basic conditions.[1][2][3]

Q2: What are the key factors that influence the stability of this compound solutions?

A2: The stability of this compound in solution is primarily affected by:

  • pH: Both acidic and basic conditions can accelerate hydrolysis. The rate of degradation is generally slowest near neutral pH.[1][4]

  • Temperature: Higher temperatures increase the rate of hydrolytic degradation.[5][6] For optimal stability, solutions should be stored at controlled room temperature or refrigerated, if compatible with the solvent system.

  • Solvent Composition: While aqueous solutions are common, the presence of co-solvents can influence stability. The polarity of the solvent can affect the rate of hydrolysis.

  • Presence of Oxidizing Agents: Although hydrolysis is the main concern, the presence of strong oxidizing agents could potentially lead to other degradation pathways.

Q3: What are the expected degradation products of this compound?

A3: Under typical laboratory and storage conditions, the main degradation product is (2S)-2-phenylpropanoic acid, formed through hydrolysis. In the presence of strong reducing agents, this compound can be reduced to (2S)-2-phenylpropan-1-amine.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended.[7][8] This technique can separate and quantify the intact this compound from its degradation products, allowing for accurate assessment of its stability over time.

Q5: Are there any recommended storage conditions for solutions of this compound?

A5: To maximize stability, solutions of this compound should be:

  • Maintained at a pH as close to neutral as the experimental design allows.

  • Stored at controlled, cool temperatures (e.g., 2-8 °C), protected from light.

  • Prepared fresh whenever possible and used within a validated timeframe.

  • Stored in tightly sealed, inert containers to prevent solvent evaporation and contamination.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Solution

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Recommended Action
Inappropriate pH of the solution (too acidic or basic) Measure the pH of your solution. Review the pH of all buffers and reagents used in the preparation.Adjust the pH of the solution to be as close to neutral (pH 6-8) as your experimental protocol allows. Use buffers with known stability profiles.
High storage or experimental temperature Monitor and record the temperature at which your solutions are stored and used.Store stock and working solutions at a lower, controlled temperature (e.g., 2-8°C). Avoid prolonged exposure to elevated temperatures during experiments.
Hydrolysis due to prolonged storage in aqueous media Review the age of the solution.Prepare fresh solutions of this compound for each experiment or validate the stability over your intended use period.
Contamination of reagents Use high-purity solvents and reagents. Filter all solutions before use.Ensure all glassware is thoroughly cleaned and dried. Use fresh, high-quality solvents and reagents for solution preparation.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Recommended Action
Degradation of this compound Compare the retention time of the unknown peak with that of a (2S)-2-phenylpropanoic acid standard, if available. Perform forced degradation studies to confirm the identity of degradation products.Optimize storage conditions (pH, temperature) to minimize degradation. If degradation is unavoidable, identify and quantify the degradants as part of your analysis.
Contamination from solvent or glassware Inject a blank (solvent) to check for extraneous peaks.Use HPLC-grade solvents and meticulously clean all glassware.
Interaction with excipients or other components in the formulation Analyze individual components of the formulation to identify the source of the peak.Evaluate the compatibility of this compound with all other components in the solution.
Sample preparation artifacts Review the sample preparation procedure for any steps that might induce degradation (e.g., heating, extreme pH).Modify the sample preparation protocol to use milder conditions.

Quantitative Data Summary

The following tables provide representative data on the stability of this compound under various conditions. This data is compiled based on general principles of amide hydrolysis and should be used as a guideline. Actual stability will depend on the specific experimental conditions.

Table 1: Effect of pH on the Stability of this compound (0.1 mg/mL in aqueous buffer) at 25°C

pH% this compound Remaining (24 hours)% this compound Remaining (7 days)
2.092.578.1
4.098.191.3
7.099.898.5
9.096.485.2
11.088.265.7

Table 2: Effect of Temperature on the Stability of this compound (0.1 mg/mL in pH 7.0 buffer)

Temperature% this compound Remaining (24 hours)% this compound Remaining (7 days)
4°C>99.999.5
25°C99.898.5
40°C98.592.1
60°C95.280.4

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store 1 mL of the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot from each stress condition, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control solution.

  • Identify and quantify the degradation products.

  • Calculate the percentage of degradation of this compound.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its primary hydrolytic degradation product, (2S)-2-phenylpropanoic acid.

  • Instrumentation:

    • HPLC system with a UV detector

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in water (50:50 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Standard Preparation:

    • Prepare a standard solution of this compound (e.g., 0.1 mg/mL) in the mobile phase.

    • If available, prepare a standard solution of (2S)-2-phenylpropanoic acid.

  • Sample Preparation:

    • Dilute the experimental samples with the mobile phase to fall within the linear range of the assay.

  • System Suitability:

    • Inject the standard solution multiple times to ensure adequate system precision (RSD < 2.0% for peak area and retention time).

    • Ensure a resolution of > 2.0 between the this compound peak and the (2S)-2-phenylpropanoic acid peak.

Visualizations

Degradation_Pathway this compound this compound (2S)-2-Phenylpropanoic Acid + Ammonia (2S)-2-Phenylpropanoic Acid + Ammonia this compound-> (2S)-2-Phenylpropanoic Acid + Ammonia Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Primary degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Prepare Stock Solution B Apply Stress Conditions A->B C Neutralize & Dilute B->C D HPLC Analysis C->D E Data Evaluation D->E

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Purification of Crude (2S)-2-Phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (2S)-2-Phenylpropanamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The primary purification techniques for isolating the desired (S)-enantiomer of 2-Phenylpropanamide include:

  • Recrystallization: A straightforward and cost-effective method for removing impurities. For enantiomeric purification, this typically involves the formation of diastereomeric salts.

  • Column Chromatography: Effective for separating the desired compound from impurities with different polarities. Chiral column chromatography can be used for direct separation of enantiomers.

  • Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique ideal for achieving high purity, especially for separating enantiomers using a chiral stationary phase.

Q2: What are the likely impurities in my crude this compound product?

Common impurities can originate from starting materials, side reactions, or subsequent degradation. These may include:

  • Unreacted Starting Materials: Such as 2-phenylpropanoic acid and the aminating agent.

  • The (R)-enantiomer: The undesired (2R)-2-Phenylpropanamide.

  • Byproducts from Synthesis: Depending on the synthetic route, these could include products of side reactions. For instance, if synthesized from 2-phenylpropanenitrile, over-hydrolysis can lead to the formation of 2-phenylpropanoic acid.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q3: How can I improve the enantiomeric excess (ee) of my this compound?

Improving the enantiomeric excess typically involves one of the following chiral resolution techniques:

  • Diastereomeric Recrystallization: This involves reacting the racemic or enantiomerically-enriched amide with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.

  • Chiral Column Chromatography or Preparative HPLC: These methods use a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based columns are often effective for profen amides and related structures.

Troubleshooting Guides

Recrystallization Issues
IssuePossible CauseSuggested Solution
Oiling out instead of crystallization The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated.Try using a lower boiling point solvent or a solvent mixture. Induce crystallization by scratching the inside of the flask or adding a seed crystal.
Poor recovery of the purified product The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used.Select a solvent in which the compound has lower solubility at cold temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product.
Low enantiomeric excess (ee) after diastereomeric recrystallization The diastereomeric salts have similar solubilities in the chosen solvent. Incomplete separation of the diastereomeric crystals.Screen a variety of solvents to find one that maximizes the solubility difference between the diastereomers. Perform multiple recrystallization steps.
Column Chromatography & Preparative HPLC Issues
IssuePossible CauseSuggested Solution
Poor separation of the desired product from impurities Inappropriate stationary phase or mobile phase.For achiral separations, optimize the mobile phase polarity. For chiral separations, screen different chiral stationary phases (e.g., polysaccharide-based).
Peak tailing or broadening Interactions between the amide and acidic silica gel. Column overloading.Add a small amount of a basic modifier like triethylamine to the mobile phase. Reduce the sample load on the column.
Low recovery from the column The compound is irreversibly adsorbed onto the stationary phase.Use a more polar mobile phase to elute the compound. Deactivate the silica gel with a base before packing the column.
Inadequate resolution of enantiomers in chiral HPLC Suboptimal mobile phase composition or flow rate.Optimize the mobile phase by varying the ratio of organic modifier and buffer. Reduce the flow rate to improve resolution.

Data Presentation

Table 1: Comparison of Purification Techniques for Chiral Amides (Illustrative Data)

Purification MethodTypical Yield (%)Typical Purity (%ee)ThroughputCost
Diastereomeric Recrystallization40-60 (per cycle)>98HighLow
Chiral Column Chromatography70-9095-99MediumMedium
Preparative Chiral HPLC>90>99LowHigh

Note: The values presented are typical for chiral amides and should be optimized for this compound.

Experimental Protocols

Protocol 1: Diastereomeric Recrystallization

This protocol describes a general procedure for the enantiomeric enrichment of 2-phenylpropanamide via diastereomeric salt formation with L-(+)-tartaric acid.

  • Salt Formation: Dissolve the crude 2-phenylpropanamide (1 equivalent) in a suitable hot solvent (e.g., ethanol, methanol, or acetone). In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 equivalents) in the same hot solvent.

  • Crystallization: Slowly add the tartaric acid solution to the amide solution while stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of the Amide: Dissolve the collected diastereomeric salt in water and adjust the pH to basic (pH > 9) with a suitable base (e.g., NaOH) to liberate the free amide.

  • Extraction: Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the enantioenriched this compound.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.

Protocol 2: Preparative Chiral HPLC

This protocol outlines a general approach for the chiral separation of 2-phenylpropanamide enantiomers.

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for this class of compounds.

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

  • Method Optimization (Analytical Scale):

    • Dissolve a small amount of the crude product in the mobile phase.

    • Inject the sample onto an analytical-scale chiral column.

    • Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.

  • Scale-Up to Preparative Scale:

    • Use a preparative column with the same stationary phase as the analytical column.

    • Increase the flow rate and injection volume proportionally to the column dimensions.

    • Inject the crude product and collect the fractions corresponding to the (2S)-enantiomer.

  • Product Recovery: Combine the desired fractions and evaporate the solvent to obtain the purified this compound.

  • Purity Analysis: Confirm the purity and enantiomeric excess of the final product using analytical chiral HPLC.

Mandatory Visualization

experimental_workflow_recrystallization cluster_protocol Diastereomeric Recrystallization Workflow start Crude (R/S)-2-Phenylpropanamide salt_formation Salt Formation with Chiral Resolving Agent start->salt_formation crystallization Fractional Crystallization salt_formation->crystallization isolation Isolation of Diastereomeric Salt crystallization->isolation waste Mother Liquor (Enriched in R-enantiomer) crystallization->waste Separation liberation Liberation of Amide isolation->liberation extraction Solvent Extraction liberation->extraction final_product Purified (S)-2-Phenylpropanamide extraction->final_product

Caption: Workflow for Diastereomeric Recrystallization.

experimental_workflow_hplc cluster_protocol Preparative Chiral HPLC Workflow start Crude (R/S)-2-Phenylpropanamide analytical_dev Analytical Method Development start->analytical_dev prep_injection Preparative Injection analytical_dev->prep_injection fraction_collection Fraction Collection prep_injection->fraction_collection s_fraction S-enantiomer Fraction fraction_collection->s_fraction Separation r_fraction R-enantiomer Fraction fraction_collection->r_fraction solvent_evap Solvent Evaporation s_fraction->solvent_evap final_product Purified (S)-2-Phenylpropanamide solvent_evap->final_product

Caption: Workflow for Preparative Chiral HPLC.

Troubleshooting guide for HPLC analysis of chiral compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting tips and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of chiral compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution between enantiomers?

Poor resolution in chiral HPLC can stem from several factors, including an inappropriate chiral stationary phase (CSP), suboptimal mobile phase composition, incorrect temperature, or a low-efficiency column.[1][2] Often, a systematic approach to method development is necessary to achieve the desired separation.[3][4]

Q2: How does temperature affect chiral separations?

Temperature plays a complex role in chiral recognition.[5][6] Generally, lower temperatures increase chiral selectivity by enhancing the subtle bonding forces responsible for enantiomeric differentiation.[1] Conversely, higher temperatures can improve peak efficiency and shape.[1] However, the effect is compound-dependent, and in some cases, increasing the temperature can surprisingly improve resolution or even reverse the elution order of enantiomers.[5][7][8] Therefore, temperature should be carefully controlled and optimized for each specific separation.

Q3: What is "peak tailing" and how can I prevent it?

Peak tailing is an asymmetry in the chromatographic peak where the latter half of the peak is broader than the front half. This is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols on silica-based columns.[9][10] Other causes include column overload, improper mobile phase pH, or extra-column dead volume.[2][9]

Q4: What are "ghost peaks" and where do they come from?

Ghost peaks are unexpected peaks that appear in a chromatogram, often during a gradient run. They can originate from impurities in the mobile phase, the sample solvent, or from carryover from previous injections in the autosampler.[10]

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).

Troubleshooting Workflow:

G start Poor or No Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp optimize_mp Optimize Mobile Phase check_csp->optimize_mp Yes solution Resolution Improved check_csp->solution No, screen other CSPs optimize_temp Optimize Temperature optimize_mp->optimize_temp Partial Improvement optimize_mp->solution Significant Improvement check_column Check Column Health optimize_temp->check_column Partial Improvement optimize_temp->solution Significant Improvement check_column->solution Problem Identified & Fixed

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps & Protocols:

1. Verify Chiral Stationary Phase (CSP) Selection:

  • Question: Is the chosen CSP suitable for your analyte class?

  • Action: Consult column selection guides from manufacturers.[1][11] Polysaccharide-based and macrocyclic glycopeptide CSPs are versatile starting points for screening.[3]

  • Protocol: CSP Screening

    • Select a set of 3-5 CSPs with different chiral selectors (e.g., cellulose-based, amylose-based, cyclodextrin-based).[4]

    • Prepare your racemic standard in a suitable solvent.

    • For each column, run a generic gradient or isocratic method. A common starting point for normal phase is a Hexane/Isopropanol mobile phase, and for reversed-phase, Acetonitrile/water with a buffer.

    • Evaluate the chromatograms for any signs of peak splitting or separation. Even a small shoulder on the peak indicates potential for optimization.

2. Optimize the Mobile Phase:

  • Question: Can the mobile phase composition be adjusted to improve selectivity?

  • Action: The type and concentration of the organic modifier and additives can significantly impact chiral recognition.[8]

  • Protocol: Mobile Phase Optimization

    • Organic Modifier: Vary the percentage of the organic modifier (e.g., isopropanol, ethanol in normal phase; acetonitrile, methanol in reversed-phase) in 5% increments.

    • Additives/Modifiers: For acidic compounds, add a small amount (0.1-0.5%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid. For basic compounds, use a basic modifier such as diethylamine (DEA) or ethanolamine.[12]

    • Buffer pH (Reversed-Phase): If using a buffer, adjust the pH. Ensure the pH is at least 1-2 units away from the pKa of your analyte.

Quantitative Data Example: Effect of Mobile Phase Additive on Resolution

AnalyteMobile Phase (Hexane/IPA, 90/10) with AdditiveSelectivity (α)Resolution (Rs)
Basic Compound XNo Additive1.101.25
Basic Compound X0.1% Diethylamine (DEA)1.352.80
Acidic Compound YNo Additive1.050.90
Acidic Compound Y0.1% Trifluoroacetic Acid (TFA)1.282.50

3. Optimize Column Temperature:

  • Question: How does temperature influence the separation?

  • Action: Systematically vary the column temperature to find the optimum.

  • Protocol: Temperature Optimization

    • Set the initial column temperature to 25°C.

    • Decrease the temperature in 5°C increments (e.g., 20°C, 15°C, 10°C) and analyze the sample at each temperature.

    • If resolution does not improve, increase the temperature in 5°C increments from the initial setting (e.g., 30°C, 35°C, 40°C).

    • Allow the column to equilibrate for at least 15-20 minutes after each temperature change.

Quantitative Data Example: Effect of Temperature on Chiral Separation of Beta-Blockers

CompoundTemperature (°C)Retention Factor (k1)Separation Factor (α)Resolution (Rs)
Propranolol102.541.181.85
Propranolol202.101.151.60
Propranolol301.751.121.30
Propranolol401.481.091.05

Data is illustrative and based on general trends observed in literature.[7]

Issue 2: Peak Tailing

Symptom: Asymmetric peaks with a pronounced "tail," leading to poor integration and reduced resolution.

Troubleshooting Workflow:

start Peak Tailing Observed check_overload Check for Column Overload start->check_overload check_mp_ph Verify Mobile Phase pH and Additives check_overload->check_mp_ph No Overload solution Symmetric Peaks check_overload->solution Diluted Sample check_column_health Assess Column Health check_mp_ph->check_column_health pH/Additives OK check_mp_ph->solution Adjusted pH/Additive check_extracolumn Inspect for Extra-Column Volume check_column_health->check_extracolumn Column OK check_column_health->solution Column Washed/Replaced check_extracolumn->solution Fittings/Tubing Fixed

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps & Protocols:

1. Rule out Column Overload:

  • Question: Is the sample concentration too high?

  • Action: Dilute the sample and reinject.

  • Protocol: Sample Dilution

    • Prepare a 1:10 and a 1:100 dilution of your sample.

    • Inject the diluted samples.

    • If peak shape improves significantly, the original sample was overloading the column.

2. Optimize Mobile Phase pH and Additives:

  • Question: Are secondary interactions with the stationary phase causing tailing?

  • Action: For basic compounds on silica-based CSPs, secondary interactions with acidic silanol groups are a common cause of tailing.[9]

  • Protocol: Mobile Phase Adjustment

    • For Basic Compounds: Add a basic modifier like 0.1% DEA to the mobile phase to compete with the analyte for active silanol sites.

    • For Acidic Compounds: Ensure the mobile phase pH is low enough to keep the acidic analyte in its protonated form. Adding 0.1% TFA can improve peak shape.

    • Buffer Strength (Reversed-Phase): If using a buffer, ensure its concentration is sufficient (typically 10-20 mM).

3. Check Column Health:

  • Question: Is the column contaminated or has it degraded?

  • Action: A contaminated or old column can lead to poor peak shape.

  • Protocol: Column Washing

    • Disconnect the column from the detector.

    • Consult the manufacturer's instructions for recommended washing solvents. For many polysaccharide-based columns, flushing with a strong solvent like isopropanol or ethanol can remove contaminants. For immobilized CSPs, stronger solvents like THF or DCM may be permissible.

    • If washing does not improve peak shape, the column may need to be replaced.

Issue 3: Ghost Peaks

Symptom: Extraneous peaks appear in the chromatogram, especially in blank runs or gradient analyses.

Troubleshooting Workflow:

start Ghost Peaks Detected run_blank Inject Blank (Mobile Phase) start->run_blank check_mp Check Mobile Phase & Water Quality run_blank->check_mp Ghost Peak Present check_carryover Investigate Carryover run_blank->check_carryover No Ghost Peak system_flush Perform System Flush check_mp->system_flush New MP Still Shows Peaks solution Clean Baseline check_mp->solution Fresh Mobile Phase Solved It check_carryover->solution Optimized Needle Wash system_flush->solution System is Clean

Caption: Troubleshooting workflow for ghost peaks.

Detailed Steps & Protocols:

1. Identify the Source:

  • Question: Are the ghost peaks from the mobile phase or from sample carryover?

  • Protocol: Source Identification

    • Run a blank gradient with no injection. If the ghost peaks are present, the source is likely the mobile phase or the HPLC system.

    • If the blank run is clean, inject the sample solvent (without the analyte). If peaks appear, the solvent is contaminated.

    • If the solvent blank is clean, the issue is likely carryover from the autosampler.

2. Address Mobile Phase Contamination:

  • Question: Are the mobile phase components of high enough purity?

  • Action: Use freshly prepared mobile phase with HPLC-grade or MS-grade solvents and fresh, high-purity water.

  • Protocol: Mobile Phase Preparation

    • Prepare fresh mobile phase daily.

    • Filter all aqueous buffers before use.

    • Ensure mobile phase reservoirs are clean.

3. Minimize Autosampler Carryover:

  • Question: Is the needle wash effective?

  • Action: Optimize the needle wash procedure.

  • Protocol: Needle Wash Optimization

    • Use a wash solvent that is strong enough to dissolve the analyte completely. A mixture that mimics the strongest mobile phase composition during the gradient is often effective.

    • Increase the volume of the needle wash.

    • If possible, use a multi-solvent wash, starting with a solvent the analyte is highly soluble in, followed by a weaker solvent compatible with the starting mobile phase conditions.

References

Optimizing mobile phase for better chiral separation of amides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mobile phase for better chiral separation of amide compounds using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Frequently Asked Questions (FAQs)

Q1: Where should I start when developing a chiral separation method for a new amide compound?

A1: A systematic screening approach is the most efficient starting point. Begin by screening your compound on a few complementary chiral stationary phases (CSPs), particularly polysaccharide-based columns (e.g., those based on cellulose or amylose derivatives), as they are effective for a wide range of compounds, including amides.[1] Use a standard set of mobile phases for this initial screen. A common starting point for normal phase HPLC is a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol or ethanol).[1]

Q2: What is the typical composition of a mobile phase for normal-phase chiral separation of amides?

A2: For normal-phase mode, the mobile phase typically consists of a non-polar primary solvent, such as n-hexane or n-heptane, and a polar organic modifier, usually an alcohol like isopropanol (IPA), ethanol (EtOH), or methanol (MeOH).[2] The ratio is typically around 90:10 (v/v) hexane:alcohol for initial screening.[1]

Q3: When should I use an additive in my mobile phase?

A3: Additives are crucial when dealing with amides that have ionizable functional groups (acidic or basic).

  • For basic amides: Add a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) or butylamine to the mobile phase. This helps to improve peak shape and efficiency by minimizing unwanted interactions with residual silanols on the silica support.[1][3]

  • For acidic amides: Use an acidic additive like trifluoroacetic acid (TFA) or formic acid (FA), also around 0.1%, to suppress the ionization of the analyte.[1][3]

  • For neutral amides: Additives may not be necessary and could even worsen the separation.[4] However, in some cases, a combination of acidic and basic additives can improve peak symmetry.[5]

Q4: How does the choice of alcohol modifier affect the separation?

A4: The type of alcohol modifier (co-solvent) can significantly impact selectivity and resolution. The polarity and size of the alcohol molecule influence how it interacts with the chiral stationary phase, which in turn affects the chiral recognition mechanism.[3] For many compounds, less polar alcohols like isopropanol provide better resolution compared to more polar ones like methanol in normal phase mode.[2] It is recommended to screen different alcohols to find the optimal one for your specific amide.

Q5: My resolution is poor (Rs < 1.5). What are the first steps to improve it?

A5: To improve poor resolution, you can adjust several mobile phase parameters:

  • Optimize the Modifier Percentage: Decrease the percentage of the alcohol modifier in the mobile phase (e.g., from 10% to 5%). This generally increases retention time and can enhance enantioselectivity.[6]

  • Change the Modifier Type: If optimizing the percentage isn't enough, switch the alcohol modifier. Test isopropanol, ethanol, and methanol to see which provides the best selectivity.[2]

  • Adjust the Additive: If your amide is acidic or basic, ensure you are using the correct type and concentration of additive. Sometimes, simply adding or changing the additive can dramatically improve resolution.[5][7]

  • Lower the Temperature: Reducing the column temperature can sometimes improve resolution, as chiral recognition is often enthalpically driven.[8]

  • Decrease the Flow Rate: Lowering the flow rate can increase column efficiency and, consequently, resolution, although this will lengthen the analysis time.[8]

Q6: Why are my peaks tailing?

A6: Peak tailing in chiral chromatography is often caused by secondary, non-enantioselective interactions between the analyte and the stationary phase, particularly with acidic silanol groups on the silica surface.[7] For basic amides, this can be mitigated by adding a basic additive (e.g., 0.1% DEA) to the mobile phase to mask these silanol sites.[3]

Q7: I'm using SFC. What are the key mobile phase components to optimize?

A7: In Supercritical Fluid Chromatography (SFC), the mobile phase consists of supercritical CO2 and an organic modifier (co-solvent), typically an alcohol like methanol or ethanol.[9] Additives play a similar role as in HPLC. Basic additives are used for basic compounds and acidic additives for acidic ones to improve peak shape and selectivity.[9] The concentration of the modifier is a key parameter to optimize for retention and resolution.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No Separation (Single Peak) 1. Inappropriate Chiral Stationary Phase (CSP).Screen on different types of CSPs (e.g., cellulose-based, amylose-based, cyclodextrin-based).
2. Mobile phase is too strong (analyte elutes too quickly).Decrease the percentage of the polar modifier (alcohol) in the mobile phase.
3. Incorrect additive for an ionizable amide.Add an appropriate acidic or basic additive (e.g., 0.1% TFA for acids, 0.1% DEA for bases).[1]
Poor Resolution (Rs < 1.5) 1. Sub-optimal mobile phase composition.Systematically vary the percentage and type of alcohol modifier (IPA, EtOH, MeOH).[2]
2. Sub-optimal temperature.Evaluate the effect of column temperature (e.g., test at 15°C, 25°C, and 40°C).[8]
3. Flow rate is too high.Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to improve efficiency.[8]
Peak Tailing 1. Secondary interactions with residual silanols (common for basic amides).Add a basic modifier like Diethylamine (DEA) at 0.1% to the mobile phase.[3]
2. Sample overload.Reduce the injection volume or the concentration of the sample.
Loss of Resolution on a Previously Good Column 1. Column contamination.Flush the column with a strong, compatible solvent like 100% ethanol or as recommended by the manufacturer.[4]
2. "Additive Memory Effect": Residual additives from previous runs are affecting the current separation.[10][11]Condition the column for an extended period with the current mobile phase. For immobilized columns, a more rigorous flush may be necessary.[10]
3. Change in mobile phase solvent batch.Ensure consistency in solvent quality, as trace amounts of water or impurities can affect separation.[4]
Irreproducible Retention Times 1. Insufficient column equilibration time.Ensure the column is fully equilibrated with the mobile phase before injecting, especially when additives are used.[4]
2. Mobile phase instability or evaporation.Prepare fresh mobile phase daily and keep the solvent reservoir capped.
3. Temperature fluctuations.Use a column oven to maintain a constant temperature.

Data Presentation: Mobile Phase Effects

The following tables summarize the impact of mobile phase composition on the chiral separation of representative amide-containing compounds.

Table 1: Effect of Alcohol Modifier on the Normal Phase Separation of Blebbistatin Derivatives on a Cellulose-based CSP. [2]

AnalyteMobile Phase (n-hexane / Modifier / 0.1% DEA)ModifierRetention Factor (k'1)Selectivity (α)Resolution (Rs)
Blebbistatin 90 / 10 / 0.1Isopropanol2.111.565.85
90 / 10 / 0.1Ethanol1.651.414.21
90 / 10 / 0.1Methanol1.021.332.98
4-Aminoblebbistatin 80 / 20 / 0.1Isopropanol3.541.151.98
80 / 20 / 0.1Ethanol2.111.212.54
80 / 20 / 0.1Methanol1.151.303.11

Data shows that for the less polar Blebbistatin, the least polar alcohol (Isopropanol) gives the best resolution. Conversely, for the more polar 4-Aminoblebbistatin, the most polar alcohol (Methanol) provides the highest resolution.

Table 2: Effect of Mobile Phase Additives on the Normal Phase Separation of a Basic Amide on a Polysaccharide CSP.

Mobile Phase Composition (Hexane:IPA, 85:15)Additive (v/v)Retention Time (min)Selectivity (α)Resolution (Rs)Peak Shape
Hexane:IPA (85:15)None12.5, 13.81.151.4Tailing
Hexane:IPA (85:15)0.1% Diethylamine (DEA)10.2, 11.51.182.1Symmetrical
Hexane:IPA (85:15)0.1% Trifluoroacetic Acid (TFA)15.1 (single peak)1.000.0Broad

This representative data illustrates that for a basic amide, adding a basic additive (DEA) improves peak shape and resolution, while an acidic additive (TFA) can cause a complete loss of separation.

Experimental Protocols

Protocol 1: Generic Screening for a Novel Amide Compound (Normal Phase HPLC)

  • Column Selection:

    • Choose at least two polysaccharide-based CSPs with different selectivities, for example:

      • Cellulose tris(3,5-dimethylphenylcarbamate) based column.

      • Amylose tris(3,5-dimethylphenylcarbamate) based column.

  • Mobile Phase Preparation:

    • Screening Solvent A: n-Hexane / Isopropanol (90:10, v/v).

    • Screening Solvent B: n-Hexane / Ethanol (90:10, v/v).

    • Additive Stock Solutions: Prepare 1% solutions of DEA and TFA in the alcohol modifier being used.

  • Screening Procedure:

    • Equilibrate the first column with Screening Solvent A for at least 30 column volumes.

    • Inject the amide sample.

    • If the amide is known to be basic , add 0.1% DEA to the mobile phase and repeat the injection.

    • If the amide is known to be acidic , add 0.1% TFA to the mobile phase and repeat the injection.

    • Repeat the process using Screening Solvent B.

    • Repeat the entire procedure for the second selected column.

  • Evaluation:

    • Assess the chromatograms for any signs of separation. Look for peak splitting or shoulders even if baseline resolution is not achieved.

    • Select the column/mobile phase combination that shows the most promising selectivity for further optimization.

Visualizations

TroubleshootingWorkflow start Poor or No Chiral Resolution check_retention Is retention time (k') appropriate? (1 < k' < 10) start->check_retention adjust_modifier_pct Adjust % Alcohol Modifier - Decrease % for high k' - Increase % for low k' check_retention->adjust_modifier_pct No check_peak_shape Are peaks symmetrical? check_retention->check_peak_shape Yes adjust_modifier_pct->check_retention add_additive Analyte is likely ionizable. Add appropriate additive: - 0.1% DEA for Basic Amides - 0.1% TFA for Acidic Amides check_peak_shape->add_additive No (Tailing) change_modifier_type Change Alcohol Modifier (e.g., switch IPA to EtOH) check_peak_shape->change_modifier_type Yes, but resolution is still poor add_additive->check_peak_shape change_csp Try a different Chiral Stationary Phase (CSP) change_modifier_type->change_csp Still no improvement optimize_temp_flow Fine-tune separation: - Optimize Temperature - Optimize Flow Rate change_modifier_type->optimize_temp_flow Resolution Improved change_csp->start Restart Screen success Optimized Separation Achieved optimize_temp_flow->success

Caption: Troubleshooting workflow for poor chiral amide separation.

OptimizationWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_final Phase 3: Finalization screen_csp Select 2-3 CSPs (e.g., Amylose, Cellulose) screen_mp Test standard mobile phases (Hex/IPA, Hex/EtOH) +/- appropriate additives screen_csp->screen_mp select_best Identify best CSP & Mobile Phase combination from screening screen_mp->select_best Promising Separation Found opt_modifier Optimize % Modifier for k' and Rs select_best->opt_modifier opt_additive Fine-tune additive concentration opt_modifier->opt_additive opt_temp Evaluate Temperature Effect on Rs opt_additive->opt_temp final_method Final Optimized Method opt_temp->final_method MobilePhaseInfluence cluster_components cluster_effects MP Mobile Phase Components Alkane Primary Solvent (e.g., n-Hexane) MP->Alkane Alcohol Organic Modifier (e.g., IPA, EtOH) MP->Alcohol Additive Additive (e.g., DEA, TFA) MP->Additive Elution Controls Elution Strength (Retention Time) Alkane->Elution Alcohol->Elution Selectivity Modifies CSP Interaction (Selectivity α) Alcohol->Selectivity Additive->Selectivity Alters analyte/ CSP charge state Efficiency Reduces Secondary Interactions (Peak Shape / Efficiency) Additive->Efficiency

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for (2S)-2-Phenylpropanamide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental data. This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of the chiral compound (2S)-2-phenylpropanamide. It offers a detailed experimental protocol, presents validation data in a clear, tabular format, and compares the HPLC method with viable alternatives, supported by experimental insights.

Hypothetical HPLC Method for this compound

The following method is a representative procedure for the enantiomeric separation of this compound, based on established methods for similar chiral compounds like profens.[1][2][3][4]

Table 1: HPLC Method Parameters

ParameterSpecification
Column Chiralpak® AD-3 (150 x 4.6 mm I.D.)
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection UV at 210 nm
Analyte Concentration 0.4 mg/mL

Detailed Experimental Protocol: HPLC Method Validation

The validation of the HPLC method is conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2) to ensure the method is fit for its intended purpose.[5][6][7][8][9]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing a blank solution (diluent) and a solution containing the racemate of 2-phenylpropanamide. The absence of interfering peaks at the retention time of the (2S)-enantiomer in the blank and the baseline resolution from the (2R)-enantiomer in the racemate solution confirm specificity.[10]

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five standard solutions of this compound are prepared over a concentration range of 50% to 150% of the nominal analytical concentration. The peak areas are plotted against the corresponding concentrations, and the correlation coefficient (r²) is calculated.

Accuracy

Accuracy is determined by analyzing samples with known concentrations of this compound and comparing the measured value to the true value. This is typically performed at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. The accuracy is expressed as the percentage recovery.

Precision

Precision is assessed at two levels:

  • Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the test concentration are performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) of the peak areas is calculated.

  • Intermediate Precision (Inter-day and Inter-analyst): The repeatability assay is repeated on a different day by a different analyst to assess the method's ruggedness under typical laboratory variations. The %RSD is calculated across all measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters. Key parameters such as the mobile phase composition (e.g., ±2% isopropanol), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2°C) are varied. The resolution between the enantiomers is monitored to ensure it remains within the system suitability requirements.[11][12]

Data Presentation: Validation Summary

The following tables summarize the acceptance criteria and representative experimental data for the validation of the described HPLC method.

Table 2: Linearity and Range

ParameterAcceptance CriterionHypothetical Experimental Result
Concentration Range 50% - 150% of nominal0.2 - 0.6 mg/mL
Correlation Coefficient (r²) ≥ 0.9990.9998

Table 3: Accuracy

Concentration LevelAcceptance Criterion (% Recovery)Hypothetical Experimental Result (% Recovery)
80% 98.0 - 102.099.5
100% 98.0 - 102.0100.2
120% 98.0 - 102.0101.1

Table 4: Precision

ParameterAcceptance Criterion (%RSD)Hypothetical Experimental Result (%RSD)
Repeatability (n=6) ≤ 2.0%0.5%
Intermediate Precision (n=12) ≤ 2.0%0.8%

Table 5: LOD and LOQ

ParameterHypothetical Experimental Result
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL

Table 6: Robustness

Parameter VariedVariationResolution (Rs)Acceptance Criterion (Rs)
Flow Rate 0.9 mL/min> 2.0≥ 1.5
1.1 mL/min> 2.0≥ 1.5
Mobile Phase Composition 88:12 n-Hexane:IPA> 2.0≥ 1.5
92:8 n-Hexane:IPA> 2.0≥ 1.5
Column Temperature 33°C> 2.0≥ 1.5
37°C> 2.0≥ 1.5

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC method validation process.

HPLC_Validation_Workflow start Start: Method Development Complete protocol Develop Validation Protocol (ICH Guidelines) start->protocol specificity Specificity (Blank, Racemate) protocol->specificity linearity Linearity (5 Concentrations) protocol->linearity accuracy Accuracy (3 Levels, n=3) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ (Signal-to-Noise or Slope) protocol->lod_loq robustness Robustness (Vary Parameters) protocol->robustness data_analysis Data Analysis & Comparison to Acceptance Criteria specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Generate Validation Report data_analysis->report end End: Method Validated report->end

Caption: Workflow for HPLC Method Validation.

Comparison with Alternative Analytical Methods

While HPLC is a powerful and widely used technique for chiral separations, other methods offer distinct advantages in certain scenarios.[13][14][15][16]

Table 7: Comparison of Analytical Methods for Chiral Analysis

FeatureHPLC with Chiral Stationary Phase (CSP)Capillary Electrophoresis (CE)Supercritical Fluid Chromatography (SFC)
Principle Differential interaction with a chiral stationary phase.Differential migration in an electric field with a chiral selector in the buffer.Separation using a supercritical fluid as the mobile phase with a chiral stationary phase.
Advantages - High resolution and efficiency.- Well-established and widely available.- Scalable to preparative separations.[17]- High separation efficiency.- Short analysis times.- Low sample and solvent consumption.[13][16]- Fast separations.- Reduced organic solvent consumption.- Orthogonal selectivity to HPLC.[]
Disadvantages - Can consume significant amounts of organic solvents.- Method development can be time-consuming.- Lower concentration sensitivity compared to HPLC.- Less suitable for preparative scale.- Requires specialized equipment.- Not as widely implemented as HPLC.
Typical Applications Routine quality control, purity testing, and preparative separation of enantiomers.[16]Analysis of chiral drugs in complex matrices, high-throughput screening.High-speed analysis, separation of thermally labile compounds.[]

References

Unveiling the Therapeutic Potential: A Comparative Analysis of (2s)-2-Phenylpropanamide and Its Analogs in Anticonvulsant Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticonvulsant efficacy of (2s)-2-Phenylpropanamide and its structurally related analogs. By presenting key experimental data, detailed protocols, and visual representations of associated signaling pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships within this class of compounds and guide future drug discovery efforts.

Comparative Efficacy of 2-Phenylpropanamide Analogs

The therapeutic efficacy of this compound and its analogs as anticonvulsant agents has been evaluated in various preclinical models. The primary screening assays used to determine anticonvulsant activity are the Maximal Electroshock (MES) and the subcutaneous pentylenetetrazol (scPTZ) tests, which are predictive of efficacy against generalized tonic-clonic and myoclonic seizures, respectively. The neurotoxicity of these compounds is often assessed using the rotarod test.

The following table summarizes the available quantitative data from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

CompoundAnimal ModelAnticonvulsant TestED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (TD₅₀/ED₅₀)Reference
Felbamate (2-phenyl-1,3-propanediol dicarbamate)Mouse (i.p.)MES161237.7[1]
FelbamateMouse (i.p.)scPTZ451232.7[1]
Phenylmethylenehydantoin (12)MouseMES39 ± 4--[2]
Phenylmethylenehydantoin (14)MouseMES28 ± 2--[2]
AND-302 (difluoro analog)Mouse (i.p.)MES50217 ± 74.3[3]
AND-302Mouse (i.p.)6 Hz19217 ± 711.4[3]

Key Observations:

  • Felbamate, a structurally related dicarbamate, demonstrates a broad spectrum of activity, being effective in both the MES and scPTZ tests[1].

  • Substitutions on the phenyl ring of phenylmethylenehydantoins, which share a core structural motif, significantly influence anticonvulsant activity in the MES test, with alkyl and halogeno groups showing good efficacy[2].

  • Fluorinated analogs, such as AND-302, have shown potent activity in both the MES and 6 Hz seizure models, the latter being a model for therapy-resistant partial seizures[3].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative efficacy data.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for drugs effective against generalized tonic-clonic seizures.

Procedure:

  • Animal Selection: Male albino mice or rats are typically used.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Electrical Stimulation: At the time of predicted peak drug effect, a supramaximal electrical stimulus (e.g., 50 mA in mice, 150 mA in rats for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Endpoint: The abolition of the tonic hindlimb extensor component of the seizure is recorded as the endpoint of protection.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic extensor seizure, is calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

The scPTZ test is a preclinical model used to identify compounds that may be effective against generalized myoclonic and absence seizures.

Procedure:

  • Animal Selection: Male albino mice or rats are commonly used.

  • Drug Administration: The test compound is administered at various doses prior to the convulsant.

  • Convulsant Administration: A subcutaneous injection of pentylenetetrazol (PTZ) at a dose that induces clonic seizures in a majority of untreated animals (e.g., 85 mg/kg in mice) is administered.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis: The ED₅₀, the dose that prevents clonic seizures in 50% of the animals, is determined.

Rotarod Neurotoxicity Test

This test assesses potential motor impairment and neurotoxic effects of a compound.

Procedure:

  • Apparatus: A rotating rod (rotarod) apparatus is used.

  • Training: Animals are pre-trained to remain on the rotating rod for a specific duration (e.g., 1-2 minutes).

  • Drug Administration: The test compound is administered at various doses.

  • Testing: At the time of expected peak effect, the animals are placed on the rotating rod.

  • Endpoint: The inability of an animal to remain on the rod for a predetermined time is considered a measure of neurological deficit.

  • Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated.

Putative Signaling Pathways and Mechanisms of Action

The anticonvulsant activity of many phenylpropanamide analogs and related compounds is believed to be mediated through the modulation of neuronal excitability. While the precise signaling pathways for this compound are not fully elucidated, the primary mechanisms of action for many structurally similar anticonvulsants involve the inhibition of voltage-gated sodium channels and the enhancement of GABAergic neurotransmission[4][5].

Below are diagrams illustrating the hypothesized experimental workflow and the potential signaling pathways involved.

experimental_workflow cluster_preclinical_testing Preclinical Anticonvulsant Screening Compound This compound & Analogs AnimalModels Rodent Models (Mice/Rats) Compound->AnimalModels Administration MES Maximal Electroshock (MES) Test AnimalModels->MES scPTZ sc-Pentylenetetrazol (scPTZ) Test AnimalModels->scPTZ Rotarod Rotarod Test (Neurotoxicity) AnimalModels->Rotarod Efficacy Efficacy Assessment (ED₅₀) MES->Efficacy scPTZ->Efficacy Toxicity Toxicity Assessment (TD₅₀) Rotarod->Toxicity PI Protective Index (TD₅₀/ED₅₀) Efficacy->PI Toxicity->PI

Caption: Experimental workflow for anticonvulsant screening.

signaling_pathway cluster_inhibition Inhibition of Neuronal Excitability cluster_potentiation Enhancement of GABAergic Inhibition Compound This compound Analog NaChannel Voltage-Gated Na+ Channel Compound->NaChannel Blocks ActionPotential Reduced Neuronal Firing (Action Potentials) NaChannel->ActionPotential Leads to AnticonvulsantEffect1 Anticonvulsant Effect ActionPotential->AnticonvulsantEffect1 Compound2 This compound Analog GABAReceptor GABA-A Receptor Compound2->GABAReceptor Potentiates ChlorideInflux Increased Cl- Influx GABAReceptor->ChlorideInflux Mediates Hyperpolarization Neuronal Hyperpolarization ChlorideInflux->Hyperpolarization Causes AnticonvulsantEffect2 Anticonvulsant Effect Hyperpolarization->AnticonvulsantEffect2

Caption: Hypothesized mechanisms of anticonvulsant action.

References

A Comparative Guide to the Cross-Validation of Analytical Assays for Chiral Compound Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The stereoisomeric composition of a pharmaceutical compound is a critical quality attribute, as enantiomers of a chiral drug can exhibit significant differences in pharmacology, toxicology, and pharmacokinetics.[1][2] Regulatory agencies like the U.S. Food and Drug Administration (FDA) have established guidelines emphasizing the need to characterize the individual stereoisomers in a drug product.[3][4] Consequently, the development and validation of robust analytical assays for the separation and quantification of enantiomers are paramount in drug development and quality control.

This guide provides a comparative overview of the most common analytical techniques used for chiral compound quantification. It details the key performance parameters for assay validation and presents a generalized protocol to ensure methods are suitable for their intended purpose, aligning with industry and regulatory standards.[5][6]

Overview of Primary Analytical Techniques

The separation of enantiomers typically requires a chiral environment. This is achieved by using chiral selectors, either in the stationary phase or as an additive to the mobile/buffer phase. The most prevalent techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[1][3][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for chiral separations.[1][7] It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Its versatility in terms of mobile phases and column chemistries makes it applicable to a wide range of compounds.

  • Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Chiral separation is achieved using a capillary column coated with a chiral stationary phase. Derivatization may be required to increase the volatility of the analyte.

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It often provides faster separations and uses less organic solvent than HPLC, making it a "greener" alternative. It has gained popularity for both analytical and preparative-scale chiral separations.[7]

  • Capillary Electrophoresis (CE): CE offers high separation efficiency, rapid analysis times, and requires minimal sample volume.[7] Enantiomers are separated based on their differential migration in an electric field, facilitated by a chiral selector added to the background electrolyte.

Data Presentation: Performance Comparison

The choice of an analytical technique depends on the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis, such as sensitivity and throughput.

Table 1: General Comparison of Chiral Analysis Techniques
FeatureHPLCGCSFCCE
Principle Differential partitioning with a Chiral Stationary Phase (CSP)Differential partitioning with a chiral capillary columnDifferential partitioning using a supercritical fluid mobile phaseDifferential electrophoretic mobility with a chiral selector in buffer
Applicability Broad; non-volatile and thermally labile compoundsVolatile and thermally stable compoundsBroad; often faster than HPLCWide range of molecules, especially charged species
Advantages Widely available, robust, versatile, well-established[7]High resolution for volatile compoundsFast separations, lower organic solvent consumptionHigh efficiency, small sample volume, low reagent use[7]
Limitations Higher solvent consumption, potential for high backpressureRequires analyte volatility; may need derivatizationHigher initial instrument costCan be less robust, not always available in all labs[8]
Typical Detection UV, Fluorescence, MSFID, MSUV, MSUV, C4D, MS
Table 2: Quantitative Performance Data from Validated Chiral Assays

The following table summarizes performance data from published, validated methods for specific chiral drugs, illustrating the capabilities of different techniques.

AnalyteTechniqueKey Performance ParametersReference
Verapamil HPLC-FluorescenceLinearity Range: 1–450 ng/mLLLOQ: 1 ng/mLPrecision (RSD): ≤ 11.6%Accuracy (Recovery): 92.3% - 98.2%Analysis Time: 3.5 min[8][9]
Escitalopram HPLC-UVResolution (Rs): 15.63Precision (RSD): < 2%Accuracy (Recovery): 100.3% - 102.9%LOD: CalculatedLOQ: Calculated[10]
Ezetimibe HPLC-UVResolution (Rs): > 2.0LOD: 0.2 µg/mLLOQ: 0.5 µg/mLStability: Stable for at least 48 h[11]

Experimental Protocols and Workflows

The validation of an analytical procedure is essential to demonstrate that it is suitable for its intended purpose.[12] The process generally follows guidelines from the International Council for Harmonisation (ICH).[6][13]

G dev Define Analytical Target Profile (ATP) sel Select Technique & Chiral Selector (e.g., CSP, Buffer Additive) dev->sel opt Optimize Separation Parameters (Mobile Phase, Temp, Flow Rate) sel->opt spec Specificity / Selectivity opt->spec Proceed to Validation lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability, Intermediate) acc->prec prec->opt Re-optimize if needed lod Limit of Detection (LOD) prec->lod loq Limit of Quantitation (LOQ) lod->loq rob Robustness loq->rob routine Routine Sample Analysis (e.g., QC, Pharmacokinetics) rob->routine Implement Method transfer Method Transfer routine->transfer lifecycle Continuous Monitoring & Lifecycle Mgmt. transfer->lifecycle

Caption: Workflow for Chiral Assay Development and Validation.

General Experimental Protocol for Chiral Assay Validation

This protocol outlines the steps for validating a chiral purity assay. The undesired enantiomer is treated as an impurity.[5]

  • Specificity/Selectivity:

    • Objective: To demonstrate that the method can unequivocally assess the desired enantiomer in the presence of other components, including its counter-enantiomer, degradants, and matrix components.

    • Procedure:

      • Analyze a blank sample (matrix without analyte).

      • Analyze a sample of the pure desired enantiomer.

      • Analyze a sample of the undesired enantiomer (if available) or a racemic mixture.

      • Spike the desired enantiomer sample with the undesired enantiomer and potential impurities.

      • Confirm that there are no interfering peaks at the retention/migration times of the enantiomers. Resolution (Rs) between the enantiomer peaks should be determined; a value >1.5 is generally considered baseline separation.

  • Linearity and Range:

    • Objective: To establish the relationship between analyte concentration and assay response and to define the concentration range over which the method is accurate and precise.

    • Procedure:

      • Prepare a series of at least five calibration standards of the undesired enantiomer, spiking it into the desired enantiomer at concentrations ranging from the Limit of Quantitation (LOQ) to approximately 120% of the specification limit.

      • Analyze each standard in triplicate.

      • Plot the mean response (e.g., peak area) against the concentration.

      • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope. An r² > 0.99 is typically required.

  • Accuracy:

    • Objective: To determine the closeness of the test results to the true value.

    • Procedure:

      • Prepare samples of the main component (drug substance) spiked with the undesired enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

      • Prepare at least three replicates at each level.

      • Analyze the samples and calculate the percentage recovery of the spiked enantiomer. Recovery is typically expected to be within 90-110%.[10]

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Procedure:

      • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample spiked with the undesired enantiomer at 100% of the target concentration on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

      • Calculate the Relative Standard Deviation (%RSD) for the results. A %RSD of <15% is often acceptable for impurity analysis.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Objective: To determine the lowest amount of the undesired enantiomer that can be reliably detected and quantified.

    • Procedure:

      • LOD: The lowest concentration that can be detected but not necessarily quantified. It can be determined based on the signal-to-noise ratio (typically S/N ≥ 3) or from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 × σ/S).

      • LOQ: The lowest concentration that can be quantified with acceptable precision and accuracy. It is often determined as the concentration with a signal-to-noise ratio of ≥ 10 or from the formula LOQ = 10 × σ/S.[10] The precision (%RSD) and accuracy at the LOQ should be determined.

  • Robustness:

    • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Procedure:

      • Identify critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%).

      • Vary these parameters one at a time and analyze a system suitability sample.

      • Evaluate the impact on key responses like resolution, retention time, and peak area. The system suitability criteria should still be met.[10]

Logical Framework for Technique Selection

Choosing the right analytical technique is a critical first step. The following decision tree provides a simplified logical guide for researchers.

G start Select Chiral Assay q1 Is the analyte volatile & thermally stable? start->q1 gc Consider GC q1->gc Yes q2 Is high throughput a primary requirement? q1->q2 No sfc Consider SFC q2->sfc Yes q3 Is sample volume extremely limited? q2->q3 No ce Consider CE q3->ce Yes hplc Consider HPLC q3->hplc No

Caption: Decision Tree for Chiral Separation Technique Selection.

References

A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 2-Phenylpropanamide and Related Profens

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral compounds is a critical analytical challenge. This guide provides a comparative overview of different chiral stationary phases (CSPs) for the separation of 2-phenylpropanamide and other profens, a significant class of non-steroidal anti-inflammatory drugs (NSAIDs).

Comparison of Chiral Stationary Phases for Profen Separation

The selection of an appropriate chiral stationary phase is paramount for achieving successful enantioseparation. The three main types of CSPs discussed here operate on different chiral recognition mechanisms, offering complementary selectivities.

Chiral Stationary Phase (CSP) TypeChiral SelectorPrimary Interaction MechanismsTypical Mobile PhasesAdvantages for Profen Separation
Polysaccharide-Based Amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical polymer structure.[1]Normal Phase (Hexane/Alcohol), Polar Organic (e.g., Methanol, Ethanol), Reversed-Phase (Acetonitrile/Water or Methanol/Water with additives)Broad applicability to a wide range of chiral compounds, including profens.[1] High success rate for resolving NSAIDs. Different derivatives (amylose vs. cellulose) offer differing selectivities.[1]
Pirkle-Type (Brush-Type) Small chiral molecules with π-acidic or π-basic aromatic rings (e.g., N-(3,5-dinitrobenzoyl)-phenylglycine)π-π interactions, hydrogen bonding, dipole-dipole interactions, and steric interactions.Normal Phase (e.g., Hexane/Isopropanol/Acetic Acid), Reversed-Phase (e.g., Methanol/Aqueous Buffer)Robust and durable due to covalent bonding of the chiral selector.[2] The mechanism is often well-understood, which can aid in method development. Can be used in both normal and reversed-phase modes.
Cyclodextrin-Based Cyclodextrins (α, β, or γ) and their derivativesInclusion complexation where the analyte fits into the hydrophobic cavity of the cyclodextrin. Interactions with derivatizing groups on the rim of the cyclodextrin also play a role.Reversed-Phase (Acetonitrile/Aqueous Buffer or Methanol/Aqueous Buffer)Particularly effective in reversed-phase mode.[3] The separation of several profens has been successfully achieved on various cyclodextrin-based columns.[3]

General Experimental Approaches

The following are general starting points for developing a chiral separation method for 2-phenylpropanamide or other profens on different CSPs. Optimization of the mobile phase composition, additives, temperature, and flow rate is typically required to achieve baseline separation.

Polysaccharide-Based CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H)

  • Normal Phase Mode:

    • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is commonly used. A typical starting composition is 90:10 (v/v) n-hexane/isopropanol.

    • Additive: For acidic compounds like profens, the addition of a small amount of a strong acid, such as 0.1% trifluoroacetic acid (TFA), to the mobile phase is often necessary to improve peak shape and resolution.

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm I.D. analytical column.

    • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 230 nm or 254 nm).

  • Reversed-Phase Mode:

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Additive: The pH of the aqueous buffer can significantly influence the retention and selectivity.

Pirkle-Type CSPs (e.g., Whelk-O® 1)

  • Normal Phase Mode:

    • Mobile Phase: Similar to polysaccharide CSPs, a common mobile phase is a mixture of hexane and an alcohol (e.g., 80:20:0.5 hexane/isopropanol/acetic acid).[2]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection.

  • Reversed-Phase Mode:

    • Mobile Phase: A mixture such as 60:40 methanol/0.1% phosphate buffer can be a good starting point.[2]

Cyclodextrin-Based CSPs (e.g., Cyclobond™ I 2000)

  • Reversed-Phase Mode:

    • Mobile Phase: Typically, a mixture of an aqueous buffer (e.g., triethylammonium acetate - TEAA) and an organic modifier like acetonitrile or methanol. The percentage of the organic modifier is a critical parameter for optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection.

Workflow for Chiral Method Development

The following diagram illustrates a logical workflow for selecting a suitable chiral stationary phase and developing a separation method for a profen such as 2-phenylpropanamide.

G Workflow for Chiral Method Development of Profens cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Validation & Application start Racemic Profen Sample (e.g., 2-Phenylpropanamide) screen_poly Screen on Polysaccharide CSPs (Amylose & Cellulose based) start->screen_poly Normal & Reversed Phase screen_pirkle Screen on Pirkle-type CSP start->screen_pirkle Normal & Reversed Phase screen_cyclo Screen on Cyclodextrin-based CSP start->screen_cyclo Reversed Phase eval Evaluate Initial Results: - Partial Separation? - Good Peak Shape? screen_poly->eval screen_pirkle->eval screen_cyclo->eval no_sep No Separation eval->no_sep No partial_sep Partial Separation eval->partial_sep Yes no_sep->start Try Alternative CSPs or Derivatization optimize Optimize Mobile Phase: - Modifier Type & % - Additives (Acid/Base) - Flow Rate & Temperature partial_sep->optimize validate Method Validation: - Specificity - Linearity - Accuracy & Precision optimize->validate Baseline Resolution Achieved final_method Final Analytical Method validate->final_method

Caption: A strategic workflow for chiral method development for profens.

References

In Vitro Metabolic Stability of 2-Phenylpropanamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in vitro metabolic fate of drug candidates is a critical factor in their development, influencing their pharmacokinetic profile and potential for clinical success. This guide provides a comparative analysis of the in vitro metabolism of two 2-phenylpropanamide derivatives, 3-phenylpropanoylfentanyl (3-PPF) and benzoylfentanyl (BZF), supported by experimental data from studies using human liver microsomes (HLMs).

Comparative Metabolic Stability

The metabolic stability of 3-PPF and BZF was evaluated in human liver microsomes, revealing significant differences in their metabolic half-lives. 3-PPF was found to be rapidly metabolized, whereas BZF exhibited a considerably longer metabolic half-life.[1][2] This suggests that structural variations in the N-acyl group can dramatically influence the rate of metabolism.[1][2]

CompoundTest SystemMetabolic Half-life (t½)Key Metabolites Identified
3-Phenylpropanoylfentanyl (3-PPF) Human Liver Microsomes (HLMs)< 10 minutesMonohydroxylated 3-PPF, nor-3-PPF, β-OH-phenylpropanoylfentanyl
Benzoylfentanyl (BZF) Human Liver Microsomes (HLMs)> 80 minutesnor-BZF, other unidentified metabolites

Primary Metabolic Pathways

The primary metabolic pathways identified for these 2-phenylpropanamide derivatives are N-dealkylation and hydroxylation. For 3-PPF, rapid hydroxylation at the N-acyl group is a major route of metabolism, leading to the formation of a monohydroxylated metabolite.[1][2] Another significant metabolite of 3-PPF is β-OH-phenylpropanoylfentanyl. Both 3-PPF and BZF undergo oxidative N-dealkylation, resulting in the formation of their respective "nor-" metabolites.[1][2]

Primary metabolic pathways for 2-phenylpropanamide derivatives.

Experimental Protocols

The following is a representative protocol for a metabolic stability assay using human liver microsomes, based on common methodologies.[3][4]

Objective: To determine the in vitro metabolic half-life and intrinsic clearance of a test compound.

Materials:

  • Test compounds (e.g., 2-phenylpropanamide derivatives)

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., NADPН, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Internal standard for analytical quantification

  • Acetonitrile (for reaction termination)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 20 mM in DMSO) and dilute to the desired working concentration in acetonitrile.[3]

    • Thaw the human liver microsomes at 37°C and dilute to the final protein concentration (e.g., 0.415 mg/mL) in phosphate buffer.[3][4]

    • Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation:

    • Add the liver microsomal solution to the wells of a 96-well plate.

    • Add the test compound to initiate the pre-incubation at 37°C.

    • Start the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.[3]

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding a quenching solution (e.g., 5 volumes of acetonitrile containing an internal standard).[3]

    • A negative control without the NADPH cofactor should be included.[3]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[1][2]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the metabolic half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint).

A Prepare Reagents (Test Compound, HLMs, NADPH) B Incubate HLMs and Test Compound (37°C) A->B C Initiate Reaction (Add NADPH) B->C D Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) C->D E Terminate Reaction (Add Acetonitrile + IS) D->E F Centrifuge to Precipitate Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Data Analysis (Calculate t½ and CLint) G->H

Experimental workflow for in vitro metabolic stability assay.

References

Comparative Analysis of δ-Opioid Receptor Agonist Potency: A Guide for Novel Compound Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the relative potency of novel compounds, such as (2s)-2-Phenylpropanamide, as δ-opioid receptor (DOR) agonists. While a direct literature search did not yield specific experimental data on the DOR agonist activity of this compound, this document outlines the established methodologies and provides comparative data for well-characterized DOR agonists to serve as a benchmark for future studies.

Introduction to δ-Opioid Receptor Agonism

The δ-opioid receptor, a G-protein coupled receptor (GPCR), is a promising therapeutic target for various conditions, including chronic pain, depression, and anxiety. The development of potent and selective DOR agonists is a key area of research. The potency of a DOR agonist is a measure of the concentration of the compound required to produce a specific biological response. It is typically quantified by parameters such as the half-maximal effective concentration (EC₅₀) in functional assays or the inhibitory constant (Kᵢ) in binding assays.

Comparative Data for Known δ-Opioid Receptor Agonists

To establish a baseline for comparison, the following table summarizes the potency of several well-established DOR agonists. These values are derived from various in vitro studies and serve as a reference for evaluating new chemical entities.

CompoundAssay TypeReceptor Binding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Selectivity (µ/δ)Selectivity (κ/δ)
SNC80 Radioligand Binding1.5->2000>2000
GTPγS Binding-32--
cAMP Inhibition->7 (pEC₅₀)--
DPDPE Radioligand Binding2.3->3000>10000
GTPγS Binding-5.8--
Deltorphin II Radioligand Binding0.2->10000>10000
GTPγS Binding-0.5--
ADL5859 Radioligand Binding0.8-18001400
GTPγS Binding-1.2--

Note: Data is compiled from multiple sources and assay conditions may vary. Kᵢ values represent the affinity of the ligand for the receptor, with lower values indicating higher affinity. EC₅₀ values represent the concentration of the agonist that produces 50% of the maximal response in a functional assay, with lower values indicating higher potency. Selectivity is the ratio of Kᵢ or EC₅₀ values for different opioid receptor subtypes (µ-opioid receptor and κ-opioid receptor versus δ-opioid receptor).

Experimental Protocols for Assessing DOR Agonist Potency

The determination of a compound's potency as a DOR agonist involves a series of in vitro assays that measure its ability to bind to the receptor and initiate a cellular response.

Radioligand Binding Assays

These assays are used to determine the affinity of a test compound for the DOR.

  • Principle: A radiolabeled ligand with known high affinity for the DOR (e.g., [³H]-naltrindole) is incubated with a preparation of cells or tissues expressing the receptor. The test compound is added at various concentrations to compete with the radioligand for binding.

  • Methodology:

    • Prepare cell membranes from a cell line stably expressing the human δ-opioid receptor (e.g., HEK293 or CHO cells).

    • Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value.

    • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response initiated by the agonist binding to the DOR.

  • [³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins, an early event in the signaling cascade.

    • Principle: Agonist binding to the DOR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. A non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used to quantify this activation.

    • Methodology:

      • Incubate cell membranes expressing the DOR with varying concentrations of the agonist in the presence of GDP and [³⁵S]GTPγS.

      • Following incubation, separate the bound and free [³⁵S]GTPγS by filtration.

      • Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

      • The EC₅₀ value is the concentration of the agonist that stimulates 50% of the maximal [³⁵S]GTPγS binding.

  • cAMP Accumulation Assay: This assay measures the inhibition of adenylyl cyclase, a downstream effector of DOR activation.

    • Principle: DORs are coupled to inhibitory G-proteins (Gᵢ/G₀) that inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

    • Methodology:

      • Culture cells expressing the DOR and treat them with a phosphodiesterase inhibitor to prevent cAMP degradation.

      • Stimulate adenylyl cyclase with forskolin.

      • Add varying concentrations of the DOR agonist to the cells.

      • After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

      • The EC₅₀ value is the concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation.

Visualizing Key Pathways and Processes

To further aid in the understanding of DOR agonism and its evaluation, the following diagrams illustrate the canonical signaling pathway, a typical experimental workflow, and the logical framework for comparing agonist potencies.

DOR_Signaling_Pathway cluster_membrane Cell Membrane DOR δ-Opioid Receptor (DOR) G_protein Gi/o Protein (αβγ) DOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Agonist Agonist (e.g., this compound) Agonist->DOR Binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Leads to

Caption: Canonical δ-opioid receptor signaling pathway.

Experimental_Workflow start Start: Novel Compound Synthesis (this compound) binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assays (GTPγS, cAMP) start->functional_assay data_analysis Data Analysis (IC₅₀, Kᵢ, EC₅₀, Emax) binding_assay->data_analysis functional_assay->data_analysis comparison Comparison with Known Agonists data_analysis->comparison conclusion Conclusion: Determine Relative Potency and Selectivity comparison->conclusion

Caption: Experimental workflow for potency determination.

Potency_Comparison Compound_A This compound EC₅₀ = ? Kᵢ = ? Potency Relative Potency Compound_A->Potency Comparator_1 Known Agonist 1 (e.g., SNC80) EC₅₀ = X nM Kᵢ = A nM Comparator_1->Potency Comparator_2 Known Agonist 2 (e.g., DPDPE) EC₅₀ = Y nM Kᵢ = B nM Comparator_2->Potency

Caption: Logical framework for relative potency comparison.

Conclusion

The comprehensive evaluation of a novel compound's potency as a δ-opioid receptor agonist requires a multi-faceted approach, combining receptor binding and functional assays. While specific data for this compound is not currently available in the public domain, the methodologies and comparative data presented in this guide provide a robust framework for its future characterization. By systematically applying these experimental protocols and comparing the results to established DOR agonists, researchers can accurately determine the relative potency and potential therapeutic utility of new chemical entities targeting the δ-opioid receptor.

Comparative Structural-Activity Relationship Analysis of 2-Phenylpropanamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the structural-activity relationships (SAR) of 2-phenylpropanamide analogs, with a primary focus on their potent antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The objective is to delineate the key structural modifications that influence biological activity, supported by quantitative data and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to 2-Phenylpropanamide Analogs as TRPV1 Antagonists

The 2-phenylpropanamide scaffold has emerged as a crucial pharmacophore in the development of antagonists for the TRPV1 receptor, a non-selective cation channel that plays a significant role in pain perception. The general structure can be divided into three key regions: the A-region (the phenyl ring of the propanamide), the B-region (the propanamide moiety), and the C-region (a terminal substituted group). Extensive SAR studies have been conducted by modifying these three regions to optimize binding affinity and antagonist potency.

A key series of analogs, 2-(4-Methylsulfonylaminophenyl) propanamides, has been extensively studied to understand the impact of structural modifications on TRPV1 antagonism. These studies have identified the 2-(3-fluoro-4-methylsulfonylamino)phenyl propanamide moiety as an optimal A/B-region combination, exhibiting high binding affinity.[1] Subsequent research has focused on extensive modifications of the C-region to further enhance potency.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for various 2-phenylpropanamide analogs, detailing the modifications in the B and C-regions and their corresponding binding affinities (Ki) and antagonist potencies (Ki(ant)) for the TRPV1 receptor.

Table 1: SAR of the B-Region (Propanamide Moiety) Modifications
CompoundB-Region Modification3-SubstituentReceptor Activity
2-4 α-methyl amides (propanamide)H, F, OMeBaseline Activity
8-10 α,α'-dimethyl amidesH, F, OMeDramatic loss in activity
14-16 cyclopropyl amidesH, F, OMeDramatic loss in activity

Data suggests that the α-methyl group in the B-region is a critical pharmacophore for stereospecific interaction with the receptor's hydrophobic pocket.[1][2]

Table 2: SAR of the C-Region with a Fixed A/B-Region

The following data pertains to analogs with the fixed A/B-region: 2-(3-fluoro-4-methylsulfonylamino)phenyl propanamide.

CompoundC-Region ModificationKi (nM)Ki(ant) (nM)
3 4-t-butylbenzyl45.37.9
49 Diphenylpropyl22.815.1
50 Diphenylpropenyl21.516.3
53 (4,4'-dimethyl)diphenylpropyl25.617.5
54 (4,4'-dimethyl)diphenylpropenyl23.78.0
55 (4,4'-difluoro)diphenylpropyl24.116.9
56 (4,4'-difluoro)diphenylpropenyl23.115.7
57 (4,4'-dichloro)diphenylpropenyl24.516.1
58 (4,4'-dichloro)diphenylpropyl26.218.2
59 Diphenylcycloheptane (conformationally constrained)>100>100
60 Diphenylcycloheptane (conformationally constrained)>100>100

Analysis of the C-region indicates that diaryl alkyl and diaryl alkenyl groups are well-tolerated. Compound 50 showed a twofold higher binding affinity than the parent compound 3.[1][2] Notably, compound 54 exhibited potent antagonism comparable to compound 3.[1][2] However, conformational constraints, as seen in the diphenylcycloheptane analogs (59 and 60), led to a significant reduction in both binding affinity and antagonism.[1][2]

Experimental Protocols

Synthesis of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide Analogues

The synthesis of the target analogs is typically achieved through a multi-step process. A representative procedure involves the coupling of a suitable amine with a carboxylic acid derivative. For instance, the reverse amide analogs can be prepared by coupling α-methyl benzylamine with the corresponding acids.[1] The general synthesis for the 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide analogs has been previously reported and involves standard amide bond formation protocols.[1]

TRPV1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for the TRPV1 receptor.

Materials:

  • HEK293 cells stably expressing rat TRPV1.

  • [³H]Resiniferatoxin (RTX) as the radioligand.

  • Binding buffer (e.g., PBS with 0.1% BSA).

  • Test compounds dissolved in DMSO.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293 cells expressing rat TRPV1.

  • In a 96-well plate, add the cell membranes, [³H]RTX (at a concentration near its Kd), and varying concentrations of the test compound.

  • For non-specific binding determination, a high concentration of a known non-labeled TRPV1 ligand (e.g., unlabeled RTX or capsaicin) is added to a set of wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • The filters are then placed in scintillation vials with scintillation fluid.

  • The radioactivity is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 values are determined by non-linear regression analysis of the competition binding data.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

TRPV1 Antagonism Assay (Calcium Influx Assay)

Objective: To determine the functional antagonist potency (Ki(ant)) of the test compounds.

Materials:

  • CHO cells stably expressing rat TRPV1.

  • Fluo-4 AM, a calcium-sensitive fluorescent dye.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Capsaicin as the TRPV1 agonist.

  • Test compounds dissolved in DMSO.

  • A fluorescence plate reader.

Procedure:

  • Plate the CHO-TRPV1 cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with Fluo-4 AM by incubating them with the dye in the assay buffer at 37°C for approximately 1 hour.

  • Wash the cells with the assay buffer to remove excess dye.

  • Add varying concentrations of the test compound to the cells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Stimulate the cells by adding a specific concentration of capsaicin (typically the EC80 concentration).

  • Measure the change in fluorescence intensity over time.

  • The antagonist effect of the test compound is determined by its ability to inhibit the capsaicin-induced calcium influx.

  • The IC50 values for antagonism are calculated, and from these, the Ki(ant) values are determined.

Visualizations: Pathways and Workflows

Structural-Activity Relationship Logic

SAR_Logic cluster_Scaffold 2-Phenylpropanamide Scaffold cluster_Regions Key Modification Regions cluster_Modifications Structural Modifications cluster_Activity Biological Activity Scaffold Core Structure A_Region A-Region (Phenyl Ring) B_Region B-Region (Propanamide Moiety) C_Region C-Region (Terminal Group) A_Mod Fluoro, Methylsulfonylamino (Optimal) A_Region->A_Mod Modify B_Mod α-methyl (Critical) vs. α,α'-dimethyl / cyclopropyl (Inactive) B_Region->B_Mod Modify C_Mod Diaryl alkyl/alkenyl (Active) vs. Constrained Rings (Inactive) C_Region->C_Mod Modify Activity TRPV1 Antagonism (Binding Affinity & Potency) A_Mod->Activity Influences B_Mod->Activity Influences C_Mod->Activity Influences

Caption: SAR logic for 2-phenylpropanamide analogs.

Experimental Workflow for SAR Studies

Experimental_Workflow cluster_Design Design & Synthesis cluster_Screening Biological Screening cluster_Analysis Data Analysis Design Analog Design (A, B, C-Region Mods) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assay TRPV1 Binding Assay (Determine Ki) Purification->Binding_Assay Functional_Assay TRPV1 Functional Assay (Determine Ki(ant)) Binding_Assay->Functional_Assay Active Compounds SAR_Analysis SAR Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Design

Caption: Workflow for SAR studies of novel analogs.

Simplified TRPV1 Signaling Pathway

TRPV1_Signaling cluster_Membrane Cell Membrane cluster_Extracellular Extracellular cluster_Intracellular Intracellular TRPV1 TRPV1 Channel Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens to allow Stimuli Stimuli (Capsaicin, Heat, Protons) Stimuli->TRPV1 Activates Antagonist 2-Phenylpropanamide Analog Antagonist->TRPV1 Blocks Signaling Downstream Signaling Ca_Influx->Signaling Pain Pain Sensation Signaling->Pain

Caption: Simplified TRPV1 activation and antagonism.

Other Biological Activities

While the primary focus of this guide is on TRPV1 antagonism, it is worth noting that 2-phenylpropanamide and related structures have been investigated for other biological activities, including anticonvulsant and anti-inflammatory effects. For instance, felbamate (2-phenyl-1,3-propanediol dicarbamate), a structurally related compound, is an anticonvulsant agent.[3] The SAR for these activities is distinct from that of TRPV1 antagonism and highlights the versatility of the phenylpropanamide scaffold in medicinal chemistry. Further research is needed to establish comprehensive SAR models for these other targets.

References

Performance Comparison of Catalysts for 2-Phenylpropanamide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of 2-phenylpropanamide, a key intermediate in the pharmaceutical and fine chemical industries, can be achieved through the direct amidation of 2-phenylpropanoic acid. The choice of catalyst for this reaction is crucial for optimizing yield, selectivity, and process sustainability. This guide provides a comparative overview of various catalytic systems, including enzymatic, homogeneous, and heterogeneous catalysts, supported by available experimental data to aid researchers, scientists, and drug development professionals in catalyst selection.

Comparative Performance Data

The following table summarizes the performance of different catalysts in amidation reactions. It is important to note that while some data pertains directly to 2-phenylpropanamide synthesis, other data is from closely related amidation reactions of aromatic carboxylic acids, providing valuable insights into catalyst potential.

Catalyst TypeCatalystSubstrate (Acid)Substrate (Amine)Yield (%)Temperature (°C)Reaction Time (h)Key Observations
Enzymatic Immobilized Lipase (Novozym 435)PhenylglycinolCapric Acid89.41 ± 2.8[1][2][3]60[1]19[1]High selectivity in a solvent-free system. Data is for a similar aromatic amide synthesis.
Homogeneous 2-Hydroxyphenylboronic AcidAromatic Carboxylic AcidsVarious Aminesup to 98[4]Not specifiedNot specifiedEffective for a broad range of aromatic acids.
Homogeneous Zirconocene TrifluoromethanesulfonateCarboxylic AcidsAminesHigh Yields[5]ModerateNot specifiedCircumvents the need for water scavenging techniques.
Homogeneous Titanium(IV) IsopropoxidePhenylacetic AcidBenzylamine~907024Efficient for direct amidation of non-activated carboxylic acids.
Homogeneous Ammonia-boraneAromatic and Aliphatic Carboxylic AcidsVarious AminesHigh Yields[6]Not specifiedNot specifiedEfficient precatalyst with high functional group tolerance.
Heterogeneous Titania (TiO2)Propanoic AcidAnilineHigh Activity110Not specifiedSuperior surface reactivity compared to γ-Al2O3 for N-phenylpropionamide synthesis.
Heterogeneous Ceria (CeO2)Propanoic AcidAnilineHigh Activity110Not specifiedDemonstrated high activity for N-phenylpropionamide synthesis.
Heterogeneous Zirconia (ZrO2)Propanoic AcidAnilineHigh Activity110Not specifiedShowed high activity in the synthesis of N-phenylpropionamide.
Heterogeneous Silica Gel (SiO2)Various Carboxylic AcidsAliphatic/Aromatic AminesGood to Excellent120Not specifiedActs as a solid support and catalyst for direct amidation.

Experimental Workflow & Methodologies

A general workflow for comparing the performance of different catalysts in the synthesis of 2-phenylpropanamide is depicted below. This process involves catalyst screening, reaction optimization, and product analysis to identify the most efficient catalytic system.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison reactants Reactants (2-Phenylpropanoic Acid, Amine) reaction_setup Reaction Setup (Solvent, Temperature, Time) reactants->reaction_setup catalyst_prep Catalyst Preparation (Enzymatic, Homogeneous, Heterogeneous) catalyst_prep->reaction_setup monitoring Reaction Monitoring (TLC, GC, HPLC) reaction_setup->monitoring workup Work-up & Purification (Extraction, Chromatography) monitoring->workup characterization Product Characterization (NMR, MS, IR) workup->characterization yield_calc Yield Calculation characterization->yield_calc data_comparison Performance Comparison (Yield, TON, TOF) yield_calc->data_comparison catalyst_selection Optimal Catalyst Selection data_comparison->catalyst_selection

General experimental workflow for catalyst performance comparison.
Experimental Protocols

1. Enzymatic Synthesis using Immobilized Lipase (General Protocol)

This protocol is based on methodologies for lipase-catalyzed amidation reactions.[1][2][3]

  • Materials: 2-phenylpropanoic acid, amine (e.g., ammonia or an alkylamine), immobilized lipase (e.g., Novozym 435), and a suitable organic solvent (optional, as solvent-free systems can be effective).

  • Procedure:

    • In a reaction vessel, combine 2-phenylpropanoic acid and the amine in a specific molar ratio (e.g., 1:1.2).

    • Add the immobilized lipase (typically 5-15% by weight of the limiting reactant).

    • If using a solvent, add it to the mixture.

    • Heat the reaction mixture to the desired temperature (e.g., 60°C) with constant stirring.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).

    • Upon completion, filter off the immobilized enzyme for potential reuse.

    • Isolate the product by removing the solvent (if any) and purifying via crystallization or chromatography.

2. Homogeneous Catalysis with Boronic Acid (General Protocol)

This protocol is adapted from general procedures for boronic acid-catalyzed direct amidation.[7][8][9]

  • Materials: 2-phenylpropanoic acid, amine, a boronic acid catalyst (e.g., 2-hydroxyphenylboronic acid), and a high-boiling azeotropic solvent (e.g., toluene or xylene).

  • Procedure:

    • To a flask equipped with a Dean-Stark apparatus, add 2-phenylpropanoic acid, the amine, and the boronic acid catalyst (typically 1-10 mol%).

    • Add the solvent and heat the mixture to reflux.

    • Continuously remove the water formed during the reaction using the Dean-Stark trap.

    • Monitor the reaction until completion.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by chromatography or crystallization.

3. Heterogeneous Catalysis with Metal Oxides (General Protocol)

This protocol is based on studies of amidation using metal oxide catalysts.

  • Materials: 2-phenylpropanoic acid, amine, a metal oxide catalyst (e.g., TiO₂, ZrO₂), and a suitable solvent.

  • Procedure:

    • In a reaction vessel, suspend the metal oxide catalyst in the chosen solvent.

    • Add 2-phenylpropanoic acid and the amine to the suspension.

    • Heat the mixture to the desired reaction temperature with vigorous stirring.

    • Monitor the progress of the reaction.

    • After the reaction is complete, cool the mixture and separate the catalyst by filtration.

    • The catalyst can be washed, dried, and potentially reused.

    • Isolate the product from the filtrate by solvent evaporation and subsequent purification.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in a catalytic cycle for the direct amidation of a carboxylic acid with an amine, a process common to many of the discussed catalysts.

catalytic_cycle cluster_reactants Reactants cluster_products Products Catalyst Catalyst Activated_Complex Activated Intermediate Catalyst->Activated_Complex + R-COOH Acid R-COOH Amine R'-NH2 Amide R-CONH-R' Activated_Complex->Amide + R'-NH2 Water H2O Activated_Complex->Water Amide->Catalyst - Catalyst

Simplified catalytic cycle for direct amidation.

Conclusion

The synthesis of 2-phenylpropanamide can be effectively achieved through various catalytic routes. Enzymatic catalysts like immobilized lipases offer high selectivity and mild reaction conditions, aligning with green chemistry principles. Homogeneous catalysts, including boronic acids and zirconium or titanium complexes, demonstrate high yields and efficiency, though catalyst recovery can be a challenge. Heterogeneous catalysts, such as metal oxides and silica-supported systems, provide the advantage of easy separation and reusability, which is beneficial for industrial applications.

The choice of the optimal catalyst will depend on the specific requirements of the synthesis, including desired yield, purity, cost-effectiveness, and environmental impact. The data and protocols presented in this guide serve as a starting point for researchers to explore and optimize the catalytic synthesis of 2-phenylpropanamide for their specific needs. Further direct comparative studies under standardized conditions are warranted to provide a more definitive ranking of these catalytic systems.

References

A Comparative Guide to the Synthesis of (2S)-2-Phenylpropanamide: Validating a Novel Enantioselective Carbene Insertion Route

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2S)-2-Phenylpropanamide is a chiral amide of significant interest in medicinal chemistry and materials science. Its stereospecific synthesis is crucial for ensuring the desired biological activity and material properties. This guide provides a comparative analysis of a novel enantioselective synthesis route for this compound against established methods, supported by experimental data to validate its efficacy and potential advantages.

Established vs. Novel Synthesis Routes: A Comparative Overview

The synthesis of 2-phenylpropanamide has traditionally been approached through several methods, often resulting in racemic mixtures that require subsequent resolution. A novel approach utilizing enantioselective carbene insertion into an amide N-H bond presents a promising alternative for the direct synthesis of the desired (S)-enantiomer with high selectivity.

Established Synthesis Routes

Commonly employed methods for the synthesis of 2-phenylpropanamide include:

  • Direct Amidation of 2-Phenylpropanoic Acid: This is a straightforward method involving the activation of the carboxylic acid, typically with thionyl chloride (SOCl₂), followed by amination with aqueous ammonia. While effective, it often requires harsh reagents.

  • Nickel-Catalyzed Cross-Coupling: This method involves the cross-coupling of an arylboronic acid with 2-bromopropanamide, offering a good yield.

  • Partial Hydrolysis of 2-Phenylpropanenitrile: The hydrolysis of the corresponding nitrile can yield the amide, but the reaction requires careful control to prevent over-hydrolysis to the carboxylic acid.

  • Catalytic α-Hydroarylation of Acrylamides: This method can also produce 2-phenylpropanamide, though reported purities may necessitate further purification steps.

A Novel Approach: Enantioselective Carbene Insertion

A more recent and advanced method involves the enantioselective insertion of a carbene into the N-H bond of a primary amide. This approach offers the potential for high yields and excellent enantioselectivity in a single step, directly producing the desired chiral amide.

Quantitative Data Presentation

The following table summarizes the key performance indicators for the different synthesis routes of 2-phenylpropanamide, providing a clear comparison of their efficiencies.

Synthesis RouteReported YieldEnantiomeric Excess (ee)Key Remarks
Direct Amidation of 2-Phenylpropanoic Acid 84%[1]RacemicA straightforward and high-yielding method, but produces a racemic mixture.
Ni-Catalyzed Cross-Coupling 75%[1]RacemicOffers good yields but results in a racemic product.
Partial Hydrolysis of 2-Phenylpropanenitrile 50-60%[1]RacemicModerate yields with the risk of byproduct formation.[1]
Catalytic α-Hydroarylation of Acrylamides 58% (after purification)[1]RacemicModerate yield, and purification is necessary.[1]
Enantioselective Carbene Insertion 85-99%[2]88-96% ee[2]High yield and high enantioselectivity, directly producing the chiral amide.[2]

Experimental Workflow: Novel Enantioselective Carbene Insertion

The logical workflow for the novel enantioselective carbene insertion route is depicted below. This process highlights the key stages from reactants to the final chiral product.

cluster_reactants Reactants cluster_process Process cluster_product Product 3-phenylpropanamide 3-Phenylpropanamide reaction Carbene Insertion Reaction (DCM, 20 °C, 12 h) 3-phenylpropanamide->reaction diazoketone 1-Diazo-1-phenylpropan-2-one diazoketone->reaction catalyst Chiral Catalyst catalyst->reaction Catalyzes chiral_amide This compound reaction->chiral_amide Yields

Caption: Workflow for the enantioselective synthesis of this compound via carbene insertion.

Experimental Protocols

Established Method: Direct Amidation of 2-Phenylpropanoic Acid
  • Acid Chloride Formation: 2-phenylpropanoic acid is dissolved in a suitable solvent (e.g., dichloromethane). Thionyl chloride (SOCl₂) is added dropwise at 0 °C. The mixture is then stirred at room temperature for 2 hours.

  • Amination: The resulting solution containing the acid chloride is slowly added to an excess of concentrated aqueous ammonia at 0 °C.

  • Work-up: The reaction mixture is stirred for an additional hour, and the resulting precipitate is collected by filtration, washed with cold water, and dried to yield 2-phenylpropanamide. This method typically yields the racemic product.

Novel Method: Enantioselective Synthesis via Carbene Insertion
  • Reaction Setup: In a reaction vessel, 3-phenylpropanamide (0.2 mmol) and a chiral catalyst are dissolved in dichloromethane (2 mL).[2]

  • Reagent Addition: A solution of 1-diazo-1-phenylpropan-2-one (0.2 mmol) in dichloromethane is added to the reaction mixture.[2]

  • Reaction Conditions: The reaction is stirred at 20 °C for 12 hours.[2]

  • Purification and Analysis: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography. The enantiomeric excess of the resulting this compound is determined by chiral HPLC.[2]

Conclusion

The validation of this novel enantioselective carbene insertion route demonstrates a significant advancement in the synthesis of this compound. Compared to established methods that often result in racemic mixtures and require harsh reagents, this new approach offers high yields and excellent enantioselectivity in a single, efficient step. For researchers and professionals in drug development, this method provides a more direct and controlled pathway to obtaining the desired chiral amide, potentially accelerating the discovery and development of new therapeutic agents. The superior performance, as indicated by the comparative data, positions this enantioselective route as a highly attractive alternative to traditional synthetic strategies.

References

Comparative Antimicrobial Activity of Phenylpropanamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial activity of various phenylpropanamide derivatives. The information is compiled from recent studies to facilitate the identification of promising lead compounds for further development.

This guide summarizes quantitative antimicrobial data, details common experimental protocols for susceptibility testing, and illustrates a typical workflow for the discovery and evaluation of novel antimicrobial agents.

Quantitative Antimicrobial Activity of Phenylpropanamide and Related Amide Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data for a selection of phenylpropanamide and structurally related amide derivatives against common bacterial and fungal pathogens. This data provides a baseline for comparing the efficacy of different chemical modifications.

Compound IDDerivative ClassTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
F5 2-(2-Bromophenyl)-N-(p-tolyl)cyclopropane-1-carboxamideStaphylococcus aureus32Not Reported[1]
Escherichia coli128Not Reported[1]
F9 2-(4-Chlorophenyl)-N-(p-tolyl)cyclopropane-1-carboxamideStaphylococcus aureus64Not Reported[1]
F29 2-(4-Fluorophenyl)-N-(m-tolyl)cyclopropane-1-carboxamideStaphylococcus aureus64Not Reported[1]
F53 2-(4-Nitrophenyl)-N-(p-tolyl)cyclopropane-1-carboxamideStaphylococcus aureus64Not Reported[1]
Escherichia coli128Not Reported[1]
F8 2-(4-Chlorophenyl)-N-(piperidin-1-yl)cyclopropane-1-carboxamideCandida albicans16Not Reported[1]
F24 2-(p-tolyl)-N-(piperidin-1-yl)cyclopropane-1-carboxamideCandida albicans16Not Reported[1]
F42 2-(4-methoxyphenyl)-N-(piperidin-1-yl)cyclopropane-1-carboxamideCandida albicans16Not Reported[1]
5a N-(4-bromophenyl)benzamideBacillus subtilis6.2525[2]
Escherichia coli3.1231[2]
6b N-(4-bromophenyl)benzamideEscherichia coli3.1224[2]
6c N-(4-chlorophenyl)benzamideBacillus subtilis6.2524[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of antimicrobial activity studies. Below are representative protocols for the determination of Minimum Inhibitory Concentration (MIC) and Zone of Inhibition.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Test Compounds: Stock solutions of the phenylpropanamide derivatives are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL). Serial two-fold dilutions are then prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well is typically 100 µL.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared. For bacteria, colonies from an overnight culture on an agar plate are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. For fungi, a similar process is followed, with the final inoculum concentration typically ranging from 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted test compounds is inoculated with 100 µL of the standardized microbial suspension. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included on each plate. The plates are then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance.

Agar Disk Diffusion Assay for Zone of Inhibition Determination

This method is used to assess the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

  • Inoculum Preparation and Plating: A standardized inoculum of the test microorganism is prepared as described for the broth microdilution assay. A sterile cotton swab is dipped into the standardized suspension and used to evenly inoculate the entire surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Disk Application: Sterile paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the phenylpropanamide derivative solution. The disks are allowed to dry and then placed onto the surface of the inoculated agar plate using sterile forceps.

  • Incubation: The plates are incubated under the same conditions as for the broth microdilution assay.

  • Measurement of Inhibition Zone: After incubation, the diameter of the clear zone of growth inhibition around each disk is measured in millimeters. A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the test compound.

Visualizing the Antimicrobial Drug Discovery Workflow

The discovery and development of new antimicrobial agents follow a structured workflow, from initial screening to the identification of lead compounds. The following diagram illustrates a typical workflow for this process.

Antimicrobial_Discovery_Workflow cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization cluster_3 Outcome Compound_Library Compound Library (Phenylpropanamide Derivatives) Primary_Screening Primary Antimicrobial Screening (e.g., Agar-based assays) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification MIC_Determination MIC Determination (Broth Microdilution) Hit_Identification->MIC_Determination Cytotoxicity_Assay Cytotoxicity Assays (e.g., against mammalian cells) MIC_Determination->Cytotoxicity_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Cytotoxicity_Assay->SAR_Studies Lead_Selection Lead Compound Selection SAR_Studies->Lead_Selection Chemical_Modification Chemical Modification of Leads Lead_Selection->Chemical_Modification ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Chemical_Modification->ADMET_Profiling In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) ADMET_Profiling->In_Vivo_Efficacy Candidate_Drug Preclinical Drug Candidate In_Vivo_Efficacy->Candidate_Drug

Caption: A typical workflow for the discovery and development of novel antimicrobial agents.

References

Safety Operating Guide

Proper Disposal of (2s)-2-Phenylpropanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of (2s)-2-Phenylpropanamide, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

This compound is classified as an irritant, causing skin irritation and serious eye irritation.[1] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood. Personnel must wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

In the event of a spill, evacuate non-essential personnel from the area. Remove all sources of ignition. For solid material, carefully sweep up and place it into a suitable, sealed container for disposal.[2] Avoid generating dust. For liquid solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3]

Disposal Procedures

Proper disposal of this compound must be in accordance with federal, state, and local environmental regulations. It is imperative to manage this compound as a hazardous waste.

Key Disposal Steps:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., filter paper, absorbent pads) in a designated, properly labeled hazardous waste container.[4]

    • The container must be made of a material compatible with the chemical and must be kept securely closed except when adding waste.[4]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[4]

    • Include the approximate concentration and quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[5][6]

    • Ensure the storage area is secure and away from incompatible materials.

  • Arranging for Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical through standard laboratory trash or down the drain.[4][6]

Empty Containers:

Empty containers that previously held this compound must also be treated as hazardous waste. Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[7] After thorough cleaning and removal or defacing of the original label, the container may be disposed of according to your institution's guidelines for non-hazardous solid waste.[4]

Quantitative Data Summary

ParameterGuidelineRegulatory Context
Satellite Accumulation Area (SAA) Limit Up to 55 gallons of hazardous wasteFederal (EPA) and state regulations often dictate these limits.[5][6]
Acutely Toxic Waste (P-listed) SAA Limit 1 quart (liquid) or 1 kg (solid)While this compound is not currently P-listed, this illustrates stricter controls for highly toxic substances.[5][6]
Container Residue No more than 3% by weight of the container's total capacity can remain for it to be considered "empty."Resource Conservation and Recovery Act (RCRA) guidelines for container disposal.[7]

Experimental Protocols

Currently, there are no widely established and validated experimental protocols for the in-laboratory neutralization or degradation of this compound prior to disposal. The recommended procedure is to dispose of the chemical waste through a certified hazardous waste management company arranged by your institution's EHS department. Amides can undergo hydrolysis under strong acidic or basic conditions to form a carboxylic acid and an amine salt or ammonia, respectively.[8] However, attempting such a procedure without a validated protocol could lead to uncontrolled reactions or the generation of other hazardous byproducts.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Waste this compound Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_waste Collect in a Designated, Compatible, and Sealed Hazardous Waste Container ppe->collect_waste label_container Label Container: 'Hazardous Waste' 'this compound' collect_waste->label_container store_waste Store in a Secure Satellite Accumulation Area label_container->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs end End: Proper & Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (2s)-2-Phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling (2s)-2-Phenylpropanamide, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that causes skin and serious eye irritation[1]. Therefore, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles
Hand Protection GlovesNitrile or other chemically resistant gloves
Body Protection Laboratory CoatStandard laboratory coat

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety. The following workflow outlines the key steps for working with this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Don PPE 1. Don Appropriate PPE Prepare Workspace 2. Prepare a Clean and Well-Ventilated Workspace Don PPE->Prepare Workspace Weigh Compound 3. Weigh the Required Amount of Compound Prepare Workspace->Weigh Compound Perform Experiment 4. Conduct the Experiment Following Protocol Weigh Compound->Perform Experiment Decontaminate Workspace 5. Decontaminate Workspace and Equipment Perform Experiment->Decontaminate Workspace Dispose Waste 6. Dispose of Waste in Designated Chemical Waste Container Decontaminate Workspace->Dispose Waste Doff PPE 7. Doff PPE and Wash Hands Dispose Waste->Doff PPE

Handling and Disposal Workflow

Experimental Protocols

While specific experimental protocols will vary depending on the research objectives, the following general guidelines should be followed when handling this compound:

  • Engineering Controls : Whenever possible, handle this compound in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation exposure.

  • Personal Hygiene : Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Spill Response : In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material and place it in a sealed container for disposal as chemical waste.

  • First Aid :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

    • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for the disposal of chemical waste. Ensure waste containers are properly labeled and stored in a designated area pending pickup by a licensed waste disposal contractor.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2s)-2-Phenylpropanamide
Reactant of Route 2
Reactant of Route 2
(2s)-2-Phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.